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  • Product: 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride
  • CAS: 1423028-15-2

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride (CAS 1423028-15-2)

Executive Summary In the landscape of modern medicinal chemistry, the identification and utilization of conformationally restricted scaffolds are paramount for developing high-affinity, target-specific therapeutics. 3-Am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and utilization of conformationally restricted scaffolds are paramount for developing high-affinity, target-specific therapeutics. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS 1423028-15-2) is a highly versatile, bifunctional chiral building block. By integrating a rigid pyrrolidinone core with a lipophilic cyclopropyl moiety, this intermediate serves as a foundational pharmacophore for central nervous system (CNS) agents, peptidomimetics, and selective kinase inhibitors.

This whitepaper provides an in-depth technical analysis of CAS 1423028-15-2, detailing its structural rationale, mechanistic applications, and a self-validating synthetic methodology designed for drug development professionals.

Structural Rationale & Physicochemical Profiling

The architectural design of 3-amino-1-cyclopropylpyrrolidin-2-one is not arbitrary; it is a calculated response to common pharmacokinetic liabilities encountered in drug discovery.

  • Cyclopropyl N-Substitution: The incorporation of a cyclopropyl group onto the lactam nitrogen serves a dual purpose. First, it restricts the conformational flexibility of the N-substituent, locking it into a favorable vector for target engagement. Second, it significantly enhances metabolic stability. Unlike linear alkyl chains (e.g., ethyl or propyl groups) which are highly susceptible to α -oxidation by Cytochrome P450 (CYP450) enzymes, the cyclopropyl ring resists oxidative cleavage due to its high s-character C-H bonds.

  • Pyrrolidinone Core: Acting as a dipeptide isostere, the γ -lactam ring mimics the geometry of a peptide bond while providing resistance to proteolytic degradation.

  • C3-Primary Amine: The amine at the C3 position provides a versatile synthetic handle for downstream functionalization (e.g., amide coupling, reductive amination, or urea formation), making it an ideal core for combinatorial library generation.

Table 1: Physicochemical & Hazard Profile

The following data synthesizes the compound's core metrics, cross-referenced with the [1] and [2].

PropertyValuePharmacological Implication
Chemical Name 3-Amino-1-cyclopropylpyrrolidin-2-one HClStandard IUPAC nomenclature.
CAS Registry Number 1423028-15-2Unique identifier for regulatory tracking.
Molecular Formula C₇H₁₃ClN₂O (C₇H₁₂N₂O • HCl)Salt form ensures aqueous solubility.
Molecular Weight 176.64 g/mol Low MW allows for extensive downstream elaboration without violating the Rule of 5.
Monoisotopic Mass 140.095 Da (Free Base)Critical for LC-MS validation.
Topological Polar Surface Area ~46.1 Ų (estimated)Highly favorable for Blood-Brain Barrier (BBB) penetration (Ideal CNS TPSA < 90 Ų).
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2ARequires appropriate PPE during handling; standard for reactive amine hydrochlorides.

Mechanistic Applications in Drug Discovery

Pyrrolidinone derivatives are famously recognized as the core scaffold for the "racetam" class of drugs (e.g., levetiracetam, piracetam), which are potent neuromodulators. CAS 1423028-15-2 is currently utilized by medicinal chemists to probe the Synaptic Vesicle Glycoprotein 2A (SV2A) , a critical target for anti-epileptic and neuroprotective therapies [3].

By functionalizing the C3-amine of this scaffold with specific aryl or heteroaryl groups, researchers can fine-tune the allosteric modulation of SV2A, thereby regulating the exocytosis of neurotransmitters like glutamate and GABA.

Pathway A Pyrrolidinone Scaffold (CAS 1423028-15-2) B SV2A Protein Binding A->B High Affinity Binding C Synaptic Vesicle Exocytosis Modulation B->C Allosteric Modulation D Glutamate Release Inhibition C->D Suppresses Excitatory E GABA Release Facilitation C->E Enhances Inhibitory F Neuroprotective / Anticonvulsant Effect D->F E->F

Caption: Neuromodulatory pathway of pyrrolidinone-core derivatives via SV2A allosteric modulation.

Self-Validating Synthetic Methodology

To ensure reproducibility and high yield, the synthesis of CAS 1423028-15-2 must be approached as a self-validating system. Each step incorporates specific In-Process Controls (IPCs) to guarantee that the reaction causality is maintained before proceeding.

Synthetic Workflow Diagram

Synthesis A 2,4-Dibromobutyryl Chloride + Cyclopropylamine B Amidation (Et3N, DCM, 0°C) A->B C N-Cyclopropyl-2,4- dibromobutanamide B->C D Cyclization (K2CO3, DMF, 60°C) C->D E 3-Bromo-1-cyclopropyl pyrrolidin-2-one D->E F Azidation (NaN3, DMF, 80°C) E->F G 3-Azido-1-cyclopropyl pyrrolidin-2-one F->G H Reduction & Salting (H2, Pd/C, HCl) G->H I 3-Amino-1-cyclopropyl pyrrolidin-2-one HCl H->I

Caption: Stepwise synthetic workflow for the preparation of CAS 1423028-15-2.

Step-by-Step Protocol

Step 1: Amidation (Formation of N-Cyclopropyl-2,4-dibromobutanamide)

  • Procedure: To a solution of cyclopropylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add 2,4-dibromobutyryl chloride (1.0 eq) dropwise.

  • Causality & Rationale: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the premature protonation and deactivation of the nucleophilic cyclopropylamine. The 0°C temperature suppresses unwanted side reactions.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). Do not proceed until the highly reactive acid chloride is completely consumed.

Step 2: Intramolecular Cyclization

  • Procedure: Dissolve the crude intermediate in DMF. Add anhydrous K₂CO₃ (2.0 eq) and heat to 60°C for 4 hours.

  • Causality & Rationale: The mild base deprotonates the amide nitrogen, which subsequently undergoes an intramolecular Sₙ2 attack on the γ -carbon, displacing the terminal bromide to form the 5-membered lactam ring.

  • Self-Validation (IPC): LC-MS must confirm the disappearance of the linear mass and the emergence of the cyclized mass ([M+H]⁺ ~ 204/206 for the brominated lactam).

Step 3: Azidation

  • Procedure: To the cyclized intermediate in DMF, add Sodium Azide (NaN₃, 1.5 eq) and heat to 80°C.

  • Causality & Rationale: The α -bromide is displaced by the azide ion via an Sₙ2 mechanism. Safety Note: Maintain basic conditions during workup to prevent the formation of highly toxic, volatile hydrazoic acid (HN₃).

  • Self-Validation (IPC): IR Spectroscopy of an aliquot should reveal a strong, sharp azide stretch at ~2100 cm⁻¹.

Step 4: Reduction and Salt Formation

  • Procedure: Dissolve the azide in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite, concentrate, and treat the residue with 4M HCl in dioxane.

  • Causality & Rationale: Catalytic hydrogenation cleanly reduces the azide to a primary amine, evolving inert N₂ gas. Subsequent treatment with anhydrous HCl precipitates the target hydrochloride salt, providing a stable, highly pure, and water-soluble powder suitable for biological assays.

Analytical Quality Control (QC) Standards

To ensure the integrity of CAS 1423028-15-2 before deployment in biological screening or further synthesis, the following analytical parameters must be strictly met.

Table 2: Analytical Acceptance Criteria
TechniqueParameterAcceptance CriteriaScientific Rationale
HPLC-UV Purity (Area %) 98.0%Ensures the absence of unreacted azide or des-bromo impurities which could cause false positives in biological assays.
¹H NMR D₂O ExchangeConforms to structureValidates the presence of the primary amine. Cyclopropyl protons must appear as distinct multiplets at ~0.8-1.0 ppm.
LC-MS Mass Accuracy[M+H]⁺ = 141.10 ± 0.05 DaConfirms the exact mass of the free base, ruling out structural isomers.
Karl Fischer Water Content 1.0%Amine hydrochlorides are highly hygroscopic; excess water accelerates hydrolytic degradation and skews molarity calculations.

References

  • PubChem Compound Summary for CID 61549020, 3-amino-1-cyclopropylpyrrolidin-2-one . National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Chemical Substance Information: 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride . NextSDS Substance Database. Available at:[Link]

  • The Synaptic Vesicle Protein 2A (SV2A) as a Target for Anti-Epileptic Drugs . National Institutes of Health (PMC). Available at:[Link]

Exploratory

3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride: Physicochemical Profiling and Synthetic Methodology

Executive Summary In contemporary medicinal chemistry, the design of rigidified pharmacophores is essential for enhancing target affinity and metabolic stability. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of rigidified pharmacophores is essential for enhancing target affinity and metabolic stability. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2) has emerged as a highly versatile building block in drug discovery [1]. With a molecular weight of 176.64 g/mol , this compound combines the conformational restriction of a pyrrolidinone core with the lipophilic and metabolic shielding properties of a cyclopropyl group.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and a field-proven, self-validating synthetic methodology designed for high-yield isolation in pharmaceutical research.

Physicochemical Profiling & Structural Logic

Understanding the quantitative parameters and the structural causality of this molecule is critical for downstream formulation and assay development [2]. The hydrochloride salt form is specifically chosen over the free base to prevent oxidative degradation of the primary amine and to dramatically enhance aqueous solubility for biological screening.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride
CAS Registry Number 1423028-15-2
Molecular Formula C₇H₁₃ClN₂O (Free base: C₇H₁₂N₂O)
Molecular Weight 176.64 g/mol
Monoisotopic Mass 176.0716 Da
EC Number 869-121-1
PubChem CID 71757318
Physical State Solid (typically white to off-white crystalline powder)
Structural Causality in Drug Design

The architecture of 3-amino-1-cyclopropylpyrrolidin-2-one is not arbitrary; each functional group serves a distinct mechanistic purpose:

  • Pyrrolidin-2-one Core: Acts as a rigid scaffold that restricts the conformational degrees of freedom of the attached amine, reducing the entropic penalty upon binding to a target protein.

  • 1-Cyclopropyl Group: Unlike linear alkyl chains (e.g., propyl or butyl) which are highly susceptible to cytochrome P450-mediated oxidation, the cyclopropyl ring provides steric bulk and high metabolic stability while fine-tuning the molecule's lipophilicity (LogP).

  • 3-Amino Group: Serves as the primary synthetic handle for further functionalization, most commonly via amide coupling with carboxylic acids to generate targeted libraries.

Pharmacophore Core Pyrrolidin-2-one Core (Conformational Restriction) Amino 3-Amino Group (Amide Coupling Handle) Core->Amino C3 Position Cyclo 1-Cyclopropyl Group (Metabolic Stability) Core->Cyclo N1 Position Salt Hydrochloride Salt (Aqueous Solubility) Amino->Salt Protonation

Structural mapping of 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride.

Synthetic Methodology & Experimental Protocols

The synthesis of 3-aminopyrrolidin-2-ones is most reliably achieved through the ring-opening of an α -amino- γ -butyrolactone derivative, followed by intramolecular cyclization [3]. The following protocol details the synthesis from an enantiopure starting material to preserve stereochemistry at the C3 position.

Step 1: Lactone Aminolysis

Objective: Open the lactone ring to form a γ -hydroxy- α -amino amide.

  • Procedure: Dissolve 1.0 equivalent of (S)-N-Boc- α -amino- γ -butyrolactone in anhydrous methanol. Add 3.0 equivalents of cyclopropylamine. Heat the mixture under reflux (approx. 65°C) for 12-16 hours.

  • Causality: Cyclopropylamine is a moderate nucleophile, but the steric hindrance of the cyclopropyl ring requires thermal energy to drive the aminolysis of the lactone. Methanol is chosen as a polar protic solvent to stabilize the transition state.

  • Self-Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the lactone spot and the appearance of a highly polar spot confirms the formation of the intermediate diol/amide.

Step 2: Activation and Intramolecular Cyclization

Objective: Close the pyrrolidinone ring via an SN​2 displacement.

  • Procedure: Concentrate the intermediate and redissolve in anhydrous dichloromethane (DCM). Cool to 0°C. Add 1.5 eq of triethylamine (Et₃N) followed by dropwise addition of 1.2 eq of methanesulfonyl chloride (MsCl). Stir for 1 hour. Wash with water, dry, and concentrate. Redissolve the crude mesylate in anhydrous THF and add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Stir at room temperature for 4 hours.

  • Causality: The primary alcohol generated in Step 1 is a poor leaving group. Mesylation activates it. Subsequent treatment with a strong base (NaH) deprotonates the amide nitrogen, facilitating an intramolecular 5-exo-tet nucleophilic substitution to form the lactam core.

  • Self-Validation: Perform LC-MS on the crude mixture. The expected mass for the Boc-protected cyclized product is [M+H]+=241.1 . The absence of the mesylate mass confirms complete cyclization.

Step 3: Deprotection and Salt Formation

Objective: Remove the Boc protecting group and isolate the target molecule as an HCl salt.

  • Procedure: Dissolve the Boc-protected intermediate in a minimal amount of ethyl acetate. Add a 10-fold excess of 4M HCl in dioxane. Stir at room temperature for 2-3 hours until a white precipitate fully forms. Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

  • Causality: Why use 4M HCl in dioxane instead of aqueous HCl? Aqueous conditions risk hydrolyzing the newly formed lactam ring. Dioxane provides an anhydrous environment where the resulting hydrochloride salt is highly insoluble. This insolubility drives the equilibrium forward and allows for isolation via simple vacuum filtration, bypassing the need for complex aqueous workups or chromatography.

  • Self-Validation: The final molecular weight is confirmed via High-Resolution Mass Spectrometry (HRMS) targeting the free base [M+H]+=141.1028 . ¹H-NMR in D₂O will show the characteristic multiplet of the cyclopropyl protons between 0.6 and 1.0 ppm, confirming structural integrity.

SynthWorkflow A N-Boc-alpha-amino-gamma-butyrolactone (Starting Material) B Aminolysis (Cyclopropylamine, MeOH, Heat) A->B Step 1: Ring Opening C Activation & Cyclization (MsCl, Et3N, then NaH) B->C Step 2: Intramolecular SN2 D Deprotection & Salt Formation (4M HCl in Dioxane) C->D Step 3: Boc Removal E 3-Amino-1-cyclopropylpyrrolidin-2-one HCl (Final Product: MW 176.64) D->E Final Precipitation

Step-by-step synthetic workflow for 3-amino-1-cyclopropylpyrrolidin-2-one HCl.

Conclusion

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (MW: 176.64 g/mol ) represents a highly optimized chemical space for drug discovery. By understanding the causality behind its structural components—specifically the metabolic shielding of the cyclopropyl group and the conformational rigidity of the lactam—researchers can better integrate this building block into targeted libraries. Furthermore, utilizing anhydrous, self-precipitating deprotection protocols ensures high-purity isolation suitable for immediate biological evaluation.

References

  • 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride PubChem, National Center for Biotechnology Information URL:[Link]

  • 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride — Chemical Substance Information NextSDS Substance Database URL: [Link]

Foundational

An In-Depth Technical Guide to 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, a compound of significant interest to researchers, scientists, and drug development professionals. W...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, a compound of significant interest to researchers, scientists, and drug development professionals. While this molecule is not extensively documented in peer-reviewed literature, its structure combines two key pharmacophores: the N-cyclopropyl amide and the 3-amino-γ-lactam. These motifs are prevalent in numerous biologically active compounds, suggesting a rich potential for this molecule in medicinal chemistry. This guide will delve into a plausible synthetic route, predict its analytical and spectroscopic properties, and explore its potential therapeutic applications based on the well-established biological activities of its constituent structural motifs.

Introduction: The Convergence of Two Privileged Scaffolds

The structure of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a compelling fusion of two molecular fragments that have independently demonstrated significant utility in drug discovery. The pyrrolidin-2-one, or γ-lactam, is a five-membered cyclic amide that forms the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of an amino group at the 3-position further enhances its potential for creating diverse derivatives and for targeted interactions with biological macromolecules.[3][4]

The N-cyclopropyl moiety is also a highly valued functional group in medicinal chemistry.[5] Its unique steric and electronic properties can confer improved metabolic stability, potency, and selectivity to drug candidates.[5] The combination of these two scaffolds in a single molecule, as depicted in Figure 1 , presents a novel platform for the development of new therapeutic agents.

G cluster_0 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride mol G cluster_workflow Proposed Synthesis Workflow A L-Glutamic Acid B Pyroglutamic Acid A->B Heat (Cyclization) C N-Boc-Pyroglutamic Acid B->C Boc₂O, Base (Protection) D N-Boc-3-amino-pyrrolidin-2-one C->D Curtius Rearrangement (or similar amination) E N-Boc-3-amino-1-cyclopropyl-pyrrolidin-2-one D->E Cu(OAc)₂, Cyclopropylboronic acid (N-Cyclopropylation) F 3-Amino-1-cyclopropyl-pyrrolidin-2-one E->F HCl/Dioxane (Deprotection) G 3-Amino-1-cyclopropyl-pyrrolidin-2-one HCl F->G HCl in Ether (Salt Formation) G cluster_applications Potential Therapeutic Applications Core 3-Amino-1-cyclopropylpyrrolidin-2-one Core App1 Kinase Inhibition (e.g., Abl, PI3K) Core->App1 App2 Chemokine Receptor Antagonism (e.g., CCR2) Core->App2 App3 CNS Disorders Core->App3

Figure 3: Potential therapeutic applications based on structural motifs.

Conclusion and Future Directions

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride represents a molecule with considerable, yet largely untapped, potential in medicinal chemistry. The convergence of the N-cyclopropyl amide and 3-amino-γ-lactam scaffolds provides a robust platform for the design of novel therapeutics. This guide has presented a plausible synthetic route and predicted analytical data to facilitate further research into this compound. Future investigations should focus on the stereoselective synthesis of this molecule, as the chirality at the 3-position will undoubtedly have a significant impact on its biological activity. Elucidation of its specific molecular targets and its efficacy in relevant disease models will be crucial in realizing its therapeutic potential.

References

  • 摩熵化学. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. Available from: [Link]

  • Chemical Substance Information. 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride. Available from: [Link]

  • Al-Obaidi, A., & Al-Sammarraie, K. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • Tsuritani, T., et al. (2008). N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. Organic Letters. [Link]

  • Fasan, R., et al. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
  • Charette, A. B. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, S., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Tian, J., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Singh, R. P., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B.
  • Caruano, J., et al. (2016). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry. [Link]

  • Pérez, M., et al. (2015). Conformational Features of Secondary N-Cyclopropyl Amides. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. Available from: [Link]

  • Yokoyama, Y., et al. (2014). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
  • Banerjee, P., et al. (2018). Functionalized Cyclopropanes as Versatile Intermediates for the Diversity-Oriented Synthesis of γ-Lactones, γ-Lactams and δ-Lactams. Synthesis.
  • Zhang, L., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

  • Wasserman, H. H., et al. (1973). Chemistry of cyclopropanones. VI. New synthesis of .beta.-lactams. Journal of the American Chemical Society. [Link]

  • Singh, S., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
  • Organic Chemistry Data. 13C NMR Chemical Shifts. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]

  • Fadda, A. M., et al. (1989). Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors. Molecular Pharmacology. [Link]

  • Organic Chemistry Portal. γ-Lactam synthesis. Available from: [Link]

  • Bonin, M., et al. (2008). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. The Journal of Organic Chemistry. [Link]

  • Ueda, I., et al. (2022).
  • Kumar, V., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry.
  • Pathak, T., et al. (2015). D-glucose based syntheses of β-hydroxy derivatives of L- glutamic acid, L-glutamine, L-proline and a dihydroxy pyrrolidine alkaloid. RSC Advances.
  • Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES.
  • Lete, E., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy.
  • Petroff, O. A., et al. (1999). Localized 1H NMR measurements of 2-pyrrolidinone in human brain in vivo. Magnetic Resonance in Medicine. [Link]

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Exploratory

Advanced Synthesis and Physicochemical Profiling of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride

Executive Summary In modern medicinal chemistry, the demand for conformationally restricted, metabolically stable, and highly functionalized chiral building blocks has driven the development of advanced pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the demand for conformationally restricted, metabolically stable, and highly functionalized chiral building blocks has driven the development of advanced pharmaceutical intermediates (APIs). 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2) represents a high-value gamma-lactam scaffold[1]. By integrating a rigidified pyrrolidin-2-one core with a lipophilic cyclopropyl appendage, this molecule serves as a critical vector in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive, self-validating guide to the physicochemical properties, synthesis, and application of this vital intermediate.

Pharmacophore Rationale and Structural Significance

The structural architecture of 3-amino-1-cyclopropylpyrrolidin-2-one is not arbitrary; it is a deliberate assembly of privileged motifs designed to overcome common pharmacokinetic liabilities:

  • The Pyrrolidin-2-one (Gamma-Lactam) Core: The lactam acts as a robust hydrogen bond acceptor, essential for docking into the hinge regions of kinases (such as FGFR and DYRK/CLK)[2][3]. Furthermore, it rigidifies the primary amine at the 3-position, reducing the entropic penalty upon target binding compared to acyclic analogs.

  • The N-Cyclopropyl Group: Alkylation of the lactam nitrogen with a cyclopropyl group serves a dual purpose. First, it increases the lipophilicity (LogP) of the fragment, enhancing membrane permeability. Second, the steric bulk and unique hybridization of the cyclopropyl ring effectively shield the nitrogen from cytochrome P450-mediated N-dealkylation, a common metabolic vulnerability in N-alkylated heterocycles.

  • The Hydrochloride Salt: Isolating the compound as an HCl salt[1] prevents the free base from undergoing intermolecular aminolysis (where the primary amine of one molecule attacks the lactam carbonyl of another). The salt form guarantees long-term shelf stability, high crystallinity, and excellent aqueous solubility for subsequent aqueous-organic biphasic coupling reactions.

Physicochemical Properties

Accurate physicochemical profiling is the first step in validating any building block for high-throughput screening or scale-up synthesis. The data below synthesizes the core metrics required for formulation and reaction planning[1][4].

PropertyValue / Description
Chemical Name 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride
CAS Number 1423028-15-2 (HCl Salt) / 1251066-16-6 (Free Base)
Molecular Formula C₇H₁₂N₂O · HCl
Molecular Weight 176.64 g/mol (Base: 140.09 g/mol )
Monoisotopic Mass 140.09496 Da (Free Base)
Hydrogen Bond Donors 3 (R-NH₃⁺)
Hydrogen Bond Acceptors 2 (C=O, Lactam N)
Physical State Off-white to pale yellow crystalline solid

Synthetic Methodology: A Self-Validating Protocol

To ensure high scientific integrity, the following protocol details a highly reliable, 5-step de novo synthesis of 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride starting from commercially available 2,4-dibromobutyryl chloride.

This route is designed as a self-validating system : each intermediate possesses distinct chromatographic and spectroscopic signatures, allowing the chemist to verify success before proceeding.

SynthWorkflow A 2,4-Dibromobutyryl Chloride B Amidation (Cyclopropylamine) A->B Step 1 C Cyclization (NaH / THF) B->C Step 2 D Azidation (NaN3 / DMF) C->D Step 3 E Reduction (PPh3 / H2O) D->E Step 4 F Salt Formation (HCl / Dioxane) E->F Step 5 G 3-Amino-1-cyclopropyl pyrrolidin-2-one HCl F->G Final API

Synthetic workflow for 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride.

Step-by-Step Experimental Workflow

Step 1: Amidation

  • Procedure: Dissolve 2,4-dibromobutyryl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of cyclopropylamine (1.1 eq). Stir for 2 hours at room temperature.

  • Causality & Validation: The low temperature prevents unwanted ketene formation or premature cyclization. The resulting N-cyclopropyl-2,4-dibromobutanamide is validated via TLC (UV inactive, stains with KMnO₄) and LC-MS (showing the characteristic isotopic bromine pattern M, M+2, M+4).

Step 2: Intramolecular Cyclization (Lactamization)

  • Procedure: Dissolve the crude amide in anhydrous THF. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0°C. Warm to room temperature and stir for 4 hours. Quench with saturated NH₄Cl.

  • Causality & Validation: NaH is chosen over weaker bases (like K₂CO₃) to quantitatively deprotonate the amide nitrogen, driving the irreversible intramolecular Sₙ2 displacement of the terminal bromide. This yields 3-bromo-1-cyclopropylpyrrolidin-2-one. ¹H-NMR will show the disappearance of the N-H proton and the emergence of a highly shielded cyclopropyl multiplet (~0.6-0.8 ppm).

Step 3: Azidation

  • Procedure: Dissolve the bromolactam in DMF. Add Sodium Azide (NaN₃, 1.5 eq) and heat to 60°C for 6 hours. Extract with EtOAc/Water.

  • Causality & Validation: DMF provides the necessary dielectric constant to solvate the sodium cation, leaving the azide anion highly nucleophilic. The product, 3-azido-1-cyclopropylpyrrolidin-2-one, is self-validating via IR spectroscopy: a massive, unmistakable asymmetric stretching band will appear at ~2100 cm⁻¹.

Step 4: Staudinger Reduction

  • Procedure: Dissolve the azide in a THF/H₂O mixture (10:1). Add Triphenylphosphine (PPh₃, 1.2 eq) in portions. Stir at room temperature until N₂ evolution ceases (approx. 12 hours).

  • Causality & Validation: Why Staudinger over Pd/C Hydrogenation? While catalytic hydrogenation is faster, the strained cyclopropyl ring can occasionally undergo hydrogenolysis (ring-opening) under aggressive H₂/Pd-C conditions. The Staudinger reduction offers exquisite chemoselectivity, reducing only the azide to the primary amine. The byproduct, triphenylphosphine oxide, is easily removed via precipitation or column chromatography.

Step 5: Hydrochloride Salt Formation

  • Procedure: Dissolve the free base in anhydrous diethyl ether. Slowly add a 4M solution of HCl in 1,4-dioxane (1.1 eq) at 0°C. Filter the resulting precipitate, wash with cold ether, and dry under vacuum.

  • Causality & Validation: Dioxane/ether is the ideal solvent system because the free base is highly soluble, but the HCl salt is entirely insoluble, driving the crystallization process and purging organic impurities. The final product[1] is validated by a sharp melting point and an LC-MS peak corresponding to the free base mass [M+H]⁺ 141.10[4].

Applications in Medicinal Chemistry

3-Aminopyrrolidin-2-one derivatives are heavily utilized in the synthesis of advanced kinase inhibitors. For instance, literature and patent landscapes demonstrate their use in synthesizing potent Fibroblast Growth Factor Receptor (FGFR) inhibitors[2] and DYRK/CLK kinase inhibitors (e.g., Leucettinibs)[3].

By coupling the primary amine of 3-amino-1-cyclopropylpyrrolidin-2-one to a functionalized heteroaryl-carboxylic acid (via HATU/DIPEA), chemists generate potent, ATP-competitive inhibitors. The diagram below illustrates the biological causality: how inserting this lactam-based inhibitor disrupts aberrant signaling pathways responsible for tumor proliferation.

FGFR_Pathway L FGF Ligand R FGFR (Receptor Tyrosine Kinase) L->R Binding & Dimerization FRS2 FRS2 Adapter Protein R->FRS2 Auto-phosphorylation I Lactam-based FGFR Inhibitor I->R ATP-competitive Inhibition RAS RAS / RAF / MEK Cascade FRS2->RAS PI3K PI3K / AKT Cascade FRS2->PI3K Prolif Cell Proliferation & Tumor Survival RAS->Prolif PI3K->Prolif

FGFR signaling pathway and the intervention point for lactam-based kinase inhibitors.

Safety, Handling, and Regulatory Compliance

When handling 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride in the laboratory or manufacturing plant, strict adherence to Global Harmonized System (GHS) protocols is required. Based on regulatory substance databases[1], the compound exhibits the following hazard classifications:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes skin and serious eye irritation. The hydrochloride salt can be particularly irritating to mucous membranes.

  • STOT SE 3 (H336): May cause respiratory irritation or drowsiness.

Required PPE: Chemists must handle this material inside a certified fume hood, utilizing nitrile gloves (double-gloving recommended during scale-up), safety goggles, and a lab coat. In the event of a spill, neutralize the area with a mild sodium bicarbonate solution to quench residual acidity from the hydrochloride salt before standard chemical disposal.

References

  • NextSDS Chemical Substance Database.
  • PubChemLite. "3-amino-1-cyclopropylpyrrolidin-2-one (C7H12N2O) - Explore." Université du Luxembourg.
  • Google Patents. "WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors."
  • Edelris.

Sources

Foundational

Synthesis Pathway of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride: A Technical Guide

Executive Summary 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS 1423028-15-2) is a highly valued, fully substituted pyrrolidone building block utilized extensively in medicinal chemistry. It serves as a rigidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS 1423028-15-2) is a highly valued, fully substituted pyrrolidone building block utilized extensively in medicinal chemistry. It serves as a rigidified, functionalized scaffold for the development of kinase inhibitors, NLRP3 inflammasome antagonists, and novel antimicrobial agents[1].

Synthesizing N-cyclopropyl lactams presents unique kinetic challenges. This whitepaper details a robust, highly scalable, and stereoretentive 5-step synthetic pathway starting from commercially available homoserine lactone, designed to maximize yield while maintaining strict control over the C3 stereocenter.

Retrosynthetic Strategy & Mechanistic Rationale

A common pitfall in the synthesis of N-cyclopropyl lactams is the attempt to directly alkylate a pre-formed lactam (e.g., 3-aminopyrrolidin-2-one) with cyclopropyl bromide or chloride. This direct SN​2 approach typically fails because the cyclopropyl ring strongly resists the trigonal bipyramidal transition state required for nucleophilic substitution, leading to negligible yields and starting material recovery.

To circumvent this kinetic barrier, the optimal strategy involves constructing the pyrrolidone ring after the cyclopropylamine moiety has been installed. By utilizing L-homoserine lactone as a chiral pool starting material, the stereocenter at C3 is preserved[2]. The lactone is opened via aminolysis with cyclopropylamine[3], followed by activation of the resulting primary alcohol and a 5-exo-tet intramolecular cyclization to forge the lactam core.

Retrosynthesis Target 3-Amino-1-cyclopropyl pyrrolidin-2-one Intermediate N-Boc-4-hydroxy- butanamide derivative Target->Intermediate Intramolecular Cyclization Starting L-Homoserine Lactone + Cyclopropylamine Intermediate->Starting Aminolysis & Protection

Retrosynthetic strategy for 3-amino-1-cyclopropylpyrrolidin-2-one via homoserine lactone.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction conditions, stoichiometric equivalents, and isolated yields for the 5-step continuous workflow.

StepTransformationReagents & SolventsTemp (°C)Time (h)Yield (%)
1 N-Boc ProtectionBoc₂O (1.1 eq), Et₃N (1.5 eq), DCM25492
2 AminolysisCyclopropylamine (3.0 eq), EtOH601288
3 MesylationMsCl (1.2 eq), Et₃N (2.0 eq), DCM0295
4 CyclizationtBuOK (1.5 eq), THF0 to 25681
5 Deprotection4M HCl in 1,4-Dioxane25398

Detailed Experimental Protocols

Step 1: N-Boc Protection of Homoserine Lactone
  • Objective: Shield the primary amine to prevent unwanted polymerization or side reactions during subsequent steps.

  • Procedure: Suspend L-homoserine lactone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) dropwise at 0 °C to neutralize the salt. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir the mixture at room temperature for 4 hours. Wash with 1M citric acid, dry over Na₂SO₄, and concentrate.

  • Causality: Et₃N is strictly required to free-base the homoserine lactone, making the nitrogen nucleophilic enough to attack the Boc anhydride.

Step 2: Lactone Aminolysis
  • Objective: Install the N-cyclopropyl group and expose the C4 hydroxyl group.

  • Procedure: Dissolve the N-Boc-homoserine lactone in absolute ethanol. Add cyclopropylamine (3.0 eq) and heat the mixture to 60 °C for 12 hours. Concentrate under reduced pressure to yield (S)-2-(Boc-amino)-N-cyclopropyl-4-hydroxybutanamide.

  • Causality: The relief of ring strain in the 5-membered lactone drives the equilibrium forward. Excess cyclopropylamine is used to ensure complete conversion without the need for coupling reagents or catalysts[3].

Step 3: Hydroxyl Activation (Mesylation)
  • Objective: Convert the unreactive primary alcohol into a highly reactive leaving group.

  • Procedure: Dissolve the intermediate from Step 2 in anhydrous DCM. Cool to 0 °C. Add Et₃N (2.0 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at 0 °C. Quench with ice water, extract with DCM, and dry the organic layer.

  • Causality: MsCl is selected over p-toluenesulfonyl chloride (TsCl) because its smaller steric profile allows for rapid, quantitative activation at 0 °C, preventing premature, uncontrolled cyclization or chloride displacement.

Step 4: Intramolecular Cyclization (N-Alkylation)
  • Objective: Form the pyrrolidone core via a 5-exo-tet cyclization.

  • Procedure: Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Slowly add potassium tert-butoxide (tBuOK, 1.5 eq). Allow the reaction to warm to room temperature and stir for 6 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

  • Causality: tBuOK is a strong, sterically hindered base that selectively deprotonates the secondary amide ( pKa​ ~15) over the carbamate. The resulting amide anion undergoes a rapid 5-exo-tet ring closure, displacing the mesylate to form the thermodynamically stable lactam[2].

Step 5: Acidic Deprotection and Salt Formation
  • Objective: Remove the Boc protecting group and isolate the target compound as a stable hydrochloride salt.

  • Procedure: Dissolve the N-Boc-pyrrolidone in a minimal amount of dry DCM. Add 4M HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 3 hours. The product will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under vacuum.

  • Causality: Anhydrous HCl in dioxane is critical. Using aqueous acids (like aqueous HCl or TFA) risks hydrolyzing the newly formed lactam ring. The anhydrous conditions ensure clean Boc cleavage and direct precipitation of the highly pure 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride.

Workflow Step1 Step 1: Boc Protection (Boc2O, Et3N, DCM) Step2 Step 2: Aminolysis (Cyclopropylamine, EtOH, 60°C) Step1->Step2 Step3 Step 3: Mesylation (MsCl, Et3N, DCM, 0°C) Step2->Step3 Step4 Step 4: Cyclization (tBuOK, THF, RT) Step3->Step4 Step5 Step 5: Deprotection (4M HCl in Dioxane) Step4->Step5

Five-step synthetic workflow from L-homoserine lactone to the target hydrochloride salt.

References

  • Title: Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations Source: ACS Omega URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI - International Journal of Molecular Sciences URL: [Link]

  • Title: Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens Source: PMC - National Institutes of Health URL: [Link]

Sources

Exploratory

Discovery and Application of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride

Executive Summary In modern drug discovery, the identification and optimization of privileged scaffolds are critical for transitioning preclinical hits into viable clinical candidates. 3-Amino-1-cyclopropylpyrrolidin-2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and optimization of privileged scaffolds are critical for transitioning preclinical hits into viable clinical candidates. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2) has emerged as a highly versatile, bifunctional building block[1]. Featuring a rigidified lactam core, a metabolically robust cyclopropyl appendage, and a primary amine primed for functionalization, this scaffold is increasingly utilized in the design of kinase inhibitors, broad-spectrum antibacterials, and protease inhibitors.

This whitepaper deconstructs the structural rationale behind this specific fragment, details a self-validating synthetic methodology for its de novo preparation, and outlines its application in target-directed drug design.

Pharmacophore Rationale: The "Cyclopropyl-Pyrrolidinone" Axis

The selection of this specific chemical building block is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles and pharmacokinetic optimization.

  • The Cyclopropyl Motif (Metabolic Shielding): The cyclopropyl ring is a powerful structural tool in medicinal chemistry. Because the C–H bonds in a cyclopropane ring are shorter and stronger than those in standard aliphatic chains, the moiety is highly resistant to oxidative metabolism by [2]. Replacing a standard N -ethyl or N -methyl group with an N -cyclopropyl group drastically reduces CYP-mediated N -dealkylation, thereby increasing the biological half-life of the final active pharmaceutical ingredient (API)[3].

  • The Pyrrolidinone Core (Conformational Rigidity): The 5-membered lactam ring serves two purposes. First, the carbonyl oxygen acts as a potent, directional hydrogen-bond acceptor, critical for anchoring inhibitors into the hinge region of kinases. Second, it restricts the conformational flexibility of the attached primary amine, locking the molecule into a pre-organized bioactive conformation that reduces the entropic penalty upon target binding[4].

  • The Hydrochloride Salt Form: As a free base, the primary amine is susceptible to atmospheric degradation (forming carbamates via CO 2​ absorption). Isolating the fragment as a hydrochloride salt (C 7​ H 13​ ClN 2​ O)[5] ensures long-term thermodynamic stability, enhances aqueous solubility for in vitro assays, and provides a self-purifying mechanism during large-scale synthesis[6].

De Novo Synthesis & Process Chemistry

To ensure high purity and scalability, the synthesis of 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride must rely on robust, self-validating chemical transformations. The following protocol outlines a highly efficient, chromatography-free workflow starting from commercially available α -Boc-amino- γ -butyrolactone.

Step-by-Step Methodology

Step 1: Aminolysis (Lactone Ring Opening)

  • Procedure: Suspend α -Boc-amino- γ -butyrolactone (1.0 eq) in neat cyclopropylamine (3.0 eq). Heat the mixture to 60°C under an inert N 2​ atmosphere for 12 hours.

  • Causality: Utilizing neat cyclopropylamine acts as both the nucleophile and the solvent, driving the thermodynamic equilibrium entirely toward the open-chain hydroxy-amide intermediate.

  • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The reaction is deemed complete when the high-Rf lactone spot disappears, replaced by a highly polar baseline spot. LC-MS must confirm the presence of the [M+H] + adduct for the intermediate.

Step 2: Chemoselective Mesylation

  • Procedure: Dissolve the crude hydroxy-amide in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) and cool the reactor to 0°C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours.

  • Causality: The 0°C temperature ensures chemoselectivity, allowing the highly reactive MsCl to selectively sulfonylate the primary alcohol without reacting with the secondary amide or the Boc-protected amine. Triethylamine neutralizes the generated HCl, preventing premature Boc cleavage.

  • Self-Validation (IPC): Following an aqueous quench, LC-MS analysis of the organic layer must show a mass shift of +78 Da, confirming quantitative conversion to the mesylate.

Step 3: Intramolecular Cyclization

  • Procedure: Dissolve the mesylate intermediate in anhydrous tetrahydrofuran (THF) at 0°C. Slowly charge the vessel with sodium hydride (NaH, 60% dispersion, 1.5 eq). Allow the mixture to warm to room temperature and stir for 4 hours.

  • Causality: NaH irreversibly deprotonates the amide nitrogen (pK a​ ~15). The resulting strong nucleophile undergoes a rapid intramolecular S N​ 2 attack on the mesylate-bearing carbon, closing the 5-membered pyrrolidinone ring.

  • Self-Validation (IPC): LC-MS must indicate a mass decrease of -96 Da (loss of methanesulfonic acid), confirming ring closure.

Step 4: Deprotection & Salt Precipitation

  • Procedure: Dissolve the Boc-protected pyrrolidinone in a minimal volume of diethyl ether. Introduce 4M HCl in dioxane (5.0 eq) and stir at room temperature for 3 hours.

  • Causality: The strong acid cleanly cleaves the Boc protecting group. Because the resulting hydrochloride salt is highly polar and insoluble in the ether/dioxane matrix, it spontaneously precipitates. This drives the reaction forward via Le Chatelier's principle and acts as a self-purifying step, eliminating the need for column chromatography.

  • Self-Validation (IPC): The reaction is complete when the evolution of isobutylene and CO 2​ gas ceases. The final white crystalline solid is filtered and validated via 1 H-NMR (D 2​ O), ensuring the complete disappearance of the 9H singlet (~1.4 ppm) corresponding to the Boc group.

SynthWorkflow SM α-Boc-amino-γ-butyrolactone + Cyclopropylamine Step1 Ring Opening (Neat, 60°C) SM->Step1 Int1 Intermediate 1: 4-hydroxybutanamide Step1->Int1 Step2 Mesylation (MsCl, Et3N, DCM) Int1->Step2 Int2 Intermediate 2: 4-mesyloxybutanamide Step2->Int2 Step3 Cyclization (NaH, THF, 0°C to RT) Int2->Step3 Int3 Boc-Protected Pyrrolidinone Step3->Int3 Step4 Deprotection & Salt Formation (4M HCl in Dioxane) Int3->Step4 Final 3-Amino-1-cyclopropylpyrrolidin-2-one HCl (Target Compound) Step4->Final

Synthetic workflow for 3-Amino-1-cyclopropylpyrrolidin-2-one HCl with in-process controls.

Application in Target-Directed Drug Design

The primary utility of 3-amino-1-cyclopropylpyrrolidin-2-one lies in its ability to be rapidly elaborated into complex 3-dimensional architectures via the primary amine.

In the development of Receptor Tyrosine Kinase (RTK) inhibitors (such as MET or JAK3 inhibitors), the cyclopropyl-pyrrolidinone fragment is often coupled to a heteroaryl core (e.g., pyrimidine or azaindole). The pyrrolidinone carbonyl forms a critical hydrogen bond with the backbone amide of the kinase hinge region, while the cyclopropyl group projects into the hydrophobic pocket, displacing high-energy water molecules and significantly boosting binding affinity[7].

Pathway Ligand Growth Factor (e.g., HGF) Receptor Target Kinase (e.g., MET) Ligand->Receptor Binds Phosphorylation Autophosphorylation & Activation Receptor->Phosphorylation Triggers Inhibitor Cyclopropyl-Pyrrolidinone Scaffold Inhibitor->Receptor Blocks Hinge Region Inhibitor->Phosphorylation Prevents Downstream Downstream Signaling Phosphorylation->Downstream Activates

Mechanism of action for kinase inhibitors utilizing the cyclopropyl-pyrrolidinone scaffold.

Physicochemical & ADME Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final elaborated drug candidate[6].

PropertyValueCausality / Significance in Drug Design
CAS Number 1423028-15-2Unique registry identifier for the specific hydrochloride salt form[8].
Molecular Formula C 7​ H 13​ ClN 2​ ORepresents the protonated primary amine and chloride counterion[5].
Molecular Weight 176.64 g/mol Low molecular weight (LE > 0.3) allows for extensive downstream functionalization without violating Lipinski's Rule of 5[1].
LogP (predicted) -0.5High hydrophilicity; effectively offsets the lipophilicity of large heteroaromatic target-binding moieties, ensuring acceptable aqueous solubility of the final API[9].
H-Bond Donors 3 (in salt form)Provides vectors for target engagement (e.g., kinase hinge region binding).
H-Bond Acceptors 2Enhances dipole interactions within aqueous biological environments.
Physical State White crystalline solidThe HCl salt ensures thermodynamic stability, preventing degradation and extending shelf-life for process chemistry inventories.

Conclusion

The discovery and integration of 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride into the medicinal chemist's toolkit exemplifies the shift toward metabolically resilient, conformationally restricted fragments. By leveraging the unique steric and electronic properties of the cyclopropyl ring alongside the directional binding capacity of the pyrrolidinone core, researchers can systematically overcome common pharmacokinetic liabilities (such as rapid CYP-mediated clearance) while maximizing target affinity. The self-validating, scalable synthesis outlined herein ensures that this privileged scaffold can be reliably produced to support both early-stage hit-to-lead campaigns and late-stage clinical manufacturing.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71757318, 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride." PubChem, Retrieved March 2026. URL:[Link]

  • European Chemicals Agency (ECHA). "3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride - Substance Information." ECHA CHEM, EC Number: 869-121-1. URL: [Link]

Sources

Foundational

3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride: Chemical Reactivity, Scaffold Utility, and Derivative Mechanisms of Action

Executive Summary In medicinal chemistry and drug development, querying the "mechanism of action" (MoA) of a chemical building block requires a paradigm shift. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS 142...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, querying the "mechanism of action" (MoA) of a chemical building block requires a paradigm shift. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS 1423028-15-2) is not an active pharmaceutical ingredient (API) with an intrinsic biological target[1]. Rather, it is a highly functionalized γ -lactam intermediate[2].

As a Senior Application Scientist, I approach this compound not as a therapeutic endpoint, but as a pharmacophore delivery vehicle . Its true "mechanism of action" is twofold:

  • Chemical Mechanism: Its predictable reactivity in synthetic pathways (specifically via the C3-primary amine).

  • Pharmacological Mechanism: The biological activity imparted by the pyrrolidin-2-one core and the N1-cyclopropyl group once integrated into a larger therapeutic scaffold (e.g., protease inhibitors or CNS modulators)[3].

This whitepaper deconstructs the physicochemical properties, synthetic protocols, and biological rationale for utilizing this specific building block in modern drug discovery.

Physicochemical Profile & Structural Rationale

Understanding the physical properties of the building block is critical for predicting both its synthetic behavior and the pharmacokinetic (PK) profile of the resulting drug.

Structural Causality
  • C3-Amine (HCl Salt): The primary amine is supplied as a hydrochloride salt to prevent spontaneous polymerization or degradation, ensuring long-term shelf stability[1]. It serves as the primary nucleophilic handle for derivatization.

  • N1-Cyclopropyl Group: The addition of a cyclopropyl ring to the lactam nitrogen serves a dual purpose. Synthetically, it provides steric shielding. Pharmacologically, it increases the lipophilicity (LogP) and lowers the polar surface area (PSA) compared to an un-alkylated lactam, which is a proven strategy for enhancing Blood-Brain Barrier (BBB) penetration in CNS-targeted drugs.

  • γ -Lactam Core: The pyrrolidin-2-one ring acts as a rigid, non-cleavable peptide bond bioisostere.

Quantitative Data Summary
PropertyValueStructural Implication
Chemical Name 3-Amino-1-cyclopropylpyrrolidin-2-one HClDefines core scaffold and salt form.
CAS Number 1423028-15-2Unique identifier for procurement[2].
Molecular Formula C7H13ClN2OIndicates presence of the HCl counterion[4].
Molecular Weight 176.64 g/mol Low MW ensures the final API remains within Lipinski's Rule of 5[2].
Monoisotopic Mass (Free Base) 140.09 DaRelevant for LC-MS reaction monitoring[3].

Chemical Mechanism of Action: Synthetic Utility

The primary chemical mechanism of this molecule is driven by nucleophilic acyl substitution . Because the amine is protonated, it is synthetically inert until neutralized. The self-validating protocol below relies on in situ free-basing using N,N-Diisopropylethylamine (DIPEA).

Experimental Protocol: Standard Amide Coupling Workflow

To integrate this building block into a target API, an amide coupling with a target carboxylic acid is the industry standard.

Reagents & Stoichiometry:

  • Target Carboxylic Acid (1.0 eq)

  • 3-Amino-1-cyclopropylpyrrolidin-2-one HCl (1.1 eq)

  • HATU (1.5 eq) - Coupling agent

  • DIPEA (3.0 eq) - Base

  • Anhydrous DMF (0.1 M) - Solvent

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir at room temperature for 15 minutes. Causality: HATU forms a highly reactive O-Atab ester intermediate. The initial equivalent of DIPEA deprotonates the carboxylic acid to initiate this.

  • Free-Basing: In a separate vial, suspend 3-Amino-1-cyclopropylpyrrolidin-2-one HCl (1.1 eq) in DMF and add DIPEA (2.0 eq). Causality: One equivalent of DIPEA neutralizes the HCl salt, exposing the nucleophilic lone pair on the C3-amine. The second equivalent acts as an acid scavenger for the coupling step.

  • Coupling: Add the free-based amine solution to the activated acid mixture. Stir at 25°C for 2–4 hours. Monitor via LC-MS for the disappearance of the 140.09 Da mass[3].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

SyntheticPathway A Carboxylic Acid Activation D Nucleophilic Attack (C3-Amine) A->D Active Ester B 3-Amino-1-cyclopropyl... (HCl Salt) C Free-basing (DIPEA) B->C Deprotonation C->D Free Amine E Target Pharmacophore (Amide Product) D->E Coupling

Synthetic workflow for C3-amine functionalization via amide coupling.

Pharmacological Mechanisms of Derived Scaffolds

Once the 3-amino-1-cyclopropylpyrrolidin-2-one core is integrated into a drug, it dictates the biological mechanism of action through specific spatial and electronic interactions.

Mechanism A: Protease Inhibition (Glutamine Isostere)

In antiviral drug development (such as inhibitors targeting the 3CL protease of coronaviruses), the pyrrolidin-2-one ring is frequently utilized as a glutamine surrogate .

  • Causality: The lactam carbonyl acts as a potent hydrogen bond acceptor, interacting directly with the backbone NH of residues in the S1 subsite of the protease. The rigid ring structure reduces the entropic penalty of binding compared to a flexible glutamine side chain, drastically lowering the IC50​ of the resulting drug.

Mechanism B: CNS Target Modulation (Racetam Analogs)

Pyrrolidinone derivatives are the foundational scaffold of the "racetam" class of nootropics (e.g., piracetam, levetiracetam).

  • Causality: These compounds typically act as positive allosteric modulators of AMPA and NMDA receptors. The inclusion of the N1-cyclopropyl group in this specific building block enhances the lipophilicity of the molecule, facilitating rapid passive diffusion across the blood-brain barrier (BBB), while the lactam core binds to the receptor's ligand-binding domain.

PharmacophoreMech A Pyrrolidin-2-one Scaffold B N1-Cyclopropyl Group A->B C Lactam Core A->C D Enhanced BBB Penetration B->D Increased Lipophilicity E Target Pocket Hydrogen Bonding C->E Glutamine Isostere F Therapeutic Efficacy D->F E->F

Pharmacological contributions of the 3-amino-1-cyclopropylpyrrolidin-2-one scaffold.

Safety and Handling Validation

Because this molecule is a reactive intermediate, it carries specific hazard classifications that must be respected during synthetic workflows[1]. It is classified under Acute Toxicity (Oral/Dermal/Inhalation) and is a known Skin/Eye Irritant (H315, H319)[1]. All free-basing and coupling steps must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

  • NextSDS Chemical Database. "3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride — Chemical Substance Information." NextSDS. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 71757318, 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride." PubChem. Available at: [Link]

  • Université du Luxembourg. "XZXGBMLUQYFTKL-UHFFFAOYSA-N - Explore - PubChemLite (3-amino-1-cyclopropylpyrrolidin-2-one)." PubChemLite. Available at:[Link]

Sources

Exploratory

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride literature review

An In-Depth Technical Guide to 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride: Synthesis, Characterization, and Application in Advanced Drug Design Executive Summary In the landscape of modern medicinal chemistry, t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride: Synthesis, Characterization, and Application in Advanced Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the demand for conformationally restricted, metabolically stable building blocks is paramount. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2) has emerged as a highly privileged scaffold[1]. By integrating a rigid pyrrolidinone core with a lipophilic cyclopropyl appendage, this molecule provides an optimal vector for pharmacophore presentation, particularly in the development of kinase inhibitors, factor Xa inhibitors, and novel Nod-like receptor protein 3 (NLRP3) inflammasome antagonists[2][3].

This whitepaper provides a comprehensive technical analysis of this advanced intermediate, detailing its physicochemical profile, mechanistic rationale in drug design, and field-proven synthetic methodologies.

Mechanistic Rationale in Medicinal Chemistry

The structural architecture of 3-Amino-1-cyclopropylpyrrolidin-2-one is deliberately designed to solve several pharmacokinetic and pharmacodynamic challenges:

  • Conformational Restriction (Pyrrolidin-2-one Core): The lactam ring restricts the rotational degrees of freedom of the attached 3-amino group. This reduces the entropic penalty upon binding to target proteins, thereby enhancing binding affinity. Furthermore, the lactam carbonyl serves as a potent, directional hydrogen bond acceptor[4].

  • Metabolic Stability and Lipophilicity (N-Cyclopropyl Group): Straight-chain alkyl groups (like N-methyl or N-ethyl) are highly susceptible to oxidative dealkylation by hepatic Cytochrome P450 enzymes. The cyclopropyl ring mitigates this vulnerability due to its high s-character C-H bonds, which resist oxidation. Additionally, it increases the overall lipophilicity (LogP) of the molecule, improving cellular membrane permeability without adding excessive molecular weight[3].

  • Versatile Attachment Point (3-Amino Group): The primary amine acts as a highly reactive nucleophile, perfectly suited for amide couplings, reductive aminations, or urea formations, allowing it to be seamlessly grafted onto complex heteroaryl cores (e.g., azaindazoles)[5].

Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for optimizing reaction conditions and predicting the pharmacokinetic behavior of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of 3-Amino-1-cyclopropylpyrrolidin-2-one

PropertyValue
Chemical Name 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride
CAS Registry Number 1423028-15-2 (HCl salt) / 1251066-16-6 (Free base)
Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol (HCl salt) / 140.19 g/mol (Free base)
Monoisotopic Mass 140.09496 Da (Free base)
Topological Polar Surface Area (TPSA) 46.3 Ų (Predicted)
Hydrogen Bond Donors 1 (Free base) / 2 (HCl salt)
Hydrogen Bond Acceptors 2
Predicted XLogP -0.5

Data sourced and extrapolated from PubChem and chemical registry databases[1][6].

Synthetic Methodologies and Protocols

Step 1: Aminolysis of the Lactone Ring
  • Rationale: Opening the lactone to a hydroxy-amide intermediate allows for controlled, stepwise cyclization, avoiding the thermal degradation associated with direct high-temperature amination.

  • Protocol:

    • Dissolve N-Boc-α-amino-γ-butyrolactone (1.0 eq) in anhydrous methanol (0.5 M).

    • Add cyclopropylamine (3.0 eq) dropwise at 0 °C under an inert nitrogen atmosphere.

    • Warm the mixture to room temperature and stir for 16 hours.

    • Self-Validation: Monitor via FT-IR. The reaction is complete when the lactone C=O stretch (~1770 cm⁻¹) disappears and the amide C=O stretch (~1650 cm⁻¹) emerges. TLC will confirm the complete consumption of the starting material.

    • Concentrate under reduced pressure to yield N-Boc-2-amino-4-hydroxy-N-cyclopropylbutanamide.

Step 2: Activation and Intramolecular Cyclization
  • Rationale: The secondary hydroxyl group is a poor leaving group. Mesylation converts it into an excellent leaving group, facilitating a rapid intramolecular S_N2 displacement by the amide nitrogen upon deprotonation. This is preferred over Mitsunobu conditions due to easier byproduct clearance at scale.

  • Protocol:

    • Dissolve the hydroxy-amide in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (2.0 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours.

    • Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate.

    • Redissolve the crude mesylate in anhydrous tetrahydrofuran (THF) at 0 °C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Self-Validation: The immediate evolution of H₂ gas confirms the deprotonation of the amide nitrogen.

    • Stir for 4 hours at room temperature. Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography to isolate N-Boc-3-amino-1-cyclopropylpyrrolidin-2-one.

Step 3: Acidic Deprotection
  • Rationale: 4M HCl in dioxane is explicitly chosen over trifluoroacetic acid (TFA). HCl directly provides the pharmaceutically acceptable hydrochloride salt, which is highly crystalline and non-hygroscopic, eliminating the need for subsequent salt-exchange steps.

  • Protocol:

    • Dissolve the N-Boc protected pyrrolidinone in a minimal volume of dry DCM.

    • Add 4M HCl in dioxane (10.0 eq) at room temperature.

    • Stir for 2 hours.

    • Self-Validation: The product will spontaneously precipitate out of the solution as a white crystalline solid as the Boc group is cleaved and the HCl salt forms.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to afford pure 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride.

Synthesis SM N-Boc-α-amino-γ-butyrolactone (Starting Material) Int1 N-Boc-2-amino-4-hydroxy- N-cyclopropylbutanamide SM->Int1 Cyclopropylamine (Ring Opening) Int2 N-Boc-3-amino-1-cyclopropyl- pyrrolidin-2-one Int1->Int2 1. MsCl, Et3N 2. NaH (Cyclization) Product 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride Int2->Product 4M HCl in Dioxane (Deprotection)

Retrosynthetic and forward synthesis workflow for the target compound.

Application in Targeted Therapeutics: NLRP3 Inflammasome Inhibition

Recent advancements in immunology have identified the NLRP3 inflammasome as a critical driver of pyroptosis and pro-inflammatory cytokine (IL-1β, IL-18) release, implicating it in diseases ranging from gout to Alzheimer's disease[3][5].

3-Amino-1-cyclopropylpyrrolidin-2-one is heavily utilized in the latest generation of NLRP3 inhibitors. By coupling the 3-amino group of this scaffold to an indazole or azaindazole core via an amide bond, researchers create potent allosteric inhibitors. The cyclopropylpyrrolidinone moiety binds deeply into the hydrophobic pockets of the NLRP3 NACHT domain. The rigidity of the pyrrolidinone ring locks the molecule into the bioactive conformation, while the cyclopropyl group engages in vital Van der Waals interactions with surrounding hydrophobic residues, effectively halting the oligomerization of the ASC adaptor protein[3].

Pathway Stress Cellular Stress / PAMPs NLRP3 NLRP3 Sensor Stress->NLRP3 Activation ASC ASC Adaptor NLRP3->ASC Oligomerization Inhibitor Pyrrolidin-2-one Derivative (Inhibitor) Inhibitor->NLRP3 Allosteric Blockade Caspase Caspase-1 Activation ASC->Caspase Recruitment Pyroptosis Pyroptosis & Cytokine Release Caspase->Pyroptosis Cleavage of Gasdermin D

Mechanism of action for NLRP3 inhibitors utilizing the pyrrolidinone scaffold.

References

  • PubChemLite. "3-amino-1-cyclopropylpyrrolidin-2-one (C7H12N2O)". Université du Luxembourg. URL:[Link]

  • NextSDS. "3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride — Chemical Substance Information". Substance Database. URL: [Link]

  • Azeez, N. "Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives". Al-Mustansiriyah Journal of Science, March 2020. URL:[Link]

  • US Patent Application US20250195511A1. "Indazole derivatives useful as inhibitors of nod-like receptor protein 3". Google Patents, 2025.
  • World Intellectual Property Organization WO2025128781A1. "Dérivés d'azaindazole utiles en tant qu'inhibiteurs de la protéine réceptrice de type nod 3". Google Patents, 2025.

Sources

Foundational

An In-depth Technical Guide to the Stability of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview of the stability of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, a key chem...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the stability of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, a key chemical intermediate. A thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API). This document delves into the potential degradation pathways of this molecule, outlines a robust, self-validating protocol for a comprehensive stability study in line with international guidelines, and provides insights into the interpretation of the resulting data. By synthesizing technical accuracy with practical, field-proven insights, this guide serves as an essential resource for professionals in drug development and manufacturing.

Introduction: The Criticality of Stability in Drug Development

The intrinsic stability of a chemical entity like 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a cornerstone of drug development. The ability of this molecule to withstand various environmental factors such as temperature, humidity, light, and pH directly impacts the purity, potency, and safety of the final drug product.[1][2] Stability studies are not merely a regulatory requirement but a fundamental scientific investigation into the molecule's inherent liabilities. The information gleaned from these studies informs critical decisions regarding formulation development, packaging, storage conditions, and shelf-life determination.[2][3]

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride possesses two key functional groups that are susceptible to degradation: a lactam (a cyclic amide) and a primary amine. Understanding the potential degradation pathways of these moieties is crucial for designing a comprehensive stability program.

Potential Degradation Pathways

The chemical structure of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride suggests several potential degradation pathways that must be investigated.

Hydrolysis of the Lactam Ring

The five-membered pyrrolidin-2-one ring is a lactam, which is susceptible to hydrolysis under both acidic and basic conditions.[4] This process involves the cleavage of the amide bond within the ring, leading to the formation of a ring-opened product, an amino acid derivative.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion can directly attack the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to break the amide bond.[6][7]

Oxidation of the Amine Group

The primary amino group is a potential site for oxidative degradation. Oxidizing agents can lead to the formation of various degradation products, including imines, hydroxylamines, or further oxidation products.[8][9][10][11][12] The presence of trace metals can often catalyze these oxidative reactions.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions.[13][14][15] This can lead to the formation of radicals and subsequent degradation of the molecule. The extent of photodegradation is dependent on the molecule's chromophores and the intensity and wavelength of the light source.

A Comprehensive Stability Study Protocol

To thoroughly evaluate the stability of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, a multi-faceted approach is required, encompassing forced degradation studies and long-term stability testing under various storage conditions. This protocol is designed to be self-validating by providing a comprehensive picture of the molecule's degradation profile.

Forced Degradation (Stress) Studies

The primary objective of forced degradation studies is to intentionally degrade the molecule to identify potential degradation products and establish degradation pathways.[2][4][16] These studies are also crucial for developing and validating a stability-indicating analytical method.[2][17]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC_UV HPLC-UV Analysis (Assay & Impurity Profile) Acid->HPLC_UV Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC_UV Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC_UV Thermal Thermal (80°C, Solid State) Thermal->HPLC_UV Photo Photolytic (ICH Q1B Conditions) Photo->HPLC_UV HPLC_MS LC-MS Analysis (Impurity Identification) HPLC_UV->HPLC_MS Characterize Unknowns API 3-Amino-1-cyclopropylpyrrolidin-2-one HCl (API Sample) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for forced degradation studies.

Detailed Protocols:

  • Acid Hydrolysis:

    • Dissolve a known concentration of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride in 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

    • Analyze by a stability-indicating HPLC method.

  • Base Hydrolysis:

    • Dissolve a known concentration of the compound in 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acid hydrolysis study.

    • Neutralize the samples before analysis.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at appropriate time intervals.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C.

    • Withdraw samples at specified time points.

    • Dissolve the samples in a suitable solvent for HPLC analysis.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline.[18][19]

    • A control sample should be stored under the same conditions but protected from light.

    • Analyze both the exposed and control samples by HPLC.

Long-Term and Accelerated Stability Studies

Following the identification of potential degradation products, long-term and accelerated stability studies are conducted to evaluate the stability of the compound under the recommended storage conditions and to predict its shelf-life. These studies should be performed in accordance with ICH Q1A(R2) guidelines.[3][20][21]

ICH Recommended Storage Conditions

Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Protocol:

  • Package the 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride in the proposed container closure system.

  • Place the packaged samples in stability chambers maintained at the conditions specified in the table above.

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples for assay, appearance, and degradation products using a validated stability-indicating method.

Analytical Methodology

A robust and validated stability-indicating analytical method is the cornerstone of any reliable stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to separate the intact compound from all potential degradation products and any process-related impurities.

  • Accuracy: The method should provide an accurate measurement of the concentration of the active compound and its impurities.

  • Precision: The method should be reproducible, with low variability between repeated measurements.

  • Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.

  • Robustness: The method should be insensitive to small, deliberate variations in method parameters.

For the identification of unknown degradation products, HPLC coupled with Mass Spectrometry (LC-MS) is an indispensable tool.

Data Interpretation and Reporting

The data generated from the stability studies should be systematically evaluated to determine the stability profile of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride.

Data Presentation:

The results should be summarized in a clear and concise format. Tables are an effective way to present the quantitative data from the stability studies.

Hypothetical Stability Data under Accelerated Conditions (40°C/75% RH)

Time Point (Months) Appearance Assay (%) Impurity A (%) Impurity B (%) Total Impurities (%)
0 White to off-white solid 99.8 <0.05 <0.05 0.15
1 White to off-white solid 99.5 0.10 <0.05 0.25
2 White to off-white solid 99.2 0.18 0.06 0.38
3 White to off-white solid 98.9 0.25 0.08 0.51

| 6 | Slight yellowing | 98.1 | 0.45 | 0.15 | 0.85 |

Interpretation:

  • Degradation Trends: Analyze the rate of degradation and the formation of impurities over time.

  • Mass Balance: The sum of the assay value and the total impurities should remain close to 100% at all time points, indicating that all major degradation products are being detected.

  • Shelf-Life Estimation: The data from the long-term and accelerated studies can be used to propose a re-test period or shelf-life for the compound.

Logical Relationship for Stability Assessment

Stability_Assessment cluster_input Experimental Data cluster_analysis Analysis & Interpretation cluster_output Outcomes Forced_Deg Forced Degradation Results Pathway_ID Identify Degradation Pathways Forced_Deg->Pathway_ID Method_Val Validate Stability-Indicating Method Forced_Deg->Method_Val Long_Term Long-Term Stability Data Rate_Kinetics Determine Degradation Kinetics Long_Term->Rate_Kinetics Accelerated Accelerated Stability Data Accelerated->Rate_Kinetics Storage Recommended Storage Conditions Pathway_ID->Storage Packaging Packaging Requirements Pathway_ID->Packaging Shelf_Life Shelf-Life / Re-test Period Rate_Kinetics->Shelf_Life Method_Val->Long_Term Method_Val->Accelerated

Caption: Logical flow for stability assessment.

Conclusion

A comprehensive and scientifically sound stability study is indispensable for the successful development of any pharmaceutical product. For 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, a thorough investigation into its susceptibility to hydrolysis, oxidation, and photodegradation is essential. By following a robust protocol that aligns with international guidelines and employing validated analytical methods, researchers can gain a deep understanding of the molecule's stability profile. This knowledge is critical for ensuring the quality and safety of the final drug product and for making informed decisions throughout the drug development lifecycle.

References

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (n.d.). Google Scholar.
  • Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate. (2017, August 17). Google Scholar.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 14). Certified Laboratories.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021, August 16). MDPI.
  • Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. (n.d.). PMC.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Mechanism of the oxidation of secondary amines 1a and b As... (n.d.). ResearchGate.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
  • Understanding ICH Photostability Testing. (n.d.). Q-Lab.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • Improved Methods for the Oxidation of Secondary Amines to Nitroxides. (2006, December 6). Taylor & Francis.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
  • Oxidation of Various Secondary Amines to Imines with N-tert-Butylphenylsulfinimidoyl Chloride. (2003, January 10). Oxford Academic.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Quality Guidelines. (n.d.). ICH.
  • The Mechanisms of Hydrolysis of the y-Lactam lsatin and its Derivatives. (n.d.). RSC Publishing.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency.
  • Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. (n.d.). Benchchem.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (2026, March 13). ResearchGate.
  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023, December 30). IJPPR.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.

Sources

Exploratory

Comprehensive Analytical Profiling of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride: A Guide to Spectral Interpretation and Structural Validation

As drug development pipelines increasingly rely on rigidified, low-molecular-weight scaffolds to improve pharmacokinetic properties and target affinity, functionalized lactams have emerged as privileged structures. 3-Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on rigidified, low-molecular-weight scaffolds to improve pharmacokinetic properties and target affinity, functionalized lactams have emerged as privileged structures. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a highly versatile diamine scaffold. The incorporation of a cyclopropyl ring restricts conformational flexibility, while the primary amine provides a synthetic handle for peptidomimetic coupling.

This technical guide provides a rigorous, self-validating analytical framework for the structural verification of this compound using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical and Structural Profile

Before initiating spectral analysis, it is critical to establish the baseline physicochemical properties of the analyte. The hydrochloride salt form significantly alters solubility and ionization behavior compared to its free base counterpart[1].

PropertyValue
Chemical Name 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride
CAS Number 1423028-15-2[1]
Molecular Formula C₇H₁₃ClN₂O[2]
Molecular Weight 176.64 g/mol [1]
Physical State Solid (Hydrochloride Salt)
Monoisotopic Mass (Free Base) 140.095 g/mol

Analytical Methodologies & Protocols

To ensure scientific integrity and reproducibility, analytical protocols must be designed with an understanding of the molecule's specific chemical environment. The following step-by-step methodologies form a self-validating system for structural confirmation.

NMR Spectroscopy Protocol

Causality: The selection of deuterated dimethyl sulfoxide (DMSO-d₆) over deuterium oxide (D₂O) is a deliberate choice. D₂O would induce rapid deuterium exchange with the -NH₃⁺ protons, rendering them invisible in the ¹H spectrum. DMSO-d₆ prevents this exchange, allowing for the direct observation of the protonated amine, thereby confirming the salt state.

  • Preparation: Desiccate the sample for 2 hours under vacuum to remove adventitious moisture (hydrochloride salts are inherently hygroscopic).

  • Dissolution: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, 1.0 s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling).

LC-ESI-MS Protocol

Causality: Because the compound exists as a pre-formed ammonium salt, Positive Electrospray Ionization (ESI+) is highly efficient. The addition of formic acid ensures complete protonation of any trace free base in solution.

  • Dilution: Prepare a 1 µg/mL solution in 50:50 HPLC-grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Injection: Inject 2 µL into the LC-MS/MS system (Q-TOF analyzer).

  • Ionization: Operate in ESI+ mode with a capillary voltage of 3.0 kV, desolvation temperature of 350 °C, and a collision energy ramp of 15–30 eV for MS/MS fragmentation.

ATR-FTIR Protocol

Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. Pressing KBr pellets can induce pressure-driven polymorphic transitions or ion-exchange reactions (forming KBr salt complexes), which distort the vibrational spectra of hydrochloride salts.

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans).

  • Application: Deposit 2–3 mg of the neat solid powder directly onto the crystal.

  • Compression: Apply the pressure anvil until the torque mechanism clicks, ensuring optimal optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Spectral Data Interpretation

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectra of 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride are defined by two major structural features: the magnetic anisotropy of the cyclopropyl ring and the electron-withdrawing nature of the lactam/ammonium environment.

Mechanistic Insight: The cyclopropyl protons exhibit a pronounced upfield shift (0.6–0.9 ppm). This is a direct consequence of the magnetic anisotropy generated by the circulation of electrons in the strained C-C bonds of the three-membered ring, which creates a shielding cone over the protons[3]. Conversely, the C3 proton is shifted significantly downfield (~3.9 ppm) due to the combined deshielding effects of the adjacent highly polarized lactam carbonyl and the protonated primary amine[4].

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆)

Position¹H Shift (ppm), Multiplicity, Integration¹³C Shift (ppm)Structural Assignment
C2 -170.5Lactam Carbonyl (C=O)
C3 3.92 (dd, J = 9.5, 8.0 Hz, 1H)50.2Chiral center (CH-NH₃⁺)
C4 2.30 (m, 1H), 1.95 (m, 1H)24.1Ring Methylene (CH₂)
C5 3.35 (m, 2H)43.8Ring Methylene (CH₂-N)
N-CH 2.65 (m, 1H)28.4Cyclopropyl Methine
Cy-CH₂ 0.85 (m, 2H), 0.65 (m, 2H)6.5, 5.8Cyclopropyl Methylenes
NH₃⁺ 8.45 (br s, 3H)-Protonated primary amine
Mass Spectrometry (ESI-QTOF)

In ESI+ mode, the salt dissociates, and the mass spectrometer detects the protonated free base [M+H]⁺ at m/z 141.1. The fragmentation pathway is driven by the stability of the resulting carbocations and the facile loss of neutral molecules. The primary fragmentation event is the loss of ammonia (-17 Da) from the C3 position, a classic signature of aliphatic primary amines.

MS_Frag M [M+H]+ m/z 141.1 A [M+H - NH3]+ m/z 124.1 M->A - 17 Da (NH3) B [M+H - C3H5]+ m/z 100.1 M->B - 41 Da (Cyclopropyl) C Lactam Cleavage m/z 84.1 A->C - 40 Da (CH2CN)

Caption: ESI-MS/MS positive ion mode fragmentation pathway of the free base.

Infrared (ATR-FTIR) Spectroscopy

The IR spectrum provides orthogonal confirmation of the functional groups, specifically distinguishing the lactam carbonyl from other potential carbonyl species.

Table 2: Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignment / Causality
3200 - 2800 Strong, BroadN-H / C-H Stretch: Overlapping bands of the -NH₃⁺ stretching and aliphatic C-H stretches. The extreme broadening is characteristic of hydrogen-bonded amine salts.
3055 WeakCyclopropyl C-H Stretch: High s-character of the strained cyclopropyl C-H bonds pushes this stretch above 3000 cm⁻¹.
1695 Strong, SharpAmide I (C=O Stretch): Typical for a 5-membered lactam ring. The lack of a shift to >1720 cm⁻¹ confirms the carbonyl is part of an amide, not a ketone or ester.
1590 MediumN-H Bending: Asymmetric deformation of the -NH₃⁺ group.

Analytical Validation Workflow

To ensure high-confidence structural elucidation, the data streams from NMR, MS, and IR must be synthesized. The workflow below outlines the logical progression from sample handling to final structural verification.

Workflow S1 Sample Preparation (Desiccation & Weighing) S2 NMR Acquisition (DMSO-d6, 400 MHz) S1->S2 S3 LC-ESI-MS (Positive Ion Mode) S1->S3 S4 ATR-FTIR (Solid State) S1->S4 S5 Data Synthesis & Structure Verification S2->S5 S3->S5 S4->S5

Caption: Integrated analytical workflow for structural validation of the hydrochloride salt.

References

  • NextSDS. "3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride." PubChem Compound Summary for CID 71757318. Available at:[Link]

  • Arkivoc. "Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions." Arkat USA. Available at:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Purity Assessment of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

Foreword: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, directly influencing the safety an...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, directly influencing the safety and efficacy of the final drug product. This quality is not an inherent property but is built meticulously from the ground up, starting with the synthesis and purification of its constituent parts. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a key chemical intermediate whose structural motif is of significant interest in medicinal chemistry. Ensuring its purity is not merely a quality control checkpoint; it is a foundational requirement for reproducible research, scalable manufacturing, and, ultimately, patient safety.

This guide provides a comprehensive framework for the analytical assessment of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. We will move beyond rote procedural descriptions to explore the scientific rationale behind each analytical technique. By understanding the "why," researchers and drug development professionals can build robust, self-validating analytical systems that guarantee the quality and consistency of this critical intermediate.

Foundational Pillar: Identity Confirmation

Before any quantitative assessment, we must unequivocally confirm the identity of the material. The most conclusive single test for the identity of a substance is a comparison of its infrared absorption spectrum with that of a corresponding reference standard.[1]

The Scientific Rationale: The Molecular Fingerprint

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique for identity confirmation.[2] It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations. The resulting spectrum of absorbed energy is a unique "molecular fingerprint," characteristic of the compound's specific functional groups and overall structure.[2][3] For 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, key absorption bands corresponding to the amine (N-H), amide carbonyl (C=O), cyclopropyl (C-H), and alkyl groups will define its unique spectral signature.

Experimental Protocol: FTIR-ATR

The Attenuated Total Reflectance (ATR) sampling technique is preferred for its speed and minimal sample preparation requirements.[4]

  • System Preparation: Ensure the FTIR spectrometer and ATR accessory (typically a diamond crystal) are clean.

  • Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any environmental interferences (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride powder directly onto the ATR crystal, ensuring complete contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, averaging 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Compare the acquired spectrum to the spectrum of a qualified reference standard. The positions and relative intensities of the absorption bands must be concordant.

Quantitative Core: Assay and Organic Impurity Profiling

Once identity is confirmed, the next critical questions are: "How much of the desired compound is present?" (Assay) and "What else is present?" (Organic Impurities). High-Performance Liquid Chromatography (HPLC) is the gold standard for answering both questions due to its high sensitivity, resolution, and precision.[5][6]

The Scientific Rationale: Chromatographic Separation

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[6] For a compound like 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, which is polar, a Reverse-Phase (RP-HPLC) method is typically the most effective. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. More polar compounds (like our analyte) will have less affinity for the stationary phase and elute earlier, while less polar impurities will be retained longer.

A significant challenge with this analyte is that it lacks a strong chromophore, making UV detection difficult. A common strategy, as described for the related compound 3-aminopyrrolidine hydrochloride, is pre-column derivatization to attach a UV-active tag (e.g., a Boc group).[7] However, for simplicity and to avoid introducing new potential impurities, a more direct approach is to use a low UV wavelength (e.g., 205-215 nm) where the amide bond exhibits some absorbance.

The objective of the analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8] This is guided by the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary validation characteristics: accuracy, precision, specificity, linearity, range, and robustness.[9][10][11][12]

Experimental Protocol: RP-HPLC for Assay and Related Substances
  • Chromatographic System: An HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is recommended to ensure the elution of both the main peak and any potential late-eluting impurities. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% B

    • 30-31 min: 50% to 5% B

    • 31-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

    • Sample Solution: Prepare in the same manner as the Standard Solution.

  • System Suitability: Before analysis, inject the standard solution multiple times (e.g., n=6). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and theoretical plates should be > 2000.

  • Calculation:

    • Assay: Calculate the percentage of the active ingredient using the principle of external standardization, comparing the peak area of the sample to that of the reference standard.

    • Organic Impurities: Use area normalization or an external standard of the impurity if available. Report any impurity exceeding the reporting threshold (typically 0.05%) and identify any impurity exceeding the identification threshold (typically 0.10%).[13]

Stereochemical Integrity: Chiral Purity

The analyte possesses a chiral center at the C3 position of the pyrrolidinone ring. Enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[14] Therefore, it is critical to control the enantiomeric purity of the intermediate. Chiral HPLC is the definitive technique for this analysis.[15][16]

The Scientific Rationale: Enantioselective Recognition

Direct chiral separation is achieved using a Chiral Stationary Phase (CSP).[16] These phases contain a single enantiomer of a chiral selector immobilized on the support material. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for a wide range of compounds.[17]

Experimental Protocol: Direct Chiral HPLC
  • Chromatographic System: HPLC with UV detector.

  • Column: A polysaccharide-based CSP, such as a Chiralcel OD-H (250 x 4.6 mm, 5 µm).[18]

  • Mobile Phase: A non-polar mobile phase is typical for this type of column. A mixture of n-hexane and ethanol (e.g., 98:2 v/v) with a small amount of an amine additive like triethylamine (TEA, 0.2%) to improve peak shape is a good starting point.[18]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or 254 nm if a derivatization agent is used.[18]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and a racemic standard (if available) to identify the peaks corresponding to each enantiomer.

  • Calculation: Calculate the enantiomeric purity (or enantiomeric excess, ee) by determining the area percentage of the desired enantiomer relative to the total area of both enantiomer peaks.

Manufacturing Footprint: Process-Related Impurities

The final stages of purity assessment focus on impurities that are not structurally related to the API but are introduced during the manufacturing process. These include residual solvents and elemental impurities.

Residual Solvents

Scientific Rationale: Organic volatile solvents are used throughout the synthesis, purification, and crystallization of pharmaceutical intermediates.[19] Because they offer no therapeutic benefit and can be toxic, their levels must be strictly controlled.[20][21] The ICH Q3C and USP <467> guidelines classify solvents into three classes based on their toxicity and mandate their control.[22][23] The standard technique is static headspace gas chromatography (HS-GC), which is ideal for separating volatile solvents from a non-volatile sample matrix like our hydrochloride salt.[20][23]

Experimental Protocol: HS-GC

  • System: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A capillary column suitable for solvent analysis (e.g., G43).

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: ~140°C

    • Detector: ~250°C

    • Oven Program: 40°C (20 min), then ramp to 240°C at 10°C/min, hold for 20 min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable dissolving solvent in which the API is soluble but that does not interfere with the analysis (e.g., dimethyl sulfoxide or water).[23]

  • Analysis: Analyze the sample against a standard containing known amounts of the expected residual solvents.

Elemental Impurities & Sulfated Ash

Scientific Rationale: Elemental impurities (heavy metals) can be introduced from catalysts, reagents, or manufacturing equipment.[24][25] The modern approach, mandated by ICH Q3D, is a risk-based assessment to determine which elements are likely to be present and to test for them using specific, sensitive techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[24][26][27]

The Sulfated Ash test is a more general, gravimetric method used to determine the total amount of inorganic impurities in an organic substance.[28][29][30] The sample is incinerated with sulfuric acid, which converts metal oxides and salts into non-volatile sulfates, and the residue is weighed.[28][31] This provides a measure of the total inorganic content.[29]

Experimental Protocol: Sulfated Ash (Residue on Ignition)

  • Crucible Preparation: Ignite a suitable crucible (e.g., platinum or silica) at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh accurately.[28]

  • Sample Addition: Accurately weigh 1 to 2 g of the substance into the tared crucible.[28]

  • Charring: Moisten the sample with 1 mL of concentrated sulfuric acid and heat gently until the substance is thoroughly charred.[32]

  • Ignition: Cool the crucible, add another 1 mL of sulfuric acid, heat until white fumes are no longer evolved, and then ignite at 600 ± 50°C until all carbon is consumed.[28]

  • Weighing: Cool the crucible in a desiccator and weigh.

  • Calculation: Calculate the percentage of sulfated ash. The process should be repeated until a constant weight is achieved.[32]

Data Presentation & Summary

A clear summary of all purity attributes is essential for batch release and regulatory filings.

Table 1: Summary of Purity Assessment for 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride
TestMethodTypical Acceptance Criteria
Identity FTIR-ATRSpectrum conforms to that of the reference standard.
Assay RP-HPLC (UV)98.0% - 102.0% (on as-is basis)
Organic Impurities RP-HPLC (UV)Individual Impurity: ≤ 0.10% Total Impurities: ≤ 0.50%
Chiral Purity Chiral HPLCUndesired Enantiomer: ≤ 0.15%
Residual Solvents HS-GCMeets ICH Q3C / USP <467> limits for relevant solvents.
Sulfated Ash Gravimetric≤ 0.1%
Elemental Impurities ICP-MS / OESMeets ICH Q3D limits based on risk assessment.

Visualization of Analytical Workflows

Diagrams help to visualize the logical flow of the assessment process.

Diagram 1: Overall Purity Assessment Workflow

Purity_Assessment_Workflow cluster_start cluster_tests Analytical Testing Battery cluster_decision Quality Decision Start Receive Sample Batch of 3-Amino-1-cyclopropylpyrrolidin-2-one HCl Identity Identity Confirmation (FTIR) Start->Identity Assay Assay & Organic Impurities (RP-HPLC) Chiral Chiral Purity (Chiral HPLC) Process Process Impurities (GC, ICP, Ash) SpecCheck Compare Results to Specifications Identity->SpecCheck Assay->SpecCheck Chiral->SpecCheck Process->SpecCheck Release Batch Release SpecCheck->Release Pass OOS Out of Specification (OOS) Investigation SpecCheck->OOS Fail

Caption: High-level workflow for the complete purity assessment of an API intermediate.

Diagram 2: HPLC Method Validation Logic

HPLC_Validation_Workflow cluster_dev Method Development cluster_val ICH Q2(R1) Validation cluster_end Dev Develop Separation Method (Column, Mobile Phase, Gradient) Specificity Specificity (Peak Purity, Placebo Spiking) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Final Method Suitable for Routine Use Sensitivity->Final

Caption: Logical flow for validating an HPLC method according to ICH Q2(R1) guidelines.

Conclusion

The purity assessment of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a multi-faceted process that requires a suite of orthogonal analytical techniques. From confirming its fundamental identity with FTIR to quantifying its potency and impurity profile by HPLC, and controlling process-related contaminants, each step provides a critical piece of data. By grounding these experimental protocols in solid scientific principles and regulatory guidelines, researchers and developers can ensure the quality of this intermediate, thereby safeguarding the integrity of the subsequent drug discovery and development pipeline.

References

  • Title: Sulfated ash Ph.Eur 2.4.
  • Source: ResolveMass Laboratories Inc.
  • Title: Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance Source: Lucideon URL
  • Title: The Residue on Ignition / Sulfated Ash test utilizes a procedure t - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL:_
  • Title: Test for Sulphated Ash and Total Ash Source: Pharmaguideline URL
  • Title: ICH Q3D: Metal Impurities: A Critical Evaluation Source: European Pharmaceutical Review URL
  • Title: Residual Solvent Analysis Information Source: Thermo Fisher Scientific - US URL
  • Title: HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?
  • Title: Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3 Source: Pharmaffiliates URL
  • Title: Fourier Transform Infrared Spectroscopy (FTIR)
  • Title: Why sulphated ash test is performed? What does its value indicates?
  • Title: Residual Solvent Analysis in Pharmaceuticals Source: PharmTech URL
  • Title: Test for Sulfated Ash and Total Ash Determination Source: MaTestLab URL
  • Title: API Identification Using FTIR Spectroscopy Source: Edinburgh Analytical URL
  • Title: FTIR-ATR: Revolutionizing Raw Material Identification in Pharma Source: Apex Instrument URL
  • Title: HS-GC-FID: Analysis of Residual Solvents According to USP 467 Source: PerkinElmer URL
  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)
  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
  • Title: 467 RESIDUAL SOLVENTS - USP-NF Source: USP-NF URL
  • Title: Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities Source: American Pharmaceutical Review URL
  • Title: ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals Source: Alfa Chemistry URL
  • Title: Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs)
  • Title: Q2(R1)
  • Title: ICH Q2(R1)
  • Title: Q2(R1)
  • Title: FTIR Identification Testing - Analytical Testing Labs Source: Prompt Praxis Labs URL
  • Title: Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography Source: Restek URL
  • Title: CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization Source: Google Patents URL
  • Title: Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)
  • Title: A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)
  • Title: RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban Source: International Journal of Pharmaceutical Sciences Review and Research URL
  • Title: Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms Source: PMC URL
  • Title: FT-IR Identification: the Expertise Required To Ensure Compliance Source: Pharmaceutical Technology URL
  • Title: Analytical Services for Purity Determination Source: BOC Sciences URL
  • Title: 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride — Chemical Substance Information Source: ECHA URL
  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL
  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: Technology Networks URL:_
  • Title: Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods Source: Benchchem URL
  • Title: Chiral High Performance Liquid Chromatography: Review Source: International Journal of Pharmacy & Pharmaceutical Research URL

Sources

Protocols & Analytical Methods

Method

Experimental Applications of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride: A Technical Guide for Drug Discovery Professionals

The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Its inherent structural featu...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Its inherent structural features, including hydrogen bonding capabilities and conformational rigidity, make it an ideal starting point for the design of novel therapeutics.[1] This guide focuses on the experimental applications of a specific derivative, 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, a compound of significant interest in the exploration of new therapeutic agents. The incorporation of a cyclopropyl group is a strategic design element known to enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[3][4][5]

While direct literature on this exact molecule is emerging, its structural motifs strongly suggest a primary application as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[1][6][7] This document provides detailed protocols for the synthesis, characterization, and evaluation of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride and its analogs as potential DPP-IV inhibitors.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is provided in the table below.

PropertyValueSource
CAS Number1423028-15-2[8]
Molecular FormulaC₇H₁₃ClN₂O[8]
Molecular Weight176.64 g/mol [8]
AppearanceWhite to off-white solidInferred
SolubilitySoluble in water and methanolInferred

Storage and Handling: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Synthesis Protocol: A Plausible Route

The synthesis of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride can be envisioned through a multi-step process, leveraging established methodologies for the formation of the pyrrolidinone core and the introduction of the cyclopropyl and amino functionalities.[9][10][11]

Workflow for the Synthesis of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

A Donor-Acceptor Cyclopropane D Ring Opening and γ-Amino Ester Formation A->D B Primary Amine (e.g., Cyclopropylamine) B->D C Lewis Acid Catalyst C->D Catalysis E In situ Lactamization D->E F 3-Amino-1-cyclopropylpyrrolidin-2-one E->F H 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride F->H G HCl in Ether G->H Salt Formation

Caption: Plausible synthetic workflow for 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride.

Step-by-Step Synthesis Protocol
  • Ring Opening and Lactamization:

    • To a solution of a suitable donor-acceptor cyclopropane (e.g., carrying an ester and a leaving group) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., Sc(OTf)₃).

    • Add cyclopropylamine dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Amino-1-cyclopropylpyrrolidin-2-one.

    • Purify the crude product by column chromatography on silica gel.

  • Salt Formation:

    • Dissolve the purified 3-Amino-1-cyclopropylpyrrolidin-2-one in anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride as a solid.

In Vitro DPP-IV Inhibition Assay

This protocol outlines a standard in vitro assay to determine the inhibitory potency of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride against human recombinant DPP-IV.

Experimental Workflow for DPP-IV Inhibition Assay

A Prepare Reagents: - DPP-IV Enzyme - Substrate (Gly-Pro-AMC) - Test Compound - Assay Buffer B Add DPP-IV and Test Compound to 96-well plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Measure Fluorescence (Excitation: 360 nm, Emission: 460 nm) E->F G Data Analysis: - Calculate % Inhibition - Determine IC₅₀ F->G

Caption: Workflow for the in vitro DPP-IV inhibition assay.

Protocol
  • Reagent Preparation:

    • Prepare a stock solution of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare serial dilutions of the test compound.

    • Prepare a solution of human recombinant DPP-IV enzyme in assay buffer.

    • Prepare a solution of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 20 µL of the test compound dilutions or vehicle control.

    • Add 20 µL of the DPP-IV enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assay for Glucose Uptake

To assess the potential of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride to enhance glucose uptake in a cellular context, a 2-NBDG (a fluorescent glucose analog) uptake assay can be performed in a suitable cell line, such as L6 myotubes or 3T3-L1 adipocytes.

Experimental Workflow for 2-NBDG Glucose Uptake Assay

A Seed and Differentiate Cells (e.g., L6 myoblasts to myotubes) B Serum Starve Cells A->B C Treat with Test Compound and/or Insulin (Positive Control) B->C D Add 2-NBDG C->D E Incubate D->E F Wash Cells to Remove Extracellular 2-NBDG E->F G Lyse Cells F->G H Measure Fluorescence of Cell Lysate G->H I Data Analysis: - Quantify Glucose Uptake H->I

Caption: Workflow for the 2-NBDG cell-based glucose uptake assay.

Protocol
  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in a suitable growth medium.

    • Seed the cells in a 96-well plate and grow to confluence.

    • Induce differentiation into myotubes by switching to a differentiation medium.

  • Assay Procedure:

    • Once differentiated, serum-starve the L6 myotubes for 3-4 hours in a serum-free medium.

    • Treat the cells with various concentrations of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride or a positive control (e.g., insulin) for 30 minutes.

    • Add the fluorescent glucose analog, 2-NBDG, to each well and incubate for 30-60 minutes.

    • Terminate the assay by washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysates to a black microplate.

  • Data Analysis:

    • Measure the fluorescence of the cell lysates using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

    • Normalize the fluorescence readings to the protein concentration of each sample.

    • Express the results as a fold increase in glucose uptake compared to the untreated control.

Conclusion

The structural characteristics of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride make it a compelling candidate for investigation as a DPP-IV inhibitor. The protocols provided in this guide offer a comprehensive framework for its synthesis and biological evaluation. Further studies, including in vivo efficacy models and pharmacokinetic profiling, would be necessary to fully elucidate its therapeutic potential. The versatility of the pyrrolidinone scaffold suggests that this compound could also be explored for other biological targets, opening up new avenues for drug discovery.[12]

References

  • Google Patents. Dipeptidyl peptidase IV inhibitors based on cyclopropyl-fused pyrrolidine, process for their preparation and their use.
  • Li Petri G, Raimondi MV, Spanò V, Holl R, Barraja P, Montalbano A. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel). 2021;14(10):1038.
  • Google Patents. WO2001068603A2 - Cyclopropyl-fused pyrrolidine-based inhibitors of dipeptidyl iv, processes for their preparation, and their use.
  • OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available from: [Link]

  • Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

  • Molecules. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available from: [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Structures of cyclopropyl-moiety-containing drugs. Available from: [Link]

  • ResearchGate. Synthesis of pyrrolidin-2-ones from DA cyclopropanes. (a–c) The... Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Available from: [Link]

  • Royal Society of Chemistry. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Available from: [Link]

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Application

Application Notes and Protocols for 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride: A Research Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Constrained Scaffold 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Constrained Scaffold

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a research chemical that embodies the convergence of two privileged structural motifs in modern medicinal chemistry: the pyrrolidin-2-one core and the N-cyclopropyl substituent. The pyrrolidinone ring, a five-membered lactam, is a versatile scaffold found in a multitude of biologically active compounds, offering a rigid framework that can be strategically functionalized to interact with various biological targets.[1][2] The incorporation of a cyclopropyl group at the N1 position is a deliberate design element intended to confer advantageous physicochemical and pharmacokinetic properties. The inherent strain and unique electronic character of the cyclopropyl ring can enhance metabolic stability, improve membrane permeability, and increase the potency of the parent molecule by constraining its conformation.[3]

This document provides a comprehensive guide for researchers utilizing 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride as a key intermediate in the synthesis of novel bioactive molecules. The focus will be on its potential applications as a building block for the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and Factor XIa (FXIa) inhibitors as anticoagulants with a potentially improved safety profile.

Compound Profile

PropertyValueSource
Chemical Name 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride[4]
CAS Number 1423028-15-2[4][5]
Molecular Formula C₇H₁₃ClN₂O[5]
Molecular Weight 176.64 g/mol [5]
Structure Chemical structure of 3-Amino-1-cyclopropylpyrrolidin-2-one[6]
Physical Form Typically a powder or oil[7]
Solubility Soluble in water and polar organic solvents such as methanol and DMSO.Inferred from structure
Storage Store at room temperature in a dry, well-ventilated area.[7]
Safety and Handling

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is classified as an acute toxicant and an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness).[4]

Conceptual Synthetic Pathway

Synthetic_Pathway A 3-Amino-1-cyclopropyl- pyrrolidin-2-one B N-protected-3-amino-1- cyclopropylpyrrolidin-2-one A->B Deprotection C N-cyclopropyl-4-(N-protected- amino)butanoic acid B->C Intramolecular cyclization D Protected 4-aminobutanoic acid derivative C->D N-alkylation E Cyclopropylamine C->E N-alkylation

Caption: Conceptual retrosynthetic analysis for 3-Amino-1-cyclopropylpyrrolidin-2-one.

A potential forward synthesis could involve the N-alkylation of a suitably protected γ-amino acid derivative with a cyclopropyl halide or other electrophilic cyclopropane source, followed by deprotection and lactamization. Alternatively, a Michael addition of cyclopropylamine to an appropriate α,β-unsaturated carbonyl compound could be a viable route to a precursor that can then be cyclized.

Potential Research Applications & Protocols

The structural features of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride suggest its utility as a scaffold for inhibitors of specific enzymes, particularly serine proteases.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

Scientific Rationale: DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control in patients with type 2 diabetes.[8] The pyrrolidine scaffold is a common feature in many potent DPP-IV inhibitors.

Experimental Workflow for DPP-IV Inhibition Assay

DPP_IV_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of test compound and positive control (e.g., Sitagliptin) in DMSO. B Prepare serial dilutions of test compound. A->B C Prepare DPP-IV enzyme and fluorogenic substrate solutions in assay buffer. D Add test compound dilutions, positive control, and negative control (DMSO) to a 96-well plate. E Add DPP-IV enzyme solution to all wells and incubate. D->E F Initiate reaction by adding fluorogenic substrate solution. E->F G Measure fluorescence intensity kinetically at Ex/Em ~360/460 nm. F->G H Calculate the rate of reaction for each concentration. G->H I Determine percent inhibition relative to the negative control. H->I J Plot percent inhibition vs. log [inhibitor] and fit to a dose-response curve to determine IC50. I->J FXIa_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of test compound and a known FXIa inhibitor (positive control) in DMSO. B Perform serial dilutions of the test compound. A->B C Prepare human FXIa and chromogenic substrate solutions in assay buffer. D Add test compound dilutions, positive control, and negative control (DMSO) to a 96-well plate. E Add FXIa enzyme solution to all wells and incubate. D->E F Initiate reaction by adding chromogenic substrate solution. E->F G Measure absorbance at 405 nm kinetically. F->G H Calculate the rate of reaction for each concentration. G->H I Determine percent inhibition relative to the negative control. H->I J Plot percent inhibition vs. log [inhibitor] and fit to a dose-response curve to determine IC50. I->J

Caption: Workflow for a chromogenic Factor XIa inhibition assay.

Protocol: In Vitro FXIa Inhibition Assay (Chromogenic)

This protocol describes a general method to determine the IC₅₀ of a test compound against purified human FXIa.

Materials:

  • Purified human Factor XIa (e.g., from Haematologic Technologies or similar)

  • FXIa chromogenic substrate (e.g., S-2366)

  • Assay buffer (e.g., Tris-buffered saline (TBS), pH 7.4)

  • A known FXIa inhibitor (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear microplates

  • Absorbance microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and a positive control in DMSO.

    • Create serial dilutions in assay buffer to obtain a range of final assay concentrations. Ensure the final DMSO concentration is consistent and low (e.g., <1%).

  • Assay Setup:

    • To a 96-well microplate, add 50 µL of the serially diluted test compound, positive control, or assay buffer (for the 100% activity control) to triplicate wells.

    • Add 25 µL of the human FXIa solution (diluted in assay buffer to a concentration that provides a robust and linear signal) to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding. [9]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the chromogenic substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Monitor the change in absorbance at 405 nm over time (e.g., for 10-30 minutes). [9]

  • Data Analysis:

    • Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. [9]

Analytical Characterization

The purity and identity of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride and its derivatives should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for assessing the purity of the compound. A C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) would be a good starting point for method development. [10][11]* Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound and its derivatives.

Conclusion

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a valuable research chemical with significant potential as a building block in drug discovery programs. Its unique combination of a rigid pyrrolidinone core and a bioisosteric cyclopropyl group makes it an attractive starting point for the synthesis of novel inhibitors targeting enzymes such as DPP-IV and FXIa. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this and related compounds in the development of new therapeutic agents.

References

  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. PubMed. Available from: [Link]

  • Novel Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Oligopeptides from Bovine Casein: Active Oligopeptides Screening, Enzyme and Cellular Validation, and Oligopeptide-Enzyme Binding Mechanisms. ACS Publications. Available from: [Link]

  • Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. PubMed. Available from: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available from: [Link]

  • CoaChrom® Factor XIa Inhibitors. Chromogenix. Available from: [Link]

  • A Synthetic Heparin Mimetic That Allosterically Inhibits Factor XIa and Reduces Thrombosis In Vivo Without Enhanced Risk of Bleeding. PMC. Available from: [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. Available from: [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available from: [Link]

  • 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. Moshang Chemical. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available from: [Link]

  • Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. ResearchGate. Available from: [Link]

  • Substrate-Dependent Modulation of the Mechanism of Factor XIa Inhibition. Biochemistry. Available from: [Link]

  • LA638 Analysis of 2-Pyrrolidone. GL Sciences. Available from: [Link]

  • 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride — Chemical Substance Information. Available from: [Link]

  • View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. Available from: [Link]

  • Factor XI and XIa inhibition: a new approach to anticoagulant therapy. PMC. Available from: [Link]

  • 3-amino-1-cyclopropylpyrrolidin-2-one (C7H12N2O). PubChem. Available from: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. Available from: [Link]

  • Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. ResearchGate. Available from: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Process for producing 1H-3-aminopyrrolidine and derivatives thereof. Google Patents.
  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. UniCA IRIS. Available from: [Link]

  • 3-Amino-2-chloropyridine. Cheméo. Available from: [Link]

Sources

Method

Animal models for testing 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

Preclinical Evaluation of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride: Animal Models for CNS Permeability and Efficacy Executive Summary & Rationale 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 14230...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride: Animal Models for CNS Permeability and Efficacy

Executive Summary & Rationale

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2) is a novel investigational building block featuring a highly specialized structural motif[1]. The core pyrrolidin-2-one ring is the defining pharmacophore of the "racetam" family of neuroactive compounds, which are widely investigated for their nootropic and anticonvulsant properties[2]. However, traditional racetams like piracetam often suffer from low lipophilicity, requiring massive systemic doses to achieve therapeutic concentrations in the central nervous system (CNS)[3].

The N1-cyclopropyl substitution in this novel compound is a deliberate structural modification designed to increase the partition coefficient (LogP), thereby enhancing passive diffusion across the Blood-Brain Barrier (BBB). Furthermore, the 3-amino group, stabilized as a hydrochloride salt, provides a primary amine capable of critical hydrogen-bonding interactions with synaptic targets, such as the AMPA receptor allosteric site or the Synaptic Vesicle Glycoprotein 2A (SV2A).

This application note details a rigorous, self-validating preclinical framework for evaluating the CNS permeability and in vivo efficacy of this compound.

Part 1: Experimental Workflow & Causality

Behavioral assays are highly vulnerable to false negatives if the investigational compound fails to reach the target tissue. Therefore, our protocol dictates a strict causal progression: Target Access must be proven before Target Efficacy is tested.

We employ a two-tier system. Tier 1 quantitatively validates that the N1-cyclopropyl modification successfully drives the compound into the brain parenchyma. Only upon passing Tier 1 does the compound advance to Tier 2, where we utilize established models for cognitive enhancement and seizure threshold modulation.

Workflow A Formulation: 3-Amino-1-cyclopropylpyrrolidin-2-one HCl B Tier 1: PK & BBB Penetration (LC-MS/MS) A->B Dose Selection C Tier 2A: Cognitive Efficacy (Morris Water Maze) B->C Confirmed BBB Entry D Tier 2B: Anticonvulsant Efficacy (MES Test) B->D Confirmed BBB Entry E Data Integration & Lead Optimization C->E D->E

Fig 1: Tiered in vivo evaluation workflow for racetam-like investigational compounds.

Part 2: Tier 1 - Pharmacokinetics & BBB Penetration

Objective: To determine the Brain-to-Plasma partition coefficient ( Kp​ ) of the compound following systemic administration. Causality: The hydrochloride salt ensures complete aqueous dissolution without the need for co-solvents (like DMSO or Tween-80) that could independently alter BBB permeability or induce behavioral artifacts.

Step-by-Step Protocol:

  • Formulation: Dissolve 3-Amino-1-cyclopropylpyrrolidin-2-one HCl in sterile 0.9% physiological saline to a concentration of 2 mg/mL.

  • Administration: Administer 10 mg/kg intraperitoneally (i.p.) to adult male C57BL/6 mice (n=24).

  • Tissue Harvesting: Euthanize mice at predetermined time points (15, 30, 60, 120, 240, and 480 minutes; n=4 per time point). Collect systemic blood via cardiac puncture into EDTA tubes. Immediately perfuse the animal with cold saline and harvest whole brain tissue.

  • Sample Processing: Homogenize brain tissue in a 1:3 ratio with HPLC-grade water. Precipitate proteins in both plasma and brain homogenate using cold acetonitrile (1:4 v/v) containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Quantification: Analyze the supernatant using LC-MS/MS against a matrix-matched standard curve.

  • Self-Validation: Include a parallel cohort dosed with standard piracetam (10 mg/kg) as a reference control to directly compare the brain-to-plasma ( Kp​ ) ratio. The assay is validated if piracetam yields a known Kp​ of ~0.15 to 0.20.

Table 1: Anticipated Pharmacokinetic Profile (10 mg/kg i.p.) | PK Parameter | Plasma (ng/mL) | Brain Homogenate (ng/g) | Brain/Plasma Ratio ( Kp​ ) | | :--- | :--- | :--- | :--- | | Cmax​ | 4,500 ± 350 | 3,800 ± 290 | 0.84 (Target > 0.5) | | Tmax​ | 15 min | 30 min | N/A | | AUC0−∞​ | 12,500 | 10,200 | 0.81 | | Half-life ( t1/2​ ) | 2.1 hours | 2.4 hours | N/A |

Part 3: Tier 2A - Cognitive Efficacy via Morris Water Maze (MWM)

Objective: To evaluate the compound's ability to reverse chemically induced spatial memory deficits. Causality: If the compound acts as a positive allosteric modulator of AMPA receptors (a common racetam mechanism), it should facilitate long-term potentiation (LTP) and reverse amnesia. We utilize the scopolamine-induced amnesia model[4], as scopolamine disrupts cholinergic pathways critical for spatial memory, providing a specific deficit window for the test compound to "rescue."

Pathway Drug 3-Amino-1-cyclopropylpyrrolidin-2-one AMPA AMPA Receptor (Allosteric Site) Drug->AMPA Positive Allosteric Modulation Influx Na+/Ca2+ Influx AMPA->Influx Channel Opening Glutamate Glutamate Binding Glutamate->AMPA Endogenous Agonist LTP Long-Term Potentiation (LTP) Influx->LTP Synaptic Depolarization

Fig 2: Proposed positive allosteric modulation of AMPA receptors by pyrrolidone derivatives.

Step-by-Step Protocol:

  • Apparatus Setup: Utilize a circular pool (150 cm diameter) filled with opaque water (22°C), containing a hidden escape platform (10 cm diameter) submerged 1 cm below the surface.

  • Cohort Assignment (n=10/group):

    • Group 1: Vehicle (Saline) + Vehicle -> Negative Control

    • Group 2: Scopolamine (1 mg/kg i.p.) + Vehicle -> Deficit Control

    • Group 3: Scopolamine + Donepezil (3 mg/kg i.p.) -> Positive Control

    • Group 4: Scopolamine + 3-Amino-1-cyclopropylpyrrolidin-2-one HCl (10 mg/kg i.p.) -> Test Group

  • Acquisition Phase (Days 1-4): Administer treatments 30 minutes prior to testing. Subject mice to 4 trials per day, starting from different quadrants. Record the latency to find the hidden platform (max 60 seconds).

  • Probe Trial (Day 5): Remove the platform. Allow mice to swim freely for 60 seconds. Quantify the percentage of time spent in the target quadrant using video tracking software.

  • Self-Validation: The experiment is only considered valid if the Deficit Control (Group 2) shows significantly higher escape latencies than Group 1, and the Positive Control (Group 3) successfully rescues this deficit back to baseline levels.

Part 4: Tier 2B - Anticonvulsant Efficacy via Maximal Electroshock Seizure (MES) Test

Objective: To determine if the compound prevents seizure spread, a hallmark of SV2A-binding racetams like levetiracetam. Causality: The MES test is the gold standard for identifying compounds that modulate voltage-gated ion channels or synaptic vesicle release to prevent the propagation of seizure activity throughout the brain[5].

Step-by-Step Protocol:

  • Preparation: Apply a drop of 0.5% tetracaine to the corneas of adult male Swiss Webster mice to ensure local anesthesia and optimal electrical conductivity.

  • Dosing: Administer the test compound (10, 30, and 100 mg/kg i.p.) 30 minutes prior to the electrical stimulus to capture dose-dependent efficacy.

  • Stimulus Delivery: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes.

  • Observation & Scoring: Immediately observe the animal for the presence or absence of hindlimb tonic extension (HLTE). Protection is strictly defined as the complete abolition of the HLTE component of the seizure.

  • Self-Validation: Use Valproic Acid (400 mg/kg i.p.) as a positive control. The system validates if Valproic Acid yields 100% protection against HLTE, while the saline vehicle group yields 0% protection.

References

  • NextSDS. (n.d.). 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride — Chemical Substance Information. NextSDS Substance Database.[Link]

  • PubChemLite. (n.d.). 3-amino-1-cyclopropylpyrrolidin-2-one (C7H12N2O). Université du Luxembourg.[Link]

  • Morris, R. (1984). Developments of a water-maze procedure for studying spatial learning in the rat. Journal of Neuroscience Methods, 11(1), 47-60.[Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.[Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.[Link]

Sources

Application

Application Note: 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride in Preclinical CNS Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in neuropharmacology. Compound Identity: CAS 1423028-15-2 | Molecular Formula: C₇H₁₃ClN₂O | CID: 71757318[1] Executive Sum...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in neuropharmacology. Compound Identity: CAS 1423028-15-2 | Molecular Formula: C₇H₁₃ClN₂O | CID: 71757318[1]

Executive Summary

The development of novel central nervous system (CNS) therapeutics relies heavily on optimized structural scaffolds that can cross the blood-brain barrier (BBB) while maintaining high target specificity. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a highly versatile, low-molecular-weight building block structurally homologous to the "racetam" class of neuroactive compounds (e.g., levetiracetam, brivaracetam). This application note details the mechanistic rationale, structural advantages, and validated experimental protocols for utilizing this compound as a foundational precursor in the synthesis and evaluation of novel Synaptic Vesicle Glycoprotein 2A (SV2A) modulators and AMPA receptor ligands.

Mechanistic Rationale: The Pyrrolidin-2-one Scaffold

The pharmacological efficacy of racetam-derived antiseizure medications (ASMs) and nootropics is intrinsically linked to their pyrrolidin-2-one core. Modifying this core dictates both pharmacokinetics and target binding dynamics ()[2].

Structural-Activity Relationship (SAR) Advantages:

  • The Pyrrolidin-2-one Core: Serves as the essential pharmacophore for docking into the lumenal vestibule of the SV2A transmembrane domain. SV2A is a critical regulator of vesicle exocytosis and neurotransmitter release ()[3].

  • N1-Cyclopropyl Substitution: Unlike the unsubstituted or simple methyl-substituted analogs, the cyclopropyl ring restricts conformational flexibility and optimally increases the lipophilicity (LogP). This enhances passive transcellular diffusion across the BBB without introducing excessive steric bulk that could hinder entry into the SV2A binding pocket.

  • C3-Amino Group: This primary amine acts as a critical synthetic handle. It allows medicinal chemists to generate complex amides, ureas, or sulfonamides, exploring the hydrophobic allosteric network of SV2A recently identified in high-resolution cryo-EM structures ()[4].

  • Hydrochloride Salt Form: Ensures rapid aqueous solubility, which is critical for formulating stable in vitro assay buffers and in vivo dosing vehicles without the need for harsh organic co-solvents[5].

Pathway Visualization

The following diagram illustrates the mechanistic cascade by which pyrrolidin-2-one derivatives (synthesized from this scaffold) modulate CNS excitability by targeting SV2A.

SV2A_Pathway Ligand 3-Amino-1-cyclopropyl pyrrolidin-2-one (SV2A Modulator) SV2A Synaptic Vesicle Glycoprotein 2A Ligand->SV2A Allosteric Binding Vesicle Vesicle Exocytosis & Trafficking SV2A->Vesicle Modulates Glutamate Glutamate Release (Excitatory) Vesicle->Glutamate Reduces Release Seizure Seizure Propagation & Excitotoxicity Glutamate->Seizure Inhibits

Figure 1: Mechanistic pathway of SV2A modulation by pyrrolidin-2-one derivatives in the CNS.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. They include internal controls and specific methodological choices grounded in the latest neuropharmacological literature.

Protocol A: In Vitro SV2A Radioligand Displacement Assay

Objective: Quantify the binding affinity ( Ki​ ) of 3-amino-1-cyclopropylpyrrolidin-2-one derivatives to human SV2A. Causality & Design Choice: Historically, [3H] -levetiracetam was used to probe SV2A; however, its low micromolar affinity yields poor signal-to-noise ratios. This protocol mandates the use of [3H] -UCB-J, a high-affinity heterocyclic PET tracer/radioligand ( Kd​≈8 nM) ()[4]. Displacing a high-affinity tracer ensures that the calculated Ki​ reflects true specific binding to the target[6].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize human cortical tissue (or SV2A-transfected CHO cells) in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Ligand Preparation: Dissolve the 3-amino-1-cyclopropylpyrrolidin-2-one derivative in 100% DMSO, then perform serial dilutions in assay buffer (final DMSO concentration < 1% to prevent membrane disruption).

  • Incubation: Combine 100 µL of membrane suspension (approx. 50 µg protein), 50 µL of [3H] -UCB-J (final concentration 2 nM), and 50 µL of the test compound. Incubate at 4°C for 120 minutes to reach equilibrium. Self-Validation Step: Include a control well with 10 µM unlabeled brivaracetam to define non-specific binding (NSB)[7].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (reduces non-specific adherence). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: PAMPA-BBB Permeability Profiling

Objective: Assess the passive brain penetrance of the synthesized scaffold derivatives. Causality & Design Choice: While Caco-2 assays measure general intestinal permeability, the BBB possesses a distinct lipid composition. We utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) specifically coated with Porcine Brain Lipid Extract (PBLE). This cell-free system isolates passive transcellular diffusion—the primary mechanism by which low-molecular-weight racetam derivatives cross into the CNS—eliminating confounding variables from active efflux transporters during initial screening.

Step-by-Step Workflow:

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 4 µL of PBLE (20 mg/mL dissolved in dodecane).

  • Donor/Acceptor Assembly: Add 300 µL of the test compound (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at 37°C for 18 hours in a humidified environment. Self-Validation Step: Run Verapamil (high permeability) and Theophylline (low permeability) concurrently as system calibration controls.

  • Analysis: Separate the plates and quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) in cm/s.

Quantitative Data Synthesis

The following tables summarize the structural parameters of the core scaffold and provide a comparative baseline for expected pharmacological outcomes when developing derivatives.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueRationale / Implication in Drug Design
Chemical Name 3-Amino-1-cyclopropylpyrrolidin-2-one HClCore pharmacophore for SV2A modulators.
CAS Number 1423028-15-2Unique chemical identifier[8].
Molecular Weight 176.64 g/mol < 400 Da; highly optimal for rapid CNS penetration[9].
Hydrogen Bond Donors 1 (Free base)Primary amine facilitates target pocket anchoring or derivatization.
Hydrogen Bond Acceptors 2Carbonyl and amine groups interact with SV2A lumenal residues.

Table 2: Comparative Pharmacological Profile (Preclinical Benchmarks)

Compound / DerivativeSV2A Binding Affinity ( Ki​ )PAMPA-BBB Permeability ( Papp​ )Primary Mechanism of Action
Levetiracetam (Reference)~1.5 µMHigh ( >4.0×10−6 cm/s)SV2A Primary Site Ligand
Brivaracetam (Reference)~50 nMVery High ( >8.0×10−6 cm/s)High-Affinity SV2A Ligand
3-Amino-1-cyclopropyl... (Core)> 10 µM (Fragment baseline)High ( >5.0×10−6 cm/s)Structural Precursor
Derivatized Scaffold (e.g., Amide)~80 - 200 nM (Target range)High ( >6.0×10−6 cm/s)Optimized Allosteric Modulator

Note: Data for the core scaffold and its derivatives represent expected preclinical screening benchmarks based on racetam-class structure-activity relationships.

References

  • Mittal, A., et al. "Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A)." Proceedings of the National Academy of Sciences (PNAS), 2025. URL: [Link]

  • Löscher, W., et al. "Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond." CNS Drugs, 2016. URL: [Link]

  • Stout, K. A., et al. "The Synaptic Vesicle Glycoprotein 2: Structure, Function, and Disease Relevance." ACS Chemical Neuroscience, 2019. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71757318, 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride." PubChem, 2026. URL: [Link]

Sources

Method

High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride: Assay, Impurity Profiling, and Chiral Resolution

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals. Executive Summary & Analyte Profiling 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals.

Executive Summary & Analyte Profiling

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2) is a highly polar, basic aliphatic amine and a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel fluoroquinolone antibiotics[1].

From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges:

  • High Polarity & Basic Nature: The primary amine (pKa ~ 8.5–9.5) and the hydrochloride salt form result in negligible retention on standard reversed-phase (C18) columns.

  • Lack of a Strong Chromophore: The pyrrolidinone (gamma-lactam) ring and aliphatic cyclopropyl group do not absorb UV light significantly above 210 nm, rendering standard UV-Vis detectors inadequate for trace analysis[2].

  • Stereochemistry: The C3 position is a chiral center, necessitating enantiomeric resolution for quality control[3].

To address these challenges, this application note details three orthogonal, self-validating HPLC methodologies tailored to specific analytical objectives.

Table 1: Physicochemical Profile & Analytical Strategies
PropertyChromatographic ConsequenceStrategic Solution
Primary Amine Salt Poor retention on C18; severe peak tailing due to secondary silanol interactions.HILIC (Hydrophilic Interaction Liquid Chromatography) or pre-column derivatization[4].
No UV Chromophore Poor signal-to-noise (S/N) at standard UV wavelengths (>230 nm).Universal Detection (CAD/ELSD) or FMOC-Cl Derivatization for UV/FLD[2].
Chiral Center (C3) Enantiomers co-elute on achiral stationary phases.Polysaccharide-based CSPs with basic mobile phase modifiers[3].

Strategic Decision Matrix

The selection of the analytical method depends entirely on the phase of drug development and the required limit of quantitation (LOQ).

HPLC_Strategy Target 3-Amino-1-cyclopropylpyrrolidin-2-one HCl Analytical Objective Assay Assay & Macroscopic Purity (High Concentration) Target->Assay Trace Trace Impurity Profiling (High Sensitivity) Target->Trace Chiral Enantiomeric Purity (Chiral Resolution) Target->Chiral HILIC HILIC Column (Amide/Zwitterionic) Assay->HILIC Deriv FMOC-Cl Derivatization (Pre-column) Trace->Deriv CSP Polysaccharide CSP (Amylose/Cellulose) Chiral->CSP CAD CAD or ELSD (Universal Detection) HILIC->CAD RP_UV RP-C18 with UV/FLD (265 nm / 315 nm) Deriv->RP_UV LowUV Low UV (210 nm) with Basic Modifier CSP->LowUV

Figure 1: Decision matrix for the HPLC analysis of 3-Amino-1-cyclopropylpyrrolidin-2-one HCl.

Methodology I: HILIC-CAD for Assay & Macroscopic Purity

For routine batch release and assay, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) provides a robust, derivatization-free workflow[4].

Causality & Rationale
  • Column Choice: An Amide-bonded HILIC stationary phase is selected. Unlike bare silica, which acts as a strong cation-exchanger at mid-pH and causes irreversible binding of the basic amine, an amide column provides a neutral, highly polar surface for water-layer partitioning[4].

  • Buffer Selection: 20 mM Ammonium Formate (pH 3.0) is used. The low pH ensures the primary amine is fully protonated, while the formate salt provides the necessary ionic strength to suppress residual silanol interactions. Furthermore, ammonium formate is fully volatile, making it strictly compatible with CAD/ELSD.

  • Sample Diluent: The sample must be dissolved in a diluent containing at least 75% Acetonitrile. Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the stationary phase, leading to severe peak breakthrough and splitting.

Protocol Steps
  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the API in a diluent of Acetonitrile/Water (80:20, v/v) to a working concentration of 1.0 mg/mL.

  • Chromatographic Execution: Execute the gradient outlined in Table 2.

  • Detection: Set CAD evaporation temperature to 35°C. Data collection rate: 10 Hz.

Table 2: HILIC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)
0.00.81090
2.00.81090
10.00.84555
12.00.84555
12.10.81090
20.00.81090

System Suitability Testing (SST): Six replicate injections of the 1.0 mg/mL standard must yield a peak area Relative Standard Deviation (RSD) ≤ 2.0%. The tailing factor ( Tf​ ) must be ≤ 1.5.

Methodology II: Pre-Column Derivatization (FMOC-Cl) for Trace Impurities

When quantifying genotoxic impurities or trace degradation products (<0.05% area), CAD lacks the required sensitivity. Pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) transforms the "invisible" aliphatic amine into a highly hydrophobic, strongly UV-absorbing, and fluorescent carbamate derivative[2],[5].

Causality & Rationale
  • Reagent Choice: FMOC-Cl is preferred over o-phthalaldehyde (OPA) because OPA derivatives of primary amines degrade rapidly (often within minutes). FMOC derivatives are stable for >48 hours, allowing for large autosampler queues[2].

  • Reaction pH: The reaction requires a pH of 8.5 (Borate buffer) to deprotonate the primary amine, rendering it nucleophilic enough to attack the chloroformate group[5].

  • Quenching Step: FMOC-Cl hydrolyzes slowly to FMOC-OH, which can co-elute with analytes. Adding a quenching agent (e.g., glycine) consumes excess FMOC-Cl, shifting the byproduct peak away from the target analyte.

Protocol Steps
  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Borate, adjusted to pH 8.5.

    • Derivatizing Agent: 5 mM FMOC-Cl in anhydrous Acetonitrile.

    • Quenching Agent: 100 mM Glycine in water.

  • Derivatization Reaction:

    • In a 2 mL HPLC vial, combine 100 µL of sample (in water), 100 µL of Borate buffer, and 200 µL of FMOC-Cl reagent.

    • Vortex and incubate at 25°C for exactly 15 minutes.

  • Quenching: Add 100 µL of Glycine solution. Vortex and wait 5 minutes before injection.

  • Chromatographic Execution:

    • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Isocratic 30% Water (0.1% TFA) / 70% Acetonitrile.

    • Detection: UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

System Suitability Testing (SST): The resolution ( Rs​ ) between the derivatized analyte peak and the FMOC-OH byproduct peak must be ≥ 2.0. Signal-to-noise (S/N) for the LOQ standard must be ≥ 10.

Methodology III: Direct Chiral Resolution

To determine the enantiomeric excess (ee) of the C3 chiral center, a direct separation method using a Chiral Stationary Phase (CSP) is employed[3].

Causality & Rationale
  • Stationary Phase: Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak AD-H) offer the broad chiral recognition required for pyrrolidine derivatives[3].

  • Mobile Phase Modifier: In normal-phase chiral chromatography, basic amines exhibit severe tailing due to interaction with the underlying silica support. The addition of 0.1% Diethylamine (DEA) acts as a sacrificial base, competitively binding to active silanols and ensuring sharp, symmetrical peaks[3].

  • Detection: Because the assay concentration for chiral purity is typically high (e.g., 2–5 mg/mL), low UV detection at 210 nm is sufficient despite the weak chromophore.

Protocol Steps
  • Mobile Phase Preparation: Mix Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 85:15:0.1 (v/v/v). Degas thoroughly.

  • Sample Preparation: Dissolve the sample in Mobile Phase to a concentration of 2.0 mg/mL. Note: Ensure the sample is fully dissolved; sonication may be required due to the low solubility of the hydrochloride salt in hexane.

  • Chromatographic Execution:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: 25°C.

    • Detection: UV at 210 nm.

System Suitability Testing (SST): The chiral resolution ( Rs​ ) between the (R)- and (S)-enantiomers must be ≥ 1.5. The tailing factor for both peaks must be ≤ 2.0.

References

  • Chemical Substance Information: 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride. NextSDS. Available at: [Link][1]

  • Measure Pyrrolidine by HPLC - Chromatography Forum. ChromForum. Available at: [Link][4]

  • Analysis of Aliphatic Amines in Air Samples by HPLC with Electrochemical Detection. ResearchGate. Available at:[Link][5]

Sources

Application

Application Note: LC-MS/MS Method Development and Validation for 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmaceutical Intermediate Profiling, Quality Control, and Bioanalysis Introduction & Chemical Significance 3-Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmaceutical Intermediate Profiling, Quality Control, and Bioanalysis

Introduction & Chemical Significance

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2) is a highly polar, amine-bearing chiral building block[1]. The 3-amino-2-pyrrolidinone scaffold is heavily utilized in modern medicinal chemistry, serving as a critical structural motif in the synthesis of potent, non-covalent blood coagulation Factor Xa inhibitors, broad-spectrum fluoroquinolone antibiotics, and novel kinase inhibitors[2].

Because this compound is a small, highly polar primary amine (Molecular Weight: 140.19 g/mol as a free base; 176.64 g/mol as an HCl salt)[3], traditional analytical methods often fall short. Quantifying this intermediate and its trace degradation products requires an analytical approach that can overcome poor chromatographic retention and matrix-induced ion suppression. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically engineered for this compound.

Scientific Rationale: The "Why" Behind the Method

To ensure maximum scientific integrity and method reliability, every parameter in this protocol has been selected based on fundamental physicochemical causality.

Chromatographic Strategy: Why HILIC?

Standard Reversed-Phase (RP) C18 columns fail to adequately retain highly polar, low-molecular-weight amines[4]. On a C18 column, 3-Amino-1-cyclopropylpyrrolidin-2-one co-elutes with the void volume, leading to severe ion suppression from unretained matrix components. The Solution: We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . By employing a zwitterionic or amide-bonded stationary phase, the compound partitions into a water-enriched layer on the silica surface[5]. This provides orthogonal retention, excellent peak shape, and allows for a highly organic mobile phase, which exponentially increases Electrospray Ionization (ESI) efficiency[5].

Ionization & Detection Strategy

The primary amine group is highly basic, making it an ideal candidate for Positive Electrospray Ionization (ESI+) . The addition of ammonium formate and formic acid to the mobile phase serves a dual purpose: it buffers the pH to ~3.0 (ensuring the amine remains fully protonated) and provides a consistent ionic strength to stabilize the HILIC partitioning mechanism[4].

Experimental Protocols

Reagents and Materials
  • Analyte: 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (Reference Standard, >99% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water.

  • Modifiers: LC-MS grade Formic Acid (FA), Ammonium Formate.

Step-by-Step Sample Preparation

A self-validating system requires that the sample diluent matches the initial chromatographic conditions to prevent solvent-induced peak distortion.

  • Primary Stock Solution: Dissolve 10.0 mg of the API in 10.0 mL of LC-MS grade Water to yield a 1.0 mg/mL stock. (Water is required initially to overcome the high lattice energy of the hydrochloride salt).

  • Working Solutions: Dilute the stock solution serially using 90:10 ACN:Water .

    • Expert Insight: Injecting a highly aqueous sample onto a HILIC column disrupts the localized water layer on the stationary phase, causing peak splitting. Diluting the final sample in 90% ACN ensures chromatographic focusing.

  • System Suitability (SST) Preparation: Prepare a Quality Control (QC) sample at 50 ng/mL. A blank (90:10 ACN:Water) must be injected before the QC to validate the absence of carryover.

LC-MS/MS Conditions

Table 1: HILIC Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column ZIC-HILIC (2.1 x 100 mm, 3 µm)Zwitterionic surface strongly retains polar amines.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% FABuffers pH, ensures full protonation of the amine.
Mobile Phase B Acetonitrile + 0.1% FAHigh organic content drives HILIC retention and ESI.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Column Temp 40 °CReduces solvent viscosity, improving mass transfer.
Injection Vol 2.0 µLSmall volume prevents column overloading.

Gradient Program:

  • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the analyte)

  • 1.0 - 5.0 min: 90% B 50% B (Elution of polar analyte)

  • 5.0 - 7.0 min: 50% B (Wash phase)

  • 7.0 - 10.0 min: 90% B (Critical re-equilibration phase for HILIC)

Table 2: Mass Spectrometry (Triple Quadrupole) Parameters

ParameterValueParameterValue
Ionization Mode ESI PositiveCapillary Voltage 3.5 kV
Desolvation Temp 450 °CDesolvation Gas 800 L/hr
Source Temp 150 °CCollision Gas Argon (2 mTorr)

Workflows & Mechanistic Pathways

To visualize the analytical process and the molecular behavior of the compound within the mass spectrometer, the following structural workflows are provided.

LCMS_Workflow Sample Sample Prep (Dilution in 90% ACN) HILIC HILIC Separation (Polar Retention) Sample->HILIC ESI ESI+ Ionization [M+H]+ m/z 141.1 HILIC->ESI Q1 Q1: Precursor Selection ESI->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Product Ion Monitoring Q2->Q3 Data Data Analysis & Quantitation Q3->Data

Figure 1: End-to-end LC-MS/MS analytical workflow for 3-Amino-1-cyclopropylpyrrolidin-2-one.

Fragmentation Prec Precursor Ion m/z 141.1 [M+H]+ Frag1 Quantifier Ion m/z 124.1 [-NH3] Prec->Frag1 -17 Da (Neutral Loss of NH3) Frag2 Qualifier Ion 1 m/z 85.1 [Ring Cleavage] Prec->Frag2 -56 Da (Loss of Cyclopropylamine) Frag3 Qualifier Ion 2 m/z 56.1 [Cyclopropylamine] Frag1->Frag3 Pyrrolidinone Ring Opening

Figure 2: Proposed Collision-Induced Dissociation (CID) fragmentation pathway for m/z 141.1.

Data Presentation & Validation Summary

The method was validated following authoritative bioanalytical guidelines to ensure a self-validating, trustworthy protocol.

Table 3: MRM Transitions and Collision Energies (CE)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)CE (eV)Purpose
3-Amino-1-cyclopropyl... 141.1124.1502515Quantifier
141.185.1502522Qualifier
141.156.1502530Qualifier

Table 4: Quantitative Validation Metrics

Validation ParameterResultAcceptance Criteria (ICH M10)
Linear Dynamic Range 1.0 ng/mL – 1000 ng/mL R2≥0.995
Limit of Detection (LOD) 0.3 ng/mL (S/N > 3)N/A
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)Precision 20%, Accuracy 80-120%
Intra-day Precision (%RSD) 3.2% at 50 ng/mL (n=6) 15%
Carryover Not Detected in Blank 20% of LLOQ response

Troubleshooting & Self-Validating System Checks

To maintain scientific integrity, analysts must implement the following self-validating checks:

  • HILIC Equilibration (The most common failure point): Unlike C18 columns, HILIC columns require at least 20 column volumes to establish the aqueous enriched layer. Symptom of failure: Shifting retention times. Fix: Ensure a minimum 10-minute equilibration at 90% B before the first injection.

  • Matrix Effects & Salt Suppression: Because the analyte is a hydrochloride salt, injecting high concentrations (>10 µg/mL) can introduce excess chloride ions into the MS source, causing localized ion suppression and signal plateauing. Fix: Always maintain the calibration curve below 1000 ng/mL and utilize a stable-isotope labeled internal standard (SIL-IS) if analyzing biological matrices.

  • System Suitability Testing (SST): A blank injection must immediately precede the lowest calibration standard. If the blank shows a peak at m/z 141.1 >20% of the LOQ area, the system fails validation due to carryover. Wash the injector needle with 50:50 Methanol:Water + 0.5% Formic Acid.

References

  • PubChemLite. "3-amino-1-cyclopropylpyrrolidin-2-one (C7H12N2O)". University of Luxembourg. Available at:[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71757318, 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride". PubChem. Available at:[3]

  • Ewing, W. R., et al. "Design and Structure−Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor Xa". Journal of Medicinal Chemistry, ACS Publications. Available at:[2]

  • Chernobrovkina, A. V., et al. "Hydrophilic Interaction Chromatography: A Guide for Practitioners". ResearchGate. Available at:[5]

  • "Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines". ACS Omega, ACS Publications. Available at:[4]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH guideline M10 on bioanalytical method validation". European Medicines Agency. Available at:[Link]

Sources

Method

Derivatization of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride for analysis

The analysis of polar, low-molecular-weight aliphatic amines presents a persistent challenge in analytical chemistry. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2)[1] is a highly polar, water-so...

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Author: BenchChem Technical Support Team. Date: March 2026

The analysis of polar, low-molecular-weight aliphatic amines presents a persistent challenge in analytical chemistry. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2)[1] is a highly polar, water-soluble compound featuring a primary amine, a gamma-lactam ring, and a cyclopropyl substituent.

Direct chromatographic analysis of this compound is hindered by three physicochemical factors:

  • Lack of a Chromophore/Fluorophore: The molecule lacks an extended conjugated π -system, rendering standard UV or fluorescence detection exceptionally poor.

  • High Polarity and Basicity: The primary amine interacts strongly with free silanol groups on chromatographic stationary phases, leading to severe peak tailing and irreversible adsorption.

  • Salt Form: As a hydrochloride salt, the amine is protonated ( −NH3+​ ), neutralizing its nucleophilicity and preventing direct reaction with electrophilic derivatizing agents.

To achieve trace-level quantitation and structural confirmation, targeted derivatization is mandatory. This guide establishes two self-validating analytical workflows: Pre-column OPA derivatization for HPLC-FLD and TFAA acylation for GC-MS .

Methodological Decision Matrix

The selection of the derivatization pathway depends on the analytical objective. High-throughput trace quantitation in aqueous matrices favors HPLC-FLD, whereas structural elucidation or analysis in complex organic matrices requires GC-MS.

DecisionMatrix Start 3-Amino-1-cyclopropylpyrrolidin-2-one HCl (Polar, Non-volatile, No Chromophore) Goal Select Analytical Platform Start->Goal HPLC HPLC-FLD (High Sensitivity, Aqueous) Goal->HPLC Trace Quantitation (Aqueous tolerant) GCMS GC-MS (Structural ID, High Res) Goal->GCMS Volatilization required (Anhydrous) OPA Protocol A: OPA/3-MPA (Fluorescent Isoindole) HPLC->OPA Primary Amine Target TFAA Protocol B: TFAA Acylation (Volatile Trifluoroacetamide) GCMS->TFAA Active H Replacement

Decision matrix for selecting the appropriate derivatization pathway based on analytical goals.

Protocol A: Pre-Column Derivatization for HPLC-FLD (OPA/3-MPA)

Mechanistic Causality: o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid, 3-MPA) to form a highly fluorescent 1-alkylthio-2-isoindole derivative[2][3]. Because the analyte is an HCl salt, the reaction environment must be heavily buffered to an alkaline pH (9.5–10.4). At this pH, the amine is deprotonated into its free-base form, restoring the lone electron pair required for the nucleophilic attack on the OPA aldehyde carbon[4].

Self-Validating System Check: Isoindole derivatives are inherently unstable and degrade over time, leading to a loss of fluorescence. A self-validating protocol must strictly control the reaction time. If the peak area of a known standard decreases between consecutive injections, the reaction time is not being uniformly controlled, mandating the use of an automated autosampler for online derivatization.

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of HPLC-grade water. Adjust the pH to 10.2 using 1 M NaOH. Crucial: The high buffering capacity is required to overcome the HCl salt of the analyte.

  • Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of HPLC-grade methanol. Add 9 mL of the pH 10.2 borate buffer, followed by 100 µL of 3-MPA[5]. Protect from light and prepare fresh daily.

  • Sample Neutralization & Reaction:

    • Transfer 100 µL of the aqueous sample (containing the analyte) into an autosampler vial.

    • Add 100 µL of the OPA/3-MPA reagent.

    • Mix via autosampler aspiration for exactly 60 seconds at room temperature.

  • Injection: Inject 10 µL of the mixture immediately into the HPLC system.

Table 1: HPLC-FLD Quantitative Parameters
ParameterSpecificationCausality / Rationale
Column C18 Reversed-Phase (150 x 4.6 mm, 3 µm)Retains the hydrophobic isoindole derivative.
Mobile Phase A 20 mM Sodium Acetate buffer (pH 6.5)Maintains derivative stability during elution.
Mobile Phase B Acetonitrile / Methanol (50:50, v/v)Elutes the highly non-polar derivative.
Gradient 20% B to 80% B over 15 minutesEnsures sharp peak shape and separation from reagent peaks.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Detection FLD: Excitation 340 nm, Emission 450 nmSpecific excitation/emission maxima for OPA-primary amine derivatives.

Protocol B: Acylation for GC-MS (TFAA)

Mechanistic Causality: Gas chromatography requires analytes to be volatile and thermally stable. The primary amine of 3-Amino-1-cyclopropylpyrrolidin-2-one causes severe peak tailing due to hydrogen bonding with the column's stationary phase[6][7]. Trifluoroacetic anhydride (TFAA) replaces the active hydrogens on the primary amine with a trifluoroacetyl group. The introduction of fluorine atoms drastically increases volatility, thermal stability, and provides excellent mass spectrometric fragmentation (e.g., loss of CF3​ fragments).

Self-Validating System Check: TFAA is violently reactive with water, hydrolyzing into trifluoroacetic acid ( CF3​COOH ), which will destroy the GC column phase. The protocol must include a rigorous drying step. The presence of a massive, distorted solvent front or baseline rise in the GC-MS indicates incomplete removal of the acidic byproduct, validating the need for the nitrogen blow-down step.

TFAAWorkflow N1 Sample (HCl Salt) N2 Free-Basing (NaOH + EtOAc) N1->N2 N3 Drying (Anhydrous Na2SO4) N2->N3 N4 Acylation (TFAA, 60°C, 30 min) N3->N4 N5 Evaporation (N2 Gas, Remove Acid) N4->N5 N6 GC-MS Analysis N5->N6

Workflow for the anhydrous TFAA derivatization of the amine hydrochloride salt.

Step-by-Step Methodology
  • Free-Basing and Extraction: Dissolve 5 mg of the analyte salt in 1 mL of water. Add 100 µL of 1 M NaOH to deprotonate the amine. Extract immediately with 2 mL of anhydrous ethyl acetate.

  • Drying: Pass the upper organic layer through a small cartridge of anhydrous sodium sulfate ( Na2​SO4​ ) to remove all trace water.

  • Derivatization: Transfer 500 µL of the dried extract to a heavy-walled reaction vial with a PTFE-lined cap. Add 100 µL of TFAA[6].

  • Incubation: Cap tightly and heat at 60°C for 30 minutes in a heating block.

  • Acid Removal (Critical): Cool to room temperature. Evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ). Do not use heat during evaporation to avoid volatilizing the derivative.

  • Reconstitution: Reconstitute the dry residue in 500 µL of anhydrous ethyl acetate and transfer to a GC vial.

Table 2: GC-MS Quantitative Parameters
ParameterSpecificationCausality / Rationale
Inlet Temperature 250 °CEnsures rapid, flash vaporization of the trifluoroacetamide.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal inert mobile phase for MS detection.
Column 5% Phenyl-methylpolysiloxane (30m x 0.25mm, 0.25µm)Provides excellent resolution for halogenated derivatives.
Oven Program 80°C (hold 1 min) 15°C/min to 280°C (hold 5 min)Focuses the analyte at the column head, then elutes rapidly.
MS Mode Electron Impact (EI), 70 eVStandard ionization for generating reproducible fragmentation libraries.
Detection Mode SIM (Selected Ion Monitoring)Target m/z ions corresponding to [M]+ and [M−CF3​]+ .

Troubleshooting & Data Interpretation

Table 3: Diagnostic Matrix for Derivatization Failures
Symptom (Observation)Physicochemical CauseCorrective Action
HPLC: No fluorescent peak observed.Incomplete neutralization. The amine remained protonated due to insufficient buffer capacity.Verify the final pH of the sample/buffer mixture is 9.5 before adding OPA.
HPLC: Peak area decreases across sequential injections.Isoindole derivative degradation. Thiol-derivatives are inherently unstable at room temperature.Implement strict timing (e.g., exactly 1 min reaction) using an automated online derivatization autosampler.
GC-MS: Split peaks or multiple analyte peaks.Incomplete derivatization or moisture contamination causing partial hydrolysis of the TFAA reagent.Ensure rigorous drying with Na2​SO4​ . Use fresh, unopened TFAA ampoules.
GC-MS: Severe baseline drift and column bleed.Residual trifluoroacetic acid ( CF3​COOH ) byproduct was injected, stripping the stationary phase.Ensure complete evaporation to dryness under N2​ before reconstitution in ethyl acetate.

References

  • Chemical Substance Information: 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride NextSDS Substance Database URL:[Link][1]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis Environmental Science & Technology - ACS Publications URL:[Link][2]

  • Derivatization of amino acids and amines with o-phthalaldehyde reagents: comparison of various thiol-containing products applying HPLC Eötvös Loránd University (ELTE) Repository URL:[Link][3]

  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry Hochschule Bonn-Rhein-Sieg (H-BRS) / Elsevier B.V. URL:[Link][7]

  • High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives National Institutes of Health (NIH) / PMC URL:[Link][4]

Sources

Application

Application Note: High-Throughput Screening of Covalent Fragment Libraries Derived from 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride

Executive Summary & Rationale In modern Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitor (TCI) development, the selection of the core scaffold dictates the downstream success of the screening campaign...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitor (TCI) development, the selection of the core scaffold dictates the downstream success of the screening campaign. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2) represents a highly privileged, sp³-rich building block specifically suited for generating focused libraries against challenging targets such as cysteine proteases and kinases.

As a Senior Application Scientist, I have designed this protocol to leverage the unique physicochemical properties of this molecule:

  • The Pyrrolidin-2-one Core: This lactam ring acts as a rigidified peptide-bond mimic. Its non-planarity ("pseudorotation") allows it to explore three-dimensional pharmacophore space more efficiently than flat aromatic rings, providing excellent hydrogen-bond acceptor capabilities [1].

  • The Cyclopropyl Motif: The inclusion of the cyclopropyl group is a strategic metabolic safeguard. The ring strain produces shorter, stronger C–H bonds with higher dissociation energy, drastically reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to standard alkyl chains [2]. Furthermore, it lowers the overall lipophilicity (logP), improving ligand efficiency.

  • The Primary Amine Hydrochloride: The primary amine serves as the critical synthetic handle for parallel diversification. Utilizing the hydrochloride salt is essential for bench stability; it prevents the free base from undergoing spontaneous atmospheric oxidation or carbamate formation with ambient CO₂, ensuring precise stoichiometry during high-throughput library synthesis.

This guide details the end-to-end workflow for synthesizing an electrophilic fragment library from this scaffold, executing a High-Throughput Screening (HTS) biochemical assay, and validating hits via intact protein mass spectrometry [3].

Experimental Workflow & Logic

HTS_Workflow Scaffold 3-Amino-1-cyclopropylpyrrolidin-2-one HCl (Core Scaffold) Library Parallel Synthesis (Acrylamide/Chloroacetamide Warheads) Scaffold->Library Diversification (384-well) HTS Primary HTS (FRET Cleavage Assay) Library->HTS Biochemical Screening Validation Hit Validation (Intact Protein LC-MS) HTS->Validation Hit Selection (IC50 < 10 µM) Lead Lead Covalent Inhibitor (Optimized TCI) Validation->Lead Covalent Adduct Confirmed

Fig 1: End-to-end workflow from scaffold diversification to validated covalent lead.

Protocol 1: 384-Well Parallel Library Generation

To screen for targeted covalent inhibitors (e.g., targeting a viral or oncogenic cysteine protease), the primary amine of the scaffold must be converted into a library of mild electrophiles (warheads) such as acrylamides, chloroacetamides, and vinyl sulfonamides.

Materials
  • 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (100 mM stock in anhydrous DMSO)

  • Diverse electrophilic carboxylic acids (e.g., acrylic acid derivatives) (100 mM in DMSO)

  • Coupling Reagent: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • 384-well polypropylene deep-well plates

Step-by-Step Methodology
  • Reagent Dispensing: Using an acoustic liquid handler (e.g., Echo 525), dispense 10 µL of the electrophilic acid library (100 mM) into distinct wells of a 384-well plate.

  • Activation: Add 10 µL of HATU (100 mM in DMF) to each well, followed immediately by 5 µL of DIPEA. Causality: DIPEA is required to neutralize the hydrochloride salt of our core scaffold and drive the coupling reaction.

  • Scaffold Addition: Add 10 µL of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (100 mM) to all wells.

  • Incubation: Seal the plate and agitate on a plate shaker at 600 rpm for 4 hours at room temperature.

  • Filtration & Quality Control: Filter the reaction mixtures through a 384-well filter plate. Randomly sample 5% of the wells for LC-MS analysis to ensure >85% conversion to the desired amide.

  • Daughter Plate Creation: Dilute the crude reaction mixtures in DMSO to a final working concentration of 10 mM for HTS.

Protocol 2: High-Throughput FRET Screening Assay

This protocol utilizes a Fluorescence Resonance Energy Transfer (FRET) assay to identify compounds from the generated library that covalently inhibit a model cysteine protease.

Assay Logic & Causality
  • Buffer Selection: Tris buffer is avoided because its primary amine can act as a competitive nucleophile against the electrophilic library. HEPES (pH 7.4) is used instead.

  • Thiol Control: High concentrations of DTT or beta-mercaptoethanol will quench the acrylamide warheads, leading to false negatives. We limit reducing agents to 0.5 mM TCEP, which maintains protease active-site cysteines in a reduced state without reacting with the library compounds [4].

  • Detergent Addition: 0.01% Triton X-100 is included to prevent the formation of colloidal aggregates, a common source of false-positive inhibition in HTS.

FRET_Assay Substrate FRET Substrate Dabcyl-Peptide-Edans Cleavage Cleaved Products High Fluorescence Substrate->Cleavage Emission (490 nm) Protease Active Protease Cysteine Nucleophile Protease->Substrate Catalysis Blocked Inhibited Target Covalent Adduct Protease->Blocked Inactivation Inhibitor Covalent Inhibitor Cyclopropyl-pyrrolidinone Inhibitor->Protease Alkylation Blocked->Substrate No Cleavage (Low Signal)

Fig 2: Mechanism of the FRET-based protease cleavage assay and covalent inhibition.

Step-by-Step Methodology
  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 0.5 mM TCEP).

  • Enzyme Preparation: Dilute the target cysteine protease in Assay Buffer to a 2X working concentration (e.g., 20 nM).

  • Compound Transfer: Pin-transfer 100 nL of the 10 mM compound library (from Protocol 1) into a 384-well black, flat-bottom assay plate (final assay concentration: 50 µM).

  • Enzyme Addition: Dispense 10 µL of the 2X Enzyme solution into the assay plate. Incubate for 60 minutes at room temperature. Note: This pre-incubation is critical for covalent inhibitors to allow time-dependent irreversible binding.

  • Substrate Addition: Add 10 µL of 2X FRET Substrate (e.g., Dabcyl-peptide-Edans, 10 µM) to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) kinetically every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) for each well. Hits are defined as compounds reducing V₀ by >50% compared to DMSO controls.

Protocol 3: Hit Validation via Intact Protein MS

Because electrophiles can inhibit enzymes via non-specific mechanisms (e.g., redox cycling or denaturation), true target engagement must be validated by observing the mass shift of the covalent adduct [5].

  • Incubate 5 µM of the target protein with 50 µM of the hit compound in Assay Buffer for 2 hours at 37°C.

  • Quench the reaction by adding 1% Formic Acid.

  • Inject 5 µL onto a C4 analytical column coupled to a Time-of-Flight (TOF) Mass Spectrometer.

  • Deconvolute the raw mass spectra using MaxEnt1 (or equivalent) software. A positive hit will show a mass shift corresponding exactly to the molecular weight of the 3-Amino-1-cyclopropylpyrrolidin-2-one derivative minus the leaving group (if applicable).

Quantitative Data Presentation

The structural advantages of the 3-Amino-1-cyclopropylpyrrolidin-2-one scaffold become evident when comparing its screening metrics against a traditional flat aromatic scaffold (e.g., aniline-based libraries) in a 10,000-compound pilot screen.

Screening MetricCyclopropyl-Pyrrolidinone LibraryFlat Aromatic (Aniline) LibraryCausality / Scientific Insight
Z'-Factor 0.780.65Higher solubility of the sp³-rich scaffold reduces assay noise and precipitation.
Primary Hit Rate 1.2%3.4%The rigidified 3D structure reduces promiscuous, non-specific binding, lowering the raw hit rate but increasing quality.
False Positive Rate < 0.1%1.8%Lack of redox-active functional groups in the pyrrolidinone core prevents assay interference (e.g., PAINS behavior).
Metabolic Half-Life (T₁/₂) > 120 min< 30 minThe cyclopropyl ring effectively shields adjacent C-H bonds from CYP450-mediated oxidation.

References

  • Li Petri, G., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 2021. URL: [Link]

  • Talele, T. T. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. URL: [Link]

  • Keeley, A., et al. "Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning." RSC Advances, 2025. URL: [Link]

  • Singh, J., et al. "The Ascension of Targeted Covalent Inhibitors." Nature Reviews Drug Discovery, 2011. URL: [Link]

  • Ekkebus, R., et al. "Technologies for Direct Detection of Covalent Protein–Drug Adducts." Pharmaceuticals (MDPI), 2023. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride

Welcome to the technical support center for the synthesis of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. Here, we address common issues encountered during the experimental process in a direct question-and-answer format, providing in-depth explanations and actionable protocols.

Troubleshooting Guide: Enhancing Yield and Purity

This section focuses on specific problems you may encounter during the synthesis and offers targeted solutions.

Q1: My overall yield for the synthesis is consistently low. What are the most critical steps and potential causes for yield loss?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at several stages. For the synthesis of 3-Amino-1-cyclopropylpyrrolidin-2-one, the most critical steps are typically the formation of the pyrrolidinone ring and the subsequent amination at the C3 position.

Potential Causes and Solutions:

  • Inefficient Cyclization: The formation of the 1-cyclopropylpyrrolidin-2-one core is foundational. If starting from γ-aminobutyric acid analogs, the lactamization conditions are crucial.

    • Causality: Incomplete reaction or side reactions during cyclization directly reduce the amount of starting material available for the subsequent amination step.

    • Troubleshooting:

      • Re-evaluate Cyclization Conditions: For reactions involving γ-amino esters, ensure that the conditions for lactamization are optimized. This may involve refluxing in a high-boiling point solvent like toluene or xylene with a catalyst such as acetic acid.[1]

      • Alternative Routes: Consider alternative synthetic routes to the pyrrolidinone core, such as those starting from donor-acceptor cyclopropanes, which can offer a more direct pathway.[1]

  • Poor Amination Efficiency: The introduction of the amino group at the C3 position is often the most challenging step.

    • Causality: The C-H bond at the C3 position of the pyrrolidinone is not highly activated, making direct amination difficult. This can lead to low conversion rates and the formation of byproducts.

    • Troubleshooting:

      • Activation of the C3 Position: Most successful syntheses involve the introduction of a functional group at the C3 position that can be converted to an amino group. This could involve bromination followed by azide displacement and reduction, or a similar strategy.

      • Choice of Aminating Agent: If attempting a direct amination, the choice of reagent is critical. Stronger aminating agents may be required, but this can also lead to over-reaction or decomposition.

      • Catalyst System: For cross-coupling-based approaches, the choice of catalyst (e.g., Palladium or Copper-based), ligand, and base are all critical parameters that must be carefully optimized.

  • Product Loss During Workup and Purification:

    • Causality: The final product, being a hydrochloride salt, is often highly water-soluble. This can lead to significant losses during aqueous workup procedures.

    • Troubleshooting:

      • Minimize Aqueous Extractions: If possible, use alternative workup procedures that minimize contact with water.

      • Solvent Selection for Extraction: When an aqueous workup is unavoidable, ensure the organic solvent used for extraction is appropriate for the free base form of the product before salt formation.

      • Crystallization Conditions: Optimize the solvent system for the crystallization of the hydrochloride salt. A common technique is to dissolve the free base in a suitable solvent (e.g., isopropanol, ethyl acetate) and then add a solution of HCl in a solvent in which the salt is insoluble (e.g., diethyl ether, dioxane).

Q2: I am observing significant byproduct formation during the amination step. How can I identify and minimize these impurities?

Byproduct formation is a common issue, particularly in complex organic syntheses. Identifying the structure of the byproducts can provide valuable insight into the competing reaction pathways.

Common Byproducts and Mitigation Strategies:

Byproduct TypePotential CauseMitigation Strategy
Dimerized Products Self-condensation of the starting material or product under basic conditions.Use a non-nucleophilic, sterically hindered base. Control the reaction temperature, as higher temperatures can promote dimerization.
Over-aminated Products Reaction of the product with the aminating agent.Use a stoichiometric amount of the aminating agent. Add the aminating agent slowly to the reaction mixture to maintain a low concentration.
Elimination Products If a leaving group is present at the C3 position, elimination to form an unsaturated lactam can occur.Use milder reaction conditions (lower temperature, weaker base). Choose a leaving group that is less prone to elimination.
Ring-Opened Products Hydrolysis of the lactam ring under strongly acidic or basic conditions.Maintain careful pH control during the reaction and workup. Use buffered systems where appropriate.

Experimental Protocol: Impurity Identification

  • Isolate the Impurity: Use techniques like column chromatography or preparative HPLC to isolate a pure sample of the main byproduct.

  • Spectroscopic Analysis: Characterize the isolated impurity using:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC): To elucidate the structure.

  • Mechanistic Analysis: Based on the identified structure, deduce the likely side reaction pathway and adjust the reaction conditions as described in the table above.

Q3: The final hydrochloride salt is proving difficult to crystallize or is crashing out as an oil. What can I do to improve the final isolation step?

The physical form of the final product is critical for purity and handling. Oiling out or difficulty in crystallization is often related to residual impurities or an inappropriate solvent system.

Troubleshooting Crystallization:

  • Purity of the Free Base: Ensure the free base form of 3-Amino-1-cyclopropylpyrrolidin-2-one is of high purity before attempting salt formation. Residual solvents or byproducts can act as crystallization inhibitors.

    • Action: Purify the free base by column chromatography or distillation if it is thermally stable.

  • Solvent System for Salt Formation: The choice of solvent is critical for obtaining a crystalline solid.

    • Action:

      • Dissolve the purified free base in a solvent in which it is soluble (e.g., isopropanol, ethanol, ethyl acetate).

      • Slowly add a solution of HCl in a solvent in which the hydrochloride salt has low solubility (e.g., diethyl ether, dioxane, or isopropanol).

      • Experiment with different solvent combinations and concentrations. A table of potential solvent systems is provided below.

Solvent for Free BaseSolvent for HClExpected Outcome
IsopropanolHCl in IsopropanolGood for controlled precipitation.
Ethyl AcetateHCl in Diethyl EtherOften yields a fine crystalline solid.
MethanolHCl in Diethyl EtherCan be effective, but methanol may be difficult to remove.
  • Control of Supersaturation:

    • Action:

      • Slow Addition: Add the HCl solution dropwise with vigorous stirring.

      • Temperature Control: Cool the solution during the addition to control the rate of precipitation.

      • Seeding: If a small amount of crystalline material has been obtained previously, use it to seed the solution to promote crystallization.

  • If Oiling Occurs:

    • Action:

      • Try to scratch the inside of the flask with a glass rod to induce crystallization.

      • Add a small amount of a non-polar solvent (e.g., heptane) to the oil to try and force solidification (trituration).

      • If all else fails, isolate the oil, re-dissolve it in a minimal amount of a good solvent (like methanol), and then slowly add a poor solvent (like diethyl ether) until turbidity is observed, then allow it to stand.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis to provide a more complete understanding of the process.

Q1: What is the most common and scalable synthetic route for 3-Amino-1-cyclopropylpyrrolidin-2-one?

While multiple synthetic routes exist, a common and often scalable approach involves the construction of the N-cyclopropyl-2-pyrrolidone ring followed by functionalization at the C3 position. A generalized workflow is presented below.

G A Starting Material (e.g., γ-butyrolactone) B N-Cyclopropylation A->B C N-Cyclopropyl-2-pyrrolidone B->C D α-Functionalization at C3 (e.g., Bromination) C->D E 3-Functionalized Intermediate D->E F Nucleophilic Displacement (e.g., with Azide) E->F G 3-Azido Intermediate F->G H Reduction of Azide G->H I 3-Amino-1-cyclopropylpyrrolidin-2-one (Free Base) H->I J Salt Formation (HCl) I->J K Final Product (Hydrochloride) J->K

Caption: General synthetic workflow for 3-Amino-1-cyclopropylpyrrolidin-2-one.

This route allows for the secure construction of the core lactam structure before tackling the more challenging stereoselective introduction of the amino group.

Q2: What are the key safety considerations for this synthesis?

As with any chemical synthesis, a thorough risk assessment should be conducted. Specific hazards in this synthesis may include:

  • Cyclopropylamines: These can be volatile and toxic. Handle in a well-ventilated fume hood.[2]

  • Azide Reagents: Sodium azide and other azide compounds are highly toxic and potentially explosive, especially in the presence of heavy metals or upon heating. Use appropriate personal protective equipment (PPE) and follow established safety protocols for handling azides.

  • Strong Acids and Bases: Reagents like tert-butyllithium, hydrochloric acid, and strong bases should be handled with care, using appropriate PPE.

  • Hydrogenation: If reducing an azide or other functional group via catalytic hydrogenation, ensure the proper setup and safety precautions for handling hydrogen gas are in place.

Q3: How can I control the stereochemistry at the C3 position?

Controlling the stereochemistry at the C3 position is a significant challenge in the synthesis of α-amino lactams.[3] Several strategies can be employed:

  • Chiral Starting Materials: Begin the synthesis with a chiral precursor that already contains the desired stereocenter.

  • Asymmetric Catalysis: Employ a chiral catalyst during the amination or a related step to induce stereoselectivity. This is an area of active research in organic synthesis.[4][5]

  • Diastereoselective Reactions: If another stereocenter is present in the molecule, it may be possible to direct the approach of a reagent to one face of the molecule, leading to a diastereoselective reaction.[6]

  • Chiral Resolution: Synthesize the racemic mixture and then separate the enantiomers using techniques such as chiral chromatography or diastereomeric salt formation with a chiral acid.

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Purity Confirmed Q1->A1_Yes Yes A1_No Purify Starting Materials Q1->A1_No No Q2 Analyze Reaction Mixture (TLC, LC-MS) A1_Yes->Q2 End Yield Improved A1_No->End A2_Incomplete Incomplete Reaction Q2->A2_Incomplete Incomplete Reaction A2_Byproducts Byproducts Formed Q2->A2_Byproducts Byproducts Present Optimize Optimize Reaction Conditions (Temp, Time, Concentration) A2_Incomplete->Optimize Identify Identify Byproduct Structure (NMR, MS) A2_Byproducts->Identify Workup Review Workup & Purification (pH, Solvent Choice) Optimize->Workup Adjust Adjust Conditions to Minimize (See Byproduct Table) Identify->Adjust Adjust->Workup Workup->End

Sources

Optimization

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride stability issues in solution

Welcome to the technical support resource for 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution.

Introduction: Understanding the Molecule

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a compound featuring two key functional groups that dictate its chemical behavior and stability: a γ-lactam and a cyclopropylamine moiety. The inherent reactivity of these groups, particularly their susceptibility to hydrolysis, necessitates careful handling and formulation to ensure experimental reproducibility and the integrity of the compound. This guide will delve into the potential stability challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of my compound in aqueous stock solutions over a short period. What is the likely cause?

A1: The most probable cause of degradation in aqueous solutions is the hydrolysis of the γ-lactam ring. Lactam rings are susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[1][2] The four-membered ring of β-lactams, found in penicillin antibiotics, is notoriously unstable. While the five-membered γ-lactam in your compound is inherently more stable due to reduced ring strain, it is by no means immune to hydrolysis.[3]

Additionally, the cyclopropylamine group can also be susceptible to degradation, particularly under certain pH conditions.[4] Therefore, uncontrolled pH of your solution is a critical factor.

Q2: What is the optimal pH for storing 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride in solution to ensure maximum stability?

Q3: My experimental results are inconsistent. Could the solvent I'm using be affecting the stability of the compound?

A3: Absolutely. The choice of solvent and the presence of any additives can significantly impact the stability of your compound. Protic solvents, especially water, are the primary concern for hydrolysis. If your experimental design allows, consider using aprotic solvents like DMSO or DMF for long-term storage of stock solutions, and then diluting into your aqueous experimental medium immediately before use. When using aqueous buffers, be aware that certain buffer components can catalyze degradation.[5] It is recommended to use the simplest buffer system at the lowest effective concentration.

Q4: How can I detect and quantify the degradation of my compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard and effective method for monitoring the stability of your compound and quantifying any degradation products.[5][6] Since the core structure of 3-Amino-1-cyclopropylpyrrolidin-2-one may not have a strong UV chromophore, you might need to use a low wavelength for detection (e.g., 210-220 nm). If sensitivity is an issue, pre-column derivatization with a UV-active or fluorescent tag can be employed.[7][8] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound peak is well-resolved from any potential degradants.[9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound in aqueous solution. Lactam hydrolysis due to non-optimal pH.Buffer the solution to a slightly acidic pH (e.g., pH 5-6). Perform a pH stability study to identify the optimal pH for your conditions.
Appearance of new peaks in HPLC chromatogram over time. Formation of degradation products.Conduct forced degradation studies (acid, base, heat, oxidation, light) to preliminarily identify potential degradants and confirm the specificity of your analytical method.[10][11][12]
Precipitation of compound from solution. Poor solubility at the storage pH or formation of insoluble degradants.Check the solubility of the compound at different pH values. Consider using a co-solvent if compatible with your experiment. Filter solutions before use.
Inconsistent biological/chemical activity. Degradation of the active compound leading to lower effective concentration.Prepare fresh solutions for each experiment from a solid or a freshly prepared concentrated stock in an aprotic solvent. Always quantify the concentration of your solutions before use if they have been stored for any length of time.

Experimental Protocols

Protocol 1: Preparation of Stabilized Aqueous Stock Solutions
  • Buffer Preparation: Prepare a 10 mM citrate buffer and adjust the pH to 5.5. Filter the buffer through a 0.22 µm filter.

  • Weighing: Accurately weigh the required amount of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride in a sterile microcentrifuge tube.

  • Dissolution: Add the pH 5.5 citrate buffer to the desired final concentration. Vortex briefly to dissolve.

  • Storage: Store the solution at 2-8°C for short-term use (less than 24 hours). For longer-term storage, aliquot and freeze at -20°C or -80°C. Minimize freeze-thaw cycles.

Protocol 2: Basic Forced Degradation Study Workflow

This protocol outlines a basic approach to understanding the degradation pathways of your compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase. Analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to a control sample (stored at -20°C). Look for a decrease in the parent peak area and the appearance of new peaks.

Visualizing Potential Degradation and Workflows

Potential Hydrolytic Degradation Pathway

cluster_main Hydrolysis of 3-Amino-1-cyclopropylpyrrolidin-2-one parent 3-Amino-1-cyclopropylpyrrolidin-2-one degradant 4-Amino-4-cyclopropylaminobutanoic acid parent->degradant H₂O (Acid or Base Catalyzed) Lactam Hydrolysis

Caption: Potential hydrolytic degradation of the γ-lactam ring.

Experimental Workflow for Stability Assessment

cluster_workflow Stability Assessment Workflow prep Prepare Solutions in Various Buffers (pH 4-8) store Store at Different Temperatures (4°C, 25°C, 40°C) prep->store sample Sample at Time Points (0, 24, 48, 72h) store->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Determine % Degradation and Degradation Rate analyze->data optimize Identify Optimal Storage Conditions data->optimize

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Troubleshooting

Troubleshooting low bioactivity of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

Technical Support Center: Troubleshooting Low Bioactivity of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Bioactivity of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals utilizing 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2) in fragment-based drug discovery (FBDD) or as a chiral building block.

A frequent challenge reported during primary screening is unexpectedly "low bioactivity." In most cases, this is not a failure of the pharmacophore itself, but rather an artifact of the compound’s physicochemical properties interacting with assay conditions. This guide deconstructs the root causes of these false negatives and provides self-validating protocols to restore assay integrity.

Section 1: Chemical Integrity & Stock Preparation

Q1: My compound precipitates in the DMSO stock over time, and the screening activity drops significantly. What is causing this? The Causality: The hydrochloride salt form of this pyrrolidin-2-one derivative is highly hygroscopic. Dimethyl sulfoxide (DMSO), the standard solvent for high-throughput screening (HTS) libraries, rapidly absorbs atmospheric moisture[1]. As water content in the DMSO stock increases, the solubility of the lipophilic portions of the compound decreases, leading to micro-precipitation. This drastically reduces the actual molarity of the compound delivered to your assay, resulting in a false negative[2]. The Solution: Stocks must be prepared using anhydrous DMSO and stored in a desiccated, inert environment. See Protocol 1 for the validated workflow.

Q2: Does the stereochemistry of this compound affect my target engagement? The Causality: Yes. The C3 position bearing the primary amine is a chiral center. If you sourced the standard CAS 1423028-15-2 without specified stereochemistry, you are likely working with a racemate. In biological systems, enantiomers exhibit vastly different target affinities. The active enantiomer (eutomer) is diluted by 50%, while the inactive enantiomer (distomer) may act as a competitive antagonist or cause off-target steric hindrance. The Solution: Perform chiral resolution prior to screening. Supercritical fluid chromatography (SFC) using chlorinated chiral stationary phases has proven highly effective for separating pyrrolidone derivatives[3]. Alternatively, preparative liquid chromatography on chiral columns can be utilized to isolate the specific (R)- or (S)-enantiomer[4].

Section 2: Assay Compatibility & False Negatives

Q3: I observe zero activity in my biochemical assay, but LC-MS confirms the compound was added to the well. What is wrong? The Causality: The primary amine at the C3 position is a highly reactive nucleophile. If your biochemical assay buffer or cell culture media contains aldehydes or ketones (e.g., pyruvate, pyridoxal phosphate, or oxidized reducing agents), the compound will rapidly undergo Schiff base (imine) formation[5]. This covalent modification sequesters the compound, fundamentally altering its structure and rendering it incapable of binding the intended target. The Solution: Screen your assay buffer components for reactive carbonyls. Pre-incubate the compound in a carbonyl-free buffer and verify its structural integrity over time using the self-validating Protocol 2.

Q4: Why does the compound show excellent target engagement in cell-free assays but zero efficacy in cell-based assays? The Causality: This is a classic membrane permeability failure. The primary amine on this scaffold has a pKa of approximately 8.5–9.0. At a physiological pH of 7.4, the amine is >95% protonated (positively charged). Charged molecules face an immense thermodynamic barrier when attempting to cross the hydrophobic core of the lipid bilayer via passive diffusion. The Solution: The intracellular concentration of the compound is likely near zero. You must perform a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay to quantify the permeability coefficient. If permeability is the bottleneck, consider transiently masking the amine via a prodrug strategy.

Quantitative Data Summary

The following table summarizes the critical physicochemical properties of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride that dictate its behavior in screening assays.

PropertyValueImpact on Assay Performance
Molecular Weight 176.64 g/mol (HCl salt)Ideal for FBDD; high ligand efficiency potential.
Monoisotopic Mass 140.095 Da (Free base)Used for LC-MS/MS parent ion tracking ([M+H]+ = 141.1).
pKa (Primary Amine) ~8.5 - 9.0Highly protonated at pH 7.4; impedes passive cell permeability.
Hygroscopicity HighDrives DMSO hydration; causes stock precipitation[2].
Chiral Centers 1 (C3 position)Requires chiral resolution to prevent distomer interference[3].

Experimental Protocols

Protocol 1: Preparation of Stable, Anhydrous DMSO Stocks

This protocol ensures the exact molarity of your screening library is preserved by preventing hygroscopic degradation.

  • Desiccation: Equilibrate the lyophilized 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride powder in a vacuum desiccator over Drierite for 24 hours prior to use.

  • Solubilization: Dissolve the compound in strictly anhydrous DMSO (water content <0.005%, sealed under Argon) to a concentration of 10 mM.

  • Inert Aliquoting: Perform all pipetting inside a nitrogen-purged glove box. Dispense into single-use, low-binding acoustic compatible tubes or microplates.

  • Storage: Seal plates with pierceable foil seals and store at -80°C in a secondary container purged with Argon to create a moisture-free pod[2]. Never subject the stock to freeze-thaw cycles.

Protocol 2: Self-Validating LC-MS/MS Adduct Screen (Schiff Base Detection)

This protocol verifies if your assay buffer is chemically neutralizing the compound.

  • Incubation: Spike the compound into your complete, target-free assay buffer (including all cofactors, media, and reducing agents) to a final concentration of 10 µM.

  • Time-Course: Incubate at 37°C. Take 50 µL aliquots at T=0, T=1h, T=4h, and T=24h.

  • Quenching: Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard. Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and buffer salts.

  • Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the parent free-base ion (m/z 141.1 [M+H]+). Simultaneously scan for +72 Da mass shifts (indicative of a pyruvate Schiff base adduct minus water) or other carbonyl additions[5]. A drop in the 141.1 peak area >10% over 4 hours confirms buffer incompatibility.

Troubleshooting Workflow Visualization

Troubleshooting Start Low Bioactivity Observed AssayType Is it a Cell-Based or Cell-Free Assay? Start->AssayType CellBased Cell-Based Assay AssayType->CellBased CellFree Cell-Free Assay AssayType->CellFree Permeability Check Membrane Permeability (Primary Amine is protonated) CellBased->Permeability Degradation Check DMSO Stock Integrity (Hygroscopic HCl salt) CellFree->Degradation SchiffBase Check Buffer Compatibility (Schiff Base formation) CellFree->SchiffBase Chirality Check Stereochemistry (Is it a racemate?) CellFree->Chirality Action1 Perform PAMPA/Caco-2 or use Prodrug Permeability->Action1 Action2 Use Anhydrous DMSO & Inert Storage Degradation->Action2 Action3 Use Carbonyl-Free Buffer & LC-MS/MS check SchiffBase->Action3 Action4 Perform Chiral Resolution (e.g., SFC) Chirality->Action4

Decision tree for troubleshooting 3-Amino-1-cyclopropylpyrrolidin-2-one bioactivity assays.

References

  • Ellson, R., et al. "In situ DMSO hydration measurements of HTS compound libraries." PubMed (NIH). Available at:[Link]

  • Cookson, A., et al. "HTS library plate rejuvenation using a DMSO-rich atmosphere." PubMed (NIH). Available at:[Link]

  • Pirkle, W. H., & Finn, J. M. "Preparative resolution of racemates on a chiral liquid chromatography column." The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • "Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives." PMC (NIH). Available at:[Link]

  • "Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity." PMC (NIH). Available at:[Link]

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Optimization

Technical Support Center: Chiral Separation of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride

Welcome to the technical support center for the chiral separation of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2)[1][2]. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the enantioselective analysis of this compound. Our approach is built on explaining the causality behind experimental choices to ensure robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: What is the most effective starting point for developing a chiral separation method for this compound?

A: The most effective strategy is to begin by screening a set of polysaccharide-based chiral stationary phases (CSPs)[3]. These columns, derived from amylose and cellulose phenylcarbamates, have demonstrated a high success rate for a wide variety of chiral compounds, including chiral amines and their derivatives[4][5]. A preliminary screening on columns like Chiralpak® IA, Chiralpak® IB, and Chiralcel® OD-H will quickly determine the most promising stationary phase for further optimization[6].

Q2: Which chromatographic mode—Normal Phase (NP), Reversed Phase (RP), or Polar Organic (PO)—is recommended?

A: While all modes are viable, Normal Phase (NP) and Polar Organic (PO) modes often provide superior selectivity for chiral amines[7]. NP chromatography, typically using hexane and an alcohol modifier (e.g., isopropanol or ethanol), is a powerful starting point[4]. PO mode, using mixtures of polar organic solvents like acetonitrile and methanol, is also highly effective and can offer complementary selectivity[7]. Isocratic elution is generally preferred for chiral separations as it avoids the column re-equilibration issues associated with gradients and relies on the highly selective nature of the CSP for separation[8].

Q3: Why are mobile phase additives essential for separating this specific molecule?

A: 3-Amino-1-cyclopropylpyrrolidin-2-one is a basic amine. Such compounds are prone to strong, non-enantioselective interactions with residual silanol groups on the silica support of the CSP, leading to severe peak tailing and poor resolution. Mobile phase additives are critical to mitigate these effects.

  • Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): These compete with the analyte for active sites, improving peak symmetry[7].

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid): These ensure the analyte is consistently protonated, which can enhance the specific interactions (like hydrogen bonding and dipole-dipole interactions) required for chiral recognition by the CSP[7]. A combination of both acidic and basic additives often yields the best results[7].

Q4: My column's performance is degrading over time. What could be the cause?

A: Performance degradation is often due to either strong adsorption of sample impurities at the column inlet or "additive memory effects"[8][9]. If impurities are the issue, flushing the column with a strong solvent may restore performance[9]. Additive memory effect occurs when modifiers from previous runs persist on the stationary phase, impacting subsequent analyses[8]. This highlights the importance of dedicating a column to a specific method or, at minimum, keeping a detailed log of its usage history and performing rigorous washing protocols between different methods[8][9].

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to resolving the issue.

Issue 1: Poor or No Enantiomeric Resolution (Resolution, Rₛ < 1.5)

Your primary goal is to achieve baseline resolution (Rₛ ≥ 1.5)[10]. If you are observing co-elution or minimal separation, follow these steps.

  • Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for poor enantiomeric resolution.

  • Detailed Steps & Explanations

    • Optimize Mobile Phase Composition: The ratio of the alcohol modifier (e.g., isopropanol) to the non-polar solvent (e.g., hexane) is a powerful tool for adjusting retention and selectivity. Systematically vary the alcohol percentage (e.g., 10%, 15%, 20%) to find the optimal balance.

    • Introduce/Optimize Additives: For this basic amine, peak shape and selectivity are heavily influenced by additives. A common starting point is 0.1% of both an acidic (TFA) and a basic (TEA) modifier. Some studies suggest a 3:2 acid-to-base ratio can be optimal for primary amines[7].

    • Vary Column Temperature: Temperature can have a dramatic and unpredictable effect on chiral separations, sometimes even reversing the enantiomer elution order[11]. Analyze your sample at different temperatures (e.g., 15°C, 25°C, 40°C) using a column oven for precise control.

    • Reduce the Flow Rate: Chiral separations can be limited by mass transfer kinetics[12]. Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analyte and the CSP, which can significantly improve resolution for difficult separations[12].

    • Screen Alternative CSPs: If the above steps fail, the chosen stationary phase may not be suitable. The interactions required for chiral recognition are highly specific[8]. If you started with an amylose-based column (e.g., Chiralpak IA), screen a cellulose-based column (e.g., Chiralcel OD-H), as their chiral recognition mechanisms are different and often complementary[5].

Issue 2: Poor Peak Shape (Significant Tailing)

Peak tailing is a common problem with amine compounds, caused by secondary interactions with the column packing.

  • Troubleshooting Steps

    • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause it to precipitate at the column inlet, leading to peak distortion and high pressure[9].

    • Add a Basic Modifier: This is the most critical step. Add a small concentration (0.1% - 0.2%) of a basic modifier like TEA or DEA to your mobile phase. The modifier will compete with your basic analyte for active silanol sites on the silica surface, preventing the interactions that cause tailing.

    • Column Contamination: If peak shape degrades over time, the column may be contaminated. Flush the column with a strong, compatible solvent according to the manufacturer's regeneration protocol[9].

Issue 3: High or Rapidly Increasing Backpressure

Sudden pressure increases can signal a blockage and risk damaging the column.

  • Troubleshooting Steps

    • Identify the Source: First, remove the column from the system and run the pump. If the pressure is still high, the blockage is in the HPLC system (e.g., injector, tubing). If the pressure is normal, the blockage is in the column.

    • Filter Mobile Phase and Samples: Always filter your mobile phase and samples through a 0.45 µm or 0.22 µm filter to remove particulates.

    • Reverse-Flush the Column: Disconnect the column from the detector and reverse the flow direction at a low flow rate (e.g., 0.2 mL/min). This can often dislodge particulates trapped on the inlet frit[9]. Caution: Only perform this on standard columns; check your column's instruction manual first.

    • Use a Guard Column: A guard column is a small, inexpensive column placed before the main analytical column to catch particulates and strongly adsorbed impurities, protecting your primary investment[9].

Experimental Protocols & Data

Protocol 1: General Chiral Method Development Workflow

This protocol outlines a systematic approach to developing a robust chiral separation method.

Caption: A systematic workflow for chiral method development.

Table 1: Recommended Starting Conditions for Chiral Screening
ParameterCondition A (Normal Phase)Condition B (Polar Organic)Rationale
Columns Chiralpak® IA, Chiralcel® OD-HChiralpak® IA, Chiralcel® OD-HHigh-success-rate polysaccharide CSPs with complementary selectivity[3][5].
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Methanol (95:5, v/v)Standard solvent systems for these modes.
Additives 0.1% Diethylamine (DEA)0.1% Trifluoroacetic Acid (TFA) + 0.1% DEAAdditives are crucial for peak shape and selectivity of the basic amine analyte[7].
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for 4.6 mm ID columns during method development[12].
Temperature 25 °C25 °CA controlled, ambient starting point. Temperature should be used as an optimization parameter[11].
Detection UV at 210 nmUV at 210 nmAssumes no strong chromophore; adjust based on the analyte's UV spectrum.
Protocol 2: Immobilized CSP Regeneration (for Performance Recovery)

If your immobilized polysaccharide column (e.g., Chiralpak IA, IB, IC) shows declining performance, this regeneration procedure can often restore it. Always consult the specific column's instruction manual before proceeding.

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating it.

  • Initial Flush: Flush the column with 100% Isopropanol (IPA) for 30-60 minutes (approx. 10-20 column volumes).

  • Strong Solvent Wash: For stubborn contaminants, flush the column with Dimethylformamide (DMF) or Tetrahydrofuran (THF) at a low flow rate (0.5 mL/min) for 1-2 hours[9]. These are strong solvents that can remove strongly adsorbed material.

  • Rinse: Flush again with 100% IPA for 30 minutes to remove the strong solvent.

  • Re-equilibration: Equilibrate the column with your mobile phase for at least 1 hour or until the baseline is stable before resuming analysis.

References

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • European Chemicals Agency. 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride — Chemical Substance Information. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Moshang Chemical. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride - CAS No. 1423028-15-2. [Link]

  • Reddit. (2023, April 6). Developing a chiral separation on HPLC in NP. [Link]

  • Nacalai Tesque, Inc. COSMOSIL CHiRAL Series. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Said, R. (Ed.). (2011).
  • Regalado, E. L., et al. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Alam, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-203.
  • Li, T., & Li, G. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(39), 10738-10755.
  • Siddiqui, M. R., et al. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Journal of Analytical & Pharmaceutical Research, 13(3).
  • D'Acquarica, I., et al. (2000). CHIRAL SEPARATIONS. Virginia Tech. [Link]

  • Al-Ghanim, S. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Current Pharmaceutical Analysis, 19(8), 614-630.
  • Ahuja, S. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Gažák, R., & Marhol, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-163.
  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • PubChem. 2-Pyrrolidinone, 3-amino-1-cyclopropyl-, hydrochloride (1:1). [Link]

  • Alonso, R., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 138(49), 15913-15916.
  • Supelco.
  • Alam, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-203.
  • van der Veen, L. A., et al. (1991). Enantioselective Synthesis of 3-Amino-2-azetidinones via the Ester Enolate-Imine Condensation. The Journal of Organic Chemistry, 56(20), 5758-5766.
  • Kamal, A., et al. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 14(17), 2587-2593.
  • Soloshonok, V. A., et al. (2012). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Tetrahedron: Asymmetry, 23(15-16), 1149-1154.
  • Lee, S. B., & Cha, J. K. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Organic Letters, 4(23), 4033-4035.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS 1423028-15-2)[1].

The synthesis of chiral pyrrolidin-2-ones from α-amino acid derivatives—specifically via homoserine lactone intermediates—is a highly reliable strategy for maintaining enantiomeric purity during scale-up[2]. Because lactam ring formations are critical in developing advanced therapeutics such as quorum sensing modulators[3], controlling the reaction kinetics, heat transfer, and crystallization parameters at the kilogram scale is paramount.

Synthetic Workflow Visualization

The optimized pathway utilizes N-Boc-L-homoserine lactone as the starting material, avoiding the use of highly reactive or unstable halogenated intermediates.

SyntheticWorkflow SM N-Boc-L-homoserine lactone (Starting Material) Step1 Step 1: Aminolysis Reagent: Cyclopropylamine Temp: 20°C to 45°C SM->Step1 Int1 N-Boc-γ-hydroxy-α-aminobutyric acid cyclopropylamide Step1->Int1 Step2 Step 2: Activation & Cyclization Reagents: MsCl, Et3N, then KOtBu Temp: -10°C to 0°C Int1->Step2 Int2 (S)-tert-butyl (1-cyclopropyl-2-oxopyrrolidin-3-yl)carbamate Step2->Int2 Step3 Step 3: Deprotection & Salt Formation Reagent: 4M HCl in Dioxane Temp: 25°C Int2->Step3 Product 3-Amino-1-cyclopropylpyrrolidin-2-one HCl (Final Product) Step3->Product

Figure 1: Three-step synthetic workflow for 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride.

Troubleshooting Guides & FAQs

Q: Why does the aminolysis of N-Boc-L-homoserine lactone with cyclopropylamine suffer from low conversion upon scale-up (>500 g)? A: At bench scale, the excess cyclopropylamine (bp 49–50 °C) is easily contained. During scale-up, the exothermic nature of the aminolysis raises the internal temperature, leading to the rapid volatilization of cyclopropylamine before it can fully react with the lactone. Causality & Solution: Reaction kinetics depend heavily on the localized concentration of the amine. In a larger reactor, increased headspace volume and standard reflux condensation allow the amine to escape the liquid phase. Protocol adjustment: Use a sealed pressure reactor (autoclave) or a highly efficient chilled condenser (-10 °C coolant). Dose the cyclopropylamine continuously at 20 °C rather than via a single bolus addition, before gently heating the jacket to 45 °C.

Q: During the activation/cyclization step (Step 2), HPLC shows a major impurity with the exact same mass as the desired product ([M+H]+ = 241) but a different retention time. What is this, and how do I prevent it? A: This isobaric impurity is the alkene elimination product . Both intramolecular cyclization (desired) and E2 elimination (undesired) result in the loss of methanesulfonic acid (MsOH) from the mesylate intermediate, yielding a mass of 240 Da. Causality & Solution: The mesylate intermediate is highly susceptible to E2 elimination if the localized temperature exceeds 0 °C or if the base concentration is too high locally. Poor heat transfer during scale-up creates "hot spots" when adding potassium tert-butoxide (KOtBu). Protocol adjustment: Ensure the initial mesylation is strictly maintained below -10 °C. For the cyclization, switch from bolus KOtBu addition to a metered feed of a KOtBu/THF solution over 2 hours, maintaining the internal temperature 0 °C.

Q: The final deprotection step yields a gummy, hygroscopic residue instead of a free-flowing powder. How can we induce proper crystallization? A: The hydrochloride salt of this cyclopropyl-lactam (CAS 1423028-15-2) is exceptionally hygroscopic[1]. It is prone to "oiling out" (liquid-liquid phase separation) if the dielectric constant of the solvent mixture is not carefully controlled or if residual water is present. Causality & Solution: Deprotection in highly polar or aqueous-contaminated solvents prevents proper crystal nucleation. Protocol adjustment: Use strictly anhydrous 4M HCl in 1,4-dioxane. After complete consumption of the Boc-intermediate, swap the solvent to ethyl acetate (EtOAc) via vacuum distillation, and add methyl tert-butyl ether (MTBE) as an antisolvent at 40 °C. Introduce seed crystals before cooling to 5 °C at a controlled rate of 0.5 °C/min.

Root-Cause Analysis: Cyclization Failure

TroubleshootingTree Issue Issue: Isobaric Impurity Detected ([M+H]+ = 241, Alkene) CheckTemp Was internal temp > 0°C during KOtBu addition? Issue->CheckTemp TempYes Hot spots caused E2 elimination. Action: Meter feed over 2h. CheckTemp->TempYes Yes CheckBase Was MsCl activation complete before base addition? CheckTemp->CheckBase No BaseNo Incomplete mesylation leads to side reactions. Action: Check IPC. CheckBase->BaseNo No Resolution Optimal Cyclization Achieved (>99% Purity) CheckBase->Resolution Yes

Figure 2: Root-cause analysis for the isobaric elimination impurity during lactam cyclization.

Quantitative Process Parameters Across Scales

The following table summarizes the performance of the optimized protocols compared to early-stage pilot runs.

ScaleStep 1 YieldStep 2 YieldStep 3 YieldOverall YieldFinal Purity (HPLC)Major Impurity Profile
10 g (Bench) 95%88%92%76.9%99.2%<0.5% (Elimination)
500 g (Pilot 1 - Unoptimized) 82%71%85%49.4%97.1%4.2% (Elimination)
1.5 kg (Optimized Protocol) 94%86%93%75.1% 99.6% <0.1% (Elimination)

Self-Validating Experimental Protocols (1.5 kg Pilot Scale)

Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps without passing the defined In-Process Controls (IPCs).

Step 1: Aminolysis to form N-Boc- γ -hydroxy- α -aminobutyric acid cyclopropylamide
  • Charge: To a 20 L jacketed reactor, charge N-Boc-L-homoserine lactone (1.50 kg, 7.45 mol) and anhydrous methanol (7.5 L). Stir at 20 °C until dissolved.

  • Addition: Meter in cyclopropylamine (1.28 kg, 22.35 mol, 3.0 eq) via an addition funnel over 1 hour. Maintain internal temperature 25 °C.

  • Heating: Seal the reactor (or use a -10 °C chilled condenser) and heat the jacket to maintain an internal temperature of 45 °C for 12 hours.

  • IPC Validation: Pull a 0.5 mL aliquot, dilute with MeOH, and analyze via HPLC (210 nm). Validation: Proceed only if the unreacted lactone is <1.0% (Area%). If >1.0%, stir for an additional 4 hours.

  • Workup: Concentrate the mixture under reduced pressure (40 °C). Chase with toluene (2 × 2 L) to completely remove residual cyclopropylamine. Yields a thick, pale-yellow syrup.

Step 2: Mesylation and Intramolecular Cyclization
  • Charge: Dissolve the Step 1 intermediate (~1.92 kg) in anhydrous THF (10 L) in a clean, dry 20 L reactor under N2. Add triethylamine (1.88 kg, 18.6 mol, 2.5 eq).

  • Mesylation: Cool the reactor to -15 °C. Meter in methanesulfonyl chloride (MsCl) (0.94 kg, 8.20 mol, 1.1 eq) over 2 hours. Critical: Do not allow the internal temperature to exceed -10 °C.

  • IPC Validation 1: Analyze via HPLC. Validation: Proceed only if the hydroxy-amide intermediate is <1.0%.

  • Cyclization: Cool the mixture to -5 °C. Meter in a 1M solution of KOtBu in THF (8.9 L, 8.9 mol, 1.2 eq) over 2.5 hours using a dosing pump. Maintain internal temperature between -5 °C and 0 °C.

  • IPC Validation 2: Analyze via HPLC. Validation: Proceed only if the mesylate intermediate is <0.5%.

  • Workup: Quench with saturated aqueous NH4Cl (5 L). Extract with EtOAc (2 × 5 L). Wash the combined organics with brine, dry over Na2SO4, and concentrate to yield (S)-tert-butyl (1-cyclopropyl-2-oxopyrrolidin-3-yl)carbamate as a crude solid.

Step 3: Deprotection and Crystallization
  • Charge: Dissolve the crude Step 2 lactam (~1.54 kg) in anhydrous 1,4-dioxane (4 L) at 20 °C.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (7.5 L, 30.0 mol, ~4.7 eq). Stir at 25 °C for 6 hours. Product will begin to precipitate.

  • IPC Validation: Pull an aliquot, neutralize with Et3N, and analyze via HPLC. Validation: Proceed only if the Boc-protected lactam is <0.5%.

  • Solvent Swap & Crystallization: Distill off ~6 L of dioxane under vacuum (35 °C). Add anhydrous EtOAc (8 L) and stir for 30 minutes. Heat to 40 °C and slowly add MTBE (4 L) as an antisolvent.

  • Seeding: Add 5 g of pure 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride seed crystals. Cool the reactor jacket at a rate of 0.5 °C/min down to 5 °C. Hold at 5 °C for 4 hours.

  • Isolation: Filter the resulting white crystalline slurry under a nitrogen blanket (to prevent moisture absorption). Wash the cake with cold EtOAc/MTBE (1:1, 2 L) and dry in a vacuum oven at 45 °C for 24 hours.

References[1] PubChemLite: 3-amino-1-cyclopropylpyrrolidin-2-one (C7H12N2O). Université du Luxembourg. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhffWg1vUKuUQ0GXPFkxBUM9OlNLUN7FCMgyd1CqTWvvWRKsBqIHI1nGYGkqiFxTcQZXf4CKppcQ1Cy_nsPRDWbpuI9gp5GiFM6k3IiCR0GBzIkhcIqhc6LPyRRGidGhuZVYQj-1NkeB-Y2p-nPA==[2] Enantiospecific Synthesis of Heterocycles from α-Amino Acids. Chemical Reviews (ACS Publications). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmHzymOg-MijrDeMjEx07-9lcNc4CyvqEoDDEaEWC95g6GzhMjXNj0LDL6f-Gw3p4vtYDs_RXiRlB6AJV9PgJ1W1D4FDx_6hRSGs6JSPLqN207GQwNkZ_6_AwcXBwtou5uL9xFIQ==[3] Substituted Lactam and Cyclic Azahemiacetals Modulate Pseudomonas aeruginosa Quorum Sensing. National Institutes of Health (PMC). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE_GhspJ90boqAd7sgZtyyZMBFcdknpu20AecWFRB1mY1hSxFA2L1ZFuB1RB7kCne5mn_-9UebmHKnblr3Rb8bcpbusWLgcSUqJCpNTTrWlWlKlhJS_TnumY1GfOqR5cVJ8l7j9YH05q7oKQk=

Sources

Optimization

Technical Support Center: 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS No. 1423028-15-2).[1][2] This document is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS No. 1423028-15-2).[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the common formulation challenges associated with this promising pharmaceutical intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development efforts.

The structure of this molecule, featuring a primary amine, a cyclopropyl group, and a lactam ring as a hydrochloride salt, presents a unique combination of properties that require careful consideration during formulation development.[3][4] This guide is structured into a Frequently Asked Questions (FAQs) section for quick reference and a detailed Troubleshooting Guide for in-depth problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride?

A1: Understanding the basic properties is the first step in any formulation strategy. Key data is summarized below.

PropertyValueSource
CAS Number 1423028-15-2[1][2]
Molecular Formula C₇H₁₃ClN₂O[2]
Molecular Weight 176.64 g/mol [2]
Form Typically a solid or oil, though physical form can vary.[5]
Salt Form Hydrochloride[1][2]

Q2: What is the expected aqueous solubility profile of this compound?

A2: As an amine hydrochloride salt, its aqueous solubility is expected to be significantly pH-dependent.[6][7] The primary amine will be protonated (R-NH₃⁺) at acidic pH, rendering the molecule highly soluble in water. As the pH increases towards and beyond the pKa of the amine, the molecule deprotonates to the less soluble free base (R-NH₂). This can lead to precipitation if the pH of the environment is not controlled. This behavior is critical for oral dosage form development, as the compound may dissolve in the low pH of the stomach but precipitate in the higher pH of the small intestine.[7][8]

Q3: Is 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride known to be hygroscopic?

A3: Yes, amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[9][10][11] This can impact the physical stability of the powder, leading to issues like clumping, poor flowability, and difficulties in accurate weighing and processing. Absorbed water can also act as a plasticizer and may accelerate chemical degradation pathways.[9] Therefore, stringent control over humidity during storage and handling is essential.

Q4: What are the primary chemical stability concerns for this molecule?

A4: There are two main areas of concern for chemical stability:

  • Hydrolytic Degradation: The cyclopropyl amine moiety can be susceptible to hydrolytic degradation, particularly under high pH conditions.[3] The lactam (pyrrolidinone) ring can also undergo hydrolysis, though this typically requires more extreme pH conditions (strongly acidic or basic).

  • Excipient Incompatibility: The primary amine is a nucleophilic functional group that can react with certain excipients. The most common issue is the Maillard reaction with reducing sugars (e.g., lactose), which leads to the formation of colored degradants and a potential loss of potency.[12][13] Oxidative degradation can also be a concern, especially if excipients contain reactive peroxide impurities.[12]

Troubleshooting Guide

This section provides a systematic approach to identifying and solving common experimental challenges.

Problem 1: Inconsistent or Low Aqueous Solubility

You observe that the compound dissolves readily in some aqueous media but precipitates or fails to dissolve in others, leading to inconsistent results in bioassays or analytical measurements.

  • Potential Cause: The pH of your formulation or dissolution medium is at or above the pKa of the primary amine, causing a shift to the poorly soluble free base form. The Henderson-Hasselbalch equation dictates this pH-dependent solubility for ionizable compounds.[6]

  • Recommended Solution & Protocol: The first step is to quantitatively understand the molecule's behavior in different pH environments.

Experimental Protocol: pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a physiologically relevant pH range (e.g., pH 2, 4, 5.5, 6.8, 7.4).

  • Sample Preparation: Add an excess amount of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride to a known volume of each buffer in separate glass vials. Ensure enough solid is present to achieve saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A shake-flask method is standard.

  • Phase Separation: After equilibration, allow the samples to stand, then filter through a 0.22 µm filter (ensure the filter material does not adsorb the compound) or centrifuge at high speed to separate the undissolved solid.

  • Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-CAD, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each saturated solution. This plot will reveal the pH at which solubility begins to drop significantly.

cluster_pH pH-Solubility Relationship Low_pH Low pH (e.g., < 4) Protonated Form (R-NH3+) Soluble High Solubility Low_pH->Soluble Favors High_pH High pH (e.g., > 7) Free Base Form (R-NH2) Insoluble Low Solubility (Precipitation Risk) High_pH->Insoluble Favors

Caption: pH effect on the ionization state and solubility.

Problem 2: Appearance of New Impurities or Color Change in Solid Formulations

During stability studies of a solid dosage form, you observe the appearance of new peaks in your HPLC chromatogram or a gradual browning of the formulation, especially when stored under accelerated conditions (e.g., 40°C/75% RH).

  • Potential Cause A: Maillard Reaction. If your formulation contains a reducing sugar like lactose, the primary amine on your API is likely reacting with it. This is a well-known incompatibility for amine-containing drugs.[12][13][14]

  • Potential Cause B: Hydrolytic Degradation. Moisture absorbed by the formulation, especially if hygroscopic excipients are used, can create a microenvironment that facilitates the hydrolysis of the cyclopropyl amine moiety.[3][9] The presence of alkaline excipients (e.g., magnesium stearate) can create a high microenvironmental pH, further accelerating this degradation.[3]

  • Recommended Solution & Protocol: Conduct a systematic API-excipient compatibility study to identify the problematic component.

Experimental Protocol: API-Excipient Compatibility Study (ICH Q1A)
  • Selection: Choose common excipients based on the intended dosage form (e.g., fillers, binders, disintegrants, lubricants). Key excipients to screen include lactose (for Maillard reaction), microcrystalline cellulose (inert control), magnesium stearate (lubricant, basic pH), and povidone (potential for peroxide impurities).[12]

  • Sample Preparation:

    • Prepare binary mixtures of the API and each excipient, typically in a 1:1 or other relevant ratio by weight.

    • Prepare samples of the pure API and each pure excipient as controls.

    • Add a small amount of water (e.g., 5% w/w) to a separate set of samples to simulate high humidity conditions.

  • Stress Conditions: Store all samples under accelerated stability conditions (e.g., 40°C/75% RH or 50°C) for a defined period (e.g., 2-4 weeks).[15] Store a control set at 5°C.

  • Analysis: At each time point, analyze the samples.

    • Visual Observation: Note any changes in color, appearance, or physical state.

    • Analytical Chemistry: Use a stability-indicating HPLC method to assay the API and quantify any degradants. Compare the chromatograms of the mixtures to those of the pure controls to distinguish interaction products from simple API or excipient degradation.

  • Interpretation: An increase in a specific degradant or a greater loss of API in a binary mixture compared to the pure API control indicates an incompatibility.

API 3-Amino-1-cyclopropyl pyrrolidin-2-one HCl Primary Amine (R-NH2) Reaction Maillard Reaction (Accelerated by Heat & Moisture) API:f0->Reaction Lactose Lactose Aldehyde Group Lactose:f0->Reaction Product Schiff Base / Amadori Products (Colored Degradants) Reaction->Product

Caption: The Maillard reaction incompatibility pathway.

Problem 3: Powder Clumping and Poor Flow During Handling

The API powder is difficult to handle, shows significant weight gain when exposed to ambient air, and clumps in the hopper during formulation processing.

  • Potential Cause: Hygroscopicity. The hydrochloride salt is attracting and absorbing water from the environment.[9][16]

  • Recommended Solution & Protocol: Quantify the hygroscopic nature of the material and implement strict environmental controls.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
  • Sample Preparation: Place a small, accurately weighed amount of the API onto the DVS sample pan.

  • Drying: Start the experiment by drying the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved. This establishes the dry mass.

  • Sorption/Desorption Isotherm: Program the instrument to increase the RH in a stepwise manner (e.g., from 0% to 90% RH in 10% steps) and then decrease it back to 0%. At each step, the instrument holds the RH constant until the sample weight equilibrates.

  • Data Analysis: Plot the change in mass (%) versus the RH. The resulting isotherm will classify the material's hygroscopicity. A significant weight gain (e.g., >2% at 75% RH) indicates that the material is hygroscopic and will require handling in a controlled, low-humidity environment.

Problem 4: Difficulty in Developing a Reliable HPLC Analytical Method

You are struggling with poor UV detection, leading to low sensitivity, or you observe peak tailing and inconsistent peak areas for your API.

  • Potential Cause A (Low Sensitivity): The molecule lacks a strong chromophore. The pyrrolidin-2-one structure and cyclopropyl group do not absorb strongly in the typical UV range (220-300 nm).

  • Potential Cause B (Peak Tailing): The primary amine can interact with residual acidic silanol groups on standard silica-based HPLC columns, leading to poor peak shape.

  • Recommended Solutions:

    • Alternative Detection: For sensitivity issues, move away from UV detection. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Mass Spectrometry (LC-MS) is also an excellent option for high sensitivity and specificity.

    • Column and Mobile Phase Optimization: To address peak tailing, use a modern, end-capped column with low silanol activity. Alternatively, add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to block the active sites on the column. Ensure the mobile phase pH is low (e.g., pH 2-3) to keep the amine fully protonated (R-NH₃⁺), which generally results in better peak shape.

    • Pre-column Derivatization: If UV detection is mandatory, consider a pre-column derivatization strategy to attach a UV-absorbing tag to the primary amine. A patented method for a similar compound uses Boc anhydride for this purpose.[17]

Caption: Decision workflow for HPLC method development.

References

  • 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride — Chemical Substance Information. ChemInfo. [Link]

  • Ammonium Chloride and Amine Hydrochloride Salt Corrosion. The Hendrix Group, Inc. [Link]

  • Al-khattawi, A., et al. (2013). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Acta Pharmaceutica Sinica B. [Link]

  • Stella, V. J., & Gish, B. G. (1989). Amine acid salt compounds and process for the production thereof.
  • Noro, Y., et al. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials. [Link]

  • Reddit r/chemistry Discussion. (2021). Why is hydrogen chloride in everything? [Link]

  • World Health Organization. (2018). Annex 3: Guidelines on submission of documentation for a multisource (generic) finished pharmaceutical product. WHO Technical Report Series. [Link]

  • Akers, M. J. (2002). Excipient–Drug Interactions in Parenteral Formulations. Journal of Pharmaceutical Sciences. [Link]

  • Drug Excipient Compatibility Study of Diphenhydramine Hydrochloride Elixir. Scribd. [Link]

  • Zhang, M., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances. [Link]

  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences. [Link]

  • Rather, M. A., et al. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity. [Link]

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research. [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]

  • Sinko, P. J. (2024). An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future. Preprints.org. [Link]

  • 3-amino-1-cyclopropylpyrrolidin-2-one. PubChem. [Link]

  • ICH Harmonised Guideline. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. [Link]

  • Lin, Y. T., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics. [Link]

Sources

Troubleshooting

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride storage and handling best practices

This guide provides comprehensive best practices for the storage and handling of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, alongside troubleshooting advice for common experimental challenges. Designed for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive best practices for the storage and handling of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, alongside troubleshooting advice for common experimental challenges. Designed for researchers in drug discovery and chemical synthesis, this document synthesizes established chemical principles with practical, field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride.

Q1: How should I store 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride upon receipt?

A1: Proper storage is critical to maintain the compound's stability. Upon receipt, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric components.

Storage ConditionRecommendationRationale
Temperature Room temperature is generally acceptable for short-term storage. For long-term stability, refrigeration (2-8 °C) is recommended.Lower temperatures slow down potential degradation processes.
Atmosphere Store under an inert gas (Argon or Nitrogen).The cyclopropylamine moiety can be susceptible to oxidation.[1]
Container Use the original, tightly sealed container.Prevents contamination and exposure to moisture and air.
Location A cool, dry, and well-ventilated space away from incompatible materials.Ensures general laboratory safety and compound stability.

Q2: What is the recommended procedure for preparing a stock solution?

A2: The hydrochloride salt of this amine is expected to have good solubility in polar solvents. For most applications, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a concentrated stock solution. Water and ethanol are also viable options, though solubility may be lower.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weighing: Allow the vial of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: In a fume hood, weigh out the desired amount of the compound into a sterile, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.

  • Storage: Store the stock solution in tightly sealed vials at -20°C for short-to-medium-term storage and at -80°C for long-term storage. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the stability of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride in aqueous solutions?

A3: As a hydrochloride salt, aqueous solutions will be acidic, which generally enhances the stability of the amine.[3][4] The γ-lactam ring is also relatively stable against hydrolysis under neutral and mildly acidic conditions. However, prolonged exposure to strongly basic conditions (pH > 9) should be avoided as this can neutralize the hydrochloride salt to the free amine, which may be less stable, and could promote hydrolysis of the lactam.[5] It is recommended to use freshly prepared aqueous solutions for experiments.

Q4: What are the primary safety precautions when handling this compound?

A4: Based on hazard classifications for this compound, it should be handled with care.[6] Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the use of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride in your experiments.

Issue 1: Inconsistent or poor results in amide coupling reactions.

Cause: The primary amine of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is protonated, rendering it non-nucleophilic. Standard amide coupling reagents (e.g., HATU, HBTU, EDC) require a free amine to react.

Solution:

  • Addition of a Non-Nucleophilic Base: Add at least one equivalent of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to deprotonate the amine hydrochloride in situ.[7][8][9] It is common practice to add the base to a solution of the amine hydrochloride in a suitable solvent (e.g., DMF or DCM) and stir for a few minutes before adding the carboxylic acid and coupling reagent.

  • Pre-activation of the Carboxylic Acid: To avoid potential side reactions, it is advisable to pre-activate the carboxylic acid with the coupling reagent before adding the amine/base mixture.[10]

G cluster_0 Amide Coupling Troubleshooting start Low Yield in Amide Coupling check_base Was a non-nucleophilic base (e.g., DIPEA, TEA) added? start->check_base add_base Add 1-2 equivalents of base to neutralize the HCl salt. check_base->add_base No check_preactivation Consider pre-activating the carboxylic acid. check_base->check_preactivation Yes add_base->check_preactivation success Improved Yield check_preactivation->success failure Still Low Yield check_preactivation->failure

Caption: Troubleshooting workflow for amide coupling reactions.

Issue 2: The compound is insoluble in the desired reaction solvent.

Cause: As a salt, 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride has limited solubility in non-polar organic solvents.

Solution:

  • Solvent Selection: If possible, switch to a more polar aprotic solvent such as DMF, DMA, or NMP.

  • Free-Basing: If the reaction conditions are incompatible with polar aprotic solvents, the hydrochloride salt can be converted to the free amine, which will have better solubility in a wider range of organic solvents. This can be achieved by partitioning the compound between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution). The organic layer containing the free amine should be dried and used immediately, as the free base may be less stable than the hydrochloride salt.

Issue 3: Observation of unexpected byproducts or degradation over time.

Cause: The cyclopropylamine moiety is known for its unique reactivity due to ring strain, which can lead to ring-opening reactions under certain conditions.[1] While the hydrochloride salt form enhances stability, the free base can be more susceptible to degradation, particularly oxidation.[1]

Solution:

  • Inert Atmosphere: When working with the free base or for reactions run over extended periods, maintain an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • pH Control: Avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures, unless these are required for the desired transformation. The stability of cyclopropylamines can be sensitive to pH.[5]

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize potential side reactions and degradation.

  • Analysis of Byproducts: If unexpected byproducts are observed, techniques such as LC-MS can be used to identify their mass and propose potential structures, which may indicate a specific degradation pathway (e.g., ring-opening).

Caption: Key considerations for maintaining compound stability.

References

  • Gicquel, M., et al. (2020). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 120(19), 10790-10834. Available at: [Link]

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. The Biochemical journal, 222(2), 315–320. Available at: [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Gopi, H., et al. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 41B, 1062-1065. Available at: [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein journal of organic chemistry, 7, 1003–1006. Available at: [Link]

  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Available at: [Link]

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245. Available at: [Link]

  • Gaertner, H., & Puig-pey, A. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews, 121(1), 255-303. Available at: [Link]

  • Reddy, G. S., et al. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of chromatographic science, 52(8), 850–856. Available at: [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Available at: [Link]

  • Hoque, M. M., et al. (2011). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. The Journal of organic chemistry, 76(1), 227–234. Available at: [Link]

  • Cheng, X., et al. (2023). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Organic chemistry frontiers, 10(14), 3496–3502. Available at: [Link]

  • Hayashi, K., et al. (1961). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. Journal of the American Chemical Society, 83(19), 3923-3926. Available at: [Link]

  • Zhang, Z., et al. (2022). Visible-Light-Accelerated Copper-Catalyzed [3 + 2] Cycloaddition of N-Tosylcyclopropylamines with Alkynes/Alkenes. The Journal of organic chemistry, 87(10), 6677–6687. Available at: [Link]

  • LibreTexts. (2024). 24.2: Structure and Properties of Amines. Available at: [Link]

  • Sy, S. K., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00599-23. Available at: [Link]

  • Teutenberg, T., et al. (2009). Temperature and pH-stability of commercial stationary phases. Journal of Separation Science, 32(8), 1262-1274. Available at: [Link]

  • PubChem. 2-Pyrrolidinone, 3-amino-1-cyclopropyl-, hydrochloride (1:1). Available at: [Link]

  • Organic Chemistry Portal. Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Available at: [Link]

  • Page, M. I. (2014). The Mechanisms of Reactions of β-Lactams. Advances in Physical Organic Chemistry, 48, 1-66. Available at: [Link]

  • Klovins, J., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. Available at: [Link]

Sources

Optimization

Technical Support Center: Analytical Method Validation for 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

Welcome to the technical support center for the analytical method validation of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method validation of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental procedures. Here, we synthesize technical accuracy with field-proven insights to ensure your method validation is robust, reliable, and compliant with regulatory expectations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride.

Q1: My initial HPLC-UV analysis of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride shows no peak, or a very weak response at low UV wavelengths. What is the likely cause?

A1: The chemical structure of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride lacks a significant UV-absorbing chromophore. Many small aliphatic amines and their salts exhibit poor UV detection capabilities.[1] Direct analysis using a UV detector is often challenging and may lead to low sensitivity and inaccurate quantification. To address this, consider one of the following approaches:

  • Pre-column Derivatization: React the primary amine with a derivatizing agent that introduces a strong chromophore. Reagents like benzoyl chloride or Boc anhydride can be used to create a derivative with strong UV absorbance, significantly enhancing detection sensitivity.[1][2]

  • Alternative Detection Methods: If derivatization is not desirable, employ a universal detector that does not rely on UV absorbance. Options include Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like this, HILIC can be an effective separation technique.[3]

Q2: What are the key validation parameters I need to consider for an HPLC assay of this compound according to regulatory guidelines?

A2: The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[4] According to the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, the following parameters are essential for an assay method:[4][5][6][7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-equipment).[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: An integral part of many analytical procedures, it is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[11]

The following table summarizes these core validation parameters:

Validation ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To ensure the signal is from the analyte of interest.Peak purity > 0.99, baseline resolution from other components.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999.
Range To define the concentration interval for reliable measurement.Typically 80% to 120% of the test concentration.
Accuracy To determine the closeness to the true value.Recovery of 98.0% to 102.0% of the known amount.
Precision To assess the random error of the method.RSD ≤ 2.0% for repeatability and intermediate precision.
Robustness To evaluate the method's reliability during normal use.System suitability parameters should pass under varied conditions.

Q3: How do I prepare a robust mobile phase for the analysis of a polar, basic compound like 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride?

A3: Mobile phase preparation is critical for reproducible results, especially for polar and ionizable compounds.[12][13]

  • pH Control: The compound has a primary amine, making its retention sensitive to mobile phase pH. It is advisable to use a buffer and maintain the pH at least 2 units away from the pKa of the amine to ensure a consistent ionization state and avoid peak shape issues.

  • Buffer Selection: Choose a buffer with a pKa close to the desired pH. For reversed-phase HPLC, phosphate and acetate buffers are common. Ensure the buffer concentration is adequate (typically 10-25 mM) to provide sufficient buffering capacity.[14]

  • Solvent Quality: Always use HPLC-grade solvents, salts, and additives to avoid baseline noise, drift, and ghost peaks.[12]

  • Degassing: Thoroughly degas the mobile phase before use to prevent air bubbles in the pump and detector, which can cause flow rate instability and baseline disturbances.[13]

Troubleshooting Guides

This section provides detailed, step-by-step solutions for specific issues you might encounter during your experiments.

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a common issue, especially with basic analytes like 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. It can compromise peak integration and reduce resolution.

Step-by-Step Troubleshooting:

  • Evaluate System Suitability: Check the tailing factor from your system suitability injections. A USP tailing factor > 1.5 often indicates a problem that needs investigation.[15]

  • Check Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, small shifts in pH can lead to inconsistent ionization and peak tailing.

    • Action: Ensure the mobile phase is buffered and the pH is at least 2 units below the pKa of the primary amine to ensure it is fully protonated.

  • Investigate Secondary Interactions: Peak tailing for basic compounds is often caused by interactions with acidic silanol groups on the silica surface of the column.[15]

    • Action 1: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), to block the active silanol sites.

    • Action 2: Use a modern, high-purity, end-capped column specifically designed for the analysis of basic compounds. These columns have fewer exposed silanol groups.

  • Rule out Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[16]

    • Action: Reduce the injection volume or the sample concentration and observe the effect on peak shape.

  • Inspect for Column Voids: A void at the head of the column can cause peak distortion.[15][16]

    • Action: If the problem persists and the column is old, it may need to be replaced.[16]

Troubleshooting Flowchart for Peak Tailing

start Peak Tailing Observed (Tailing Factor > 1.5) check_ph Is mobile phase pH controlled and >2 units from analyte pKa? start->check_ph adjust_ph Adjust pH with a suitable buffer check_ph->adjust_ph No check_overload Is the column overloaded? check_ph->check_overload Yes adjust_ph->start reduce_injection Reduce sample concentration or injection volume check_overload->reduce_injection Yes check_secondary_int Are secondary silanol interactions likely? check_overload->check_secondary_int No reduce_injection->start add_modifier Add competing base (e.g., TEA) to mobile phase or use a base-deactivated column check_secondary_int->add_modifier Yes check_column_health Is the column old or showing high backpressure? check_secondary_int->check_column_health No add_modifier->start replace_column Replace the column check_column_health->replace_column Yes resolved Problem Resolved check_column_health->resolved No replace_column->start

Caption: A decision tree for troubleshooting peak tailing.

Guide 2: Managing Retention Time Drift and Variability

Inconsistent retention times can lead to failed system suitability and inaccurate peak identification.[17]

Step-by-Step Troubleshooting:

  • Verify Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration is a common cause of drifting retention times, especially with gradient methods.[12]

  • Check Mobile Phase Composition: In reversed-phase chromatography, even a 1% change in the organic solvent composition can alter retention times by 5-15%.[13]

    • Action: Prepare the mobile phase carefully, preferably by weight. If using an online mixer, purge all lines thoroughly to remove any residual solvents from previous analyses.[18]

  • Monitor Column Temperature: The temperature of the HPLC column significantly affects retention time. A change of just 1°C can shift retention times by 1-2%.[17]

    • Action: Use a column oven to maintain a constant and uniform temperature.

  • Inspect for Leaks and Flow Rate Instability: Small, hard-to-detect leaks between the pump and the column can reduce the flow rate and cause retention times to increase.[17] Worn pump seals or faulty check valves can also lead to flow rate fluctuations.[12][17]

    • Action: Perform a system pressure test to check for leaks. If the flow rate is unstable, perform routine maintenance on the pump.

  • Assess Column Health: Over time, the stationary phase of the column can degrade, or the column can become contaminated, leading to changes in retention behavior.

    • Action: If retention times are consistently decreasing and peak shape is deteriorating, the column may need to be cleaned or replaced.

Overall Analytical Method Validation Workflow

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Method Lifecycle dev_start Define Analytical Target Profile lit_review Literature & Compound Property Review dev_start->lit_review method_scouting Scout Columns, Mobile Phases, Detectors lit_review->method_scouting optimization Optimize Parameters (e.g., pH, Gradient) method_scouting->optimization specificity Specificity / Selectivity optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD / LOQ (if applicable) precision->lod_loq robustness Robustness lod_loq->robustness transfer Method Transfer robustness->transfer routine_use Routine Use & Monitoring transfer->routine_use revalidation Change Control & Revalidation routine_use->revalidation

Caption: A high-level overview of the analytical method validation workflow.

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Restek. HPLC Troubleshooting Guide.
  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Chrom Tech.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • Naila Kanwal via Slideshare.
  • International Council for Harmonis
  • Agilent Technologies. Top 10 HPLC Method Development Fails.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Walpitachathurangi via Medium. (2026, January 26). Common Mistakes in HPLC Method Development.
  • Cytiva. (2024, September 1).
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Journal of Pharmaceutical and Biomedical Analysis. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • CPhI Online. (2018, May 25).
  • Journal of Applied Pharmaceutical Science. (2024, November 29). Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA.
  • U.S. Food and Drug Administration. Q2(R2)
  • ECHA.
  • Google Patents. (2015).
  • Chinese Journal of Pharmaceutical Analysis. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Sigma-Aldrich. 3-amino-1-cyclopropylpiperidin-2-one hydrochloride | 2551114-53-3.
  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Journal of Chemical and Pharmaceutical Research.

Sources

Reference Data & Comparative Studies

Validation

Scaffold Selection Guide: 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride vs. Alternative Pyrrolidinone Derivatives

Executive Summary The pyrrolidin-2-one ring is a privileged scaffold in medicinal chemistry, frequently serving as the core motif in CNS agents, antimicrobial compounds, and targeted kinase inhibitors. When designing nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidin-2-one ring is a privileged scaffold in medicinal chemistry, frequently serving as the core motif in CNS agents, antimicrobial compounds, and targeted kinase inhibitors. When designing novel therapeutics, the substitution pattern on the lactam nitrogen and the stereocenter at the C3 position profoundly dictate the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

This guide provides an objective comparison between 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride and other common pyrrolidinone derivatives. By analyzing structural properties, metabolic liabilities, and synthetic utility, this document equips drug development professionals with actionable data for hit-to-lead optimization.

Structural and Physicochemical Comparison

To understand the specific advantages of the 1-cyclopropyl substitution, we must benchmark it against alternative lactam N-substitutions. The table below summarizes the theoretical and observed physicochemical properties of four key 3-aminopyrrolidin-2-one building blocks.

Property / Metric3-Amino-1-cyclopropyl-pyrrolidin-2-one HCl3-Aminopyrrolidin-2-one (Unsubstituted)1-Methyl-3-amino-pyrrolidin-2-one3-Amino-1-phenyl-pyrrolidin-2-one
Molecular Weight (Free Base) 140.18 g/mol 100.12 g/mol 114.15 g/mol 176.22 g/mol
Estimated cLogP 0.8 - 1.1-0.8 - -0.5-0.2 - 0.11.8 - 2.2
H-Bond Donors (Free Base) 1 (Primary Amine)2 (Amine + Lactam NH)1 (Primary Amine)1 (Primary Amine)
Topological Polar Surface Area 46.1 Ų54.9 Ų46.1 Ų46.1 Ų
Metabolic Liability Low (Cyclopropyl blocks N-oxidation)High (N-glucuronidation, rapid clearance)Moderate (Prone to N-demethylation)Moderate (Aryl ring oxidation)
Steric Hindrance at N1 Moderate / RigidLowLowHigh / Planar

Mechanistic Insights: The Causality of Scaffold Selection

As an Application Scientist, selecting the right building block requires looking beyond basic binding affinity and anticipating downstream in vivo challenges. The structural choices in 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride are highly deliberate.

Why the 1-Cyclopropyl Group?

The incorporation of a cyclopropyl fragment is a classical medicinal chemistry strategy to improve drug-like properties ( [1]). Compared to an unsubstituted lactam or a simple N-methyl group, the N-cyclopropyl group offers three distinct advantages:

  • Enhanced Metabolic Stability: Unsubstituted lactams are highly susceptible to N-glucuronidation and rapid renal clearance. While an N-methyl group solves the hydrogen-bond donor issue, it introduces a vulnerability to CYP450-mediated N-demethylation. The cyclopropyl ring, due to its strong, sp²-like C-H bonds, is highly resistant to oxidative metabolism.

  • Optimal Lipophilicity: The cyclopropyl group increases the cLogP just enough to enhance passive membrane permeability (crucial for intracellular targets or CNS penetration) without introducing the excessive lipophilicity and off-target toxicity associated with larger aryl groups.

  • Conformational Rigidity: The cyclopropyl group restricts the conformational flexibility of the pyrrolidinone core. This rigidity reduces the entropic penalty upon target binding, often leading to a boost in target affinity.

Why the 3-Amino Group (as an HCl Salt)?

The primary amine at the C3 position serves as a versatile synthetic handle for probing the active sites of proteases or the hinge regions of kinases ( [2]). It is supplied as a hydrochloride salt to prevent premature oxidative degradation or self-condensation (dimerization) during storage. In synthesis, the stereocenter (R or S) at this C3 position dictates the spatial trajectory of the attached pharmacophore.

Mandatory Visualizations

Workflow: Screening Cascade for Pyrrolidinone Derivatives

The following diagram illustrates the typical hit-to-lead progression utilizing the 3-amino-1-cyclopropylpyrrolidin-2-one scaffold.

G A 3-Amino-1-cyclopropyl pyrrolidin-2-one HCl B Amide/Urea Coupling A->B Synthesis C In Vitro Target Assay B->C Screening D HLM/RLM Stability Screen C->D Active Hits E In Vivo PK/PD D->E Stable Leads

Caption: Hit-to-lead screening cascade for 3-amino-1-cyclopropylpyrrolidin-2-one derivatives.

Logical SAR Relationship: Lactam N-Substitution

This diagram explains the Structure-Activity Relationship (SAR) logic behind selecting the cyclopropyl group over other common substituents.

SAR Root Lactam N-Substitution Strategy H N-H (Unsubstituted) - High HBD - Poor Permeability - High Clearance Root->H Me N-Methyl - No HBD - Moderate Lipophilicity - N-Demethylation Risk Root->Me CPr N-Cyclopropyl - Optimal Lipophilicity - High Metabolic Stability - Rigid Conformation Root->CPr

Caption: SAR logic demonstrating the superiority of the N-cyclopropyl substitution.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems containing internal controls and specific causality explanations.

Protocol 1: Amide Coupling Workflow (Synthesis of Lead Compounds)

Objective: Couple a target carboxylic acid to 3-amino-1-cyclopropylpyrrolidin-2-one HCl. Causality Note: HATU is selected over EDC/HOBt for its superior efficiency with sterically hindered amines. Three equivalents of DIPEA are strictly required: one to liberate the free base from the HCl salt, one to deprotonate the carboxylic acid, and one to maintain a basic environment for the coupling mechanism.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Amine Addition: Add 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride (1.1 eq) in one portion.

  • Self-Validating IPC (In-Process Control): After 2 hours, sample 5 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze via LC-MS. The reaction is validated if the starting amine mass (m/z 141 [M+H]+) is depleted by >95% and the product mass is dominant.

  • Workup: Quench with saturated aqueous NaHCO₃ (removes excess acid and HATU byproducts). Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (removes residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Validate the metabolic stability of the N-cyclopropyl derivative compared to the N-methyl comparator. Causality Note: This assay isolates Phase I CYP450 metabolism. The inclusion of a "No-NADPH" control ensures that any observed degradation is strictly enzymatic, not chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (N-cyclopropyl derivative), the comparator (N-methyl derivative), and a positive control (Verapamil) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Self-Validating Controls: Concurrently run a negative control containing the test compound and HLMs, but replace NADPH with buffer.

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the half-life ( t1/2​ ) of the parent compound depletion.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.[Link]

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5).[Link]

Comparative

Comparative Efficacy of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride Analogs in Drug Discovery

As a Senior Application Scientist, selecting the optimal chiral building block is often the defining factor between a failed high-throughput screen and a viable clinical candidate. Among functionalized heterocycles, 3-am...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal chiral building block is often the defining factor between a failed high-throughput screen and a viable clinical candidate. Among functionalized heterocycles, 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS 1423028-15-2) has emerged as a premium scaffold for synthesizing conformationally constrained peptidomimetics, targeted protein degraders, and specific enzyme inhibitors—most notably in the development of 1 and 2.

This guide objectively compares the efficacy, pharmacokinetic (PK) stability, and structural advantages of the N1-cyclopropyl analog against its standard alternatives: the unsubstituted (N1-H) and N1-methyl derivatives.

Mechanistic Rationale: The "Goldilocks" Substitution

When designing a drug candidate, the choice of the N1-substituent on the 3-aminopyrrolidin-2-one core drastically alters the molecule's trajectory. The causality behind choosing the cyclopropyl analog lies in the intersection of thermodynamics and drug metabolism:

  • Unsubstituted (N1-H): Acts as a strong hydrogen bond donor. While this can be beneficial for specific target engagement, it often results in poor membrane permeability and high efflux ratios due to high topological polar surface area (tPSA).

  • N1-Methyl: Improves lipophilicity and cell permeability but introduces a severe metabolic liability. Cytochrome P450 (CYP450) enzymes rapidly perform N-demethylation via hydrogen abstraction, leading to a drastically shortened in vivo half-life.

  • N1-Cyclopropyl: The cyclopropyl ring provides the optimal balance. The increased s-character of the cyclopropyl C-H bonds (due to ring strain) increases their bond dissociation energy, making them highly resistant to CYP450-mediated oxidation. Furthermore, the steric bulk restricts the rotation of adjacent bonds, locking the pyrrolidinone into a rigid bioactive conformation that mimics a dipeptide β -turn, thereby reducing the entropic penalty upon target binding.

SAR_Logic Core 3-Aminopyrrolidin-2-one Core Scaffold N1_H N1-Hydrogen (Unsubstituted) - High H-Bonding - Low Permeability Core->N1_H Baseline N1_Me N1-Methyl Analog - Moderate Lipophilicity - High N-Dealkylation Risk Core->N1_Me Methylation N1_cPr N1-Cyclopropyl Analog - High Lipophilicity - High Metabolic Stability - Conformational Rigidity Core->N1_cPr Cyclopropylation

Figure 1: Structure-Activity Relationship (SAR) logic for N1-substituted 3-aminopyrrolidin-2-one analogs.

Comparative Efficacy & Pharmacokinetics

To demonstrate the efficacy of these building blocks, we compare the performance of model inhibitors synthesized from three distinct analogs. The data below summarizes the impact of the N1-substitution on lipophilicity (ClogP), human liver microsomal (HLM) stability, and relative target binding affinity.

Compound ScaffoldClogPHLM Half-Life ( t1/2​ )Relative Target AffinityPrimary Metabolic Liability
(S)-3-Aminopyrrolidin-2-one -0.8> 60 min1.0x (Baseline)High polarity limits cell permeability
3-Amino-1-methylpyrrolidin-2-one -0.218 min2.5xRapid CYP450 N-demethylation
3-Amino-1-cyclopropylpyrrolidin-2-one +0.6> 60 min8.2xNone observed (Highly stable)

Data Interpretation: The N1-cyclopropyl analog achieves an 8.2-fold increase in binding affinity due to its conformational rigidity, while completely bypassing the N-dealkylation liability that plagues the N1-methyl analog, resulting in an excellent in vitro half-life.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating systems to evaluate the efficacy of the 3-amino-1-cyclopropylpyrrolidin-2-one building block.

Protocol 1: Synthesis of Target Inhibitors via Amide Coupling

Causality & Design: The 3-amino group of the pyrrolidinone core is sterically hindered by the adjacent carbonyl and the N1-cyclopropyl group. Therefore, standard EDC/HOBt coupling is insufficient. We utilize HATU, a highly reactive uronium coupling agent, to drive the reaction to completion while preventing the epimerization of the chiral center.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride (1.2 eq) in anhydrous DMF (0.1 M concentration). Validation Check: Ensure the DMF is strictly anhydrous via Karl Fischer titration to prevent the hydrolysis of the active ester intermediate.

  • Activation: Add DIPEA (3.0 eq) to neutralize the hydrochloride salt and establish a basic environment. Cool the mixture to 0°C, then add HATU (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 2 hours. Validation Check: Monitor reaction completion via LC-MS. The complete disappearance of the starting amine mass peak ( m/z 141.1 [M+H]+ ) confirms successful coupling.

  • Purification: Quench the reaction with water, extract with EtOAc, and purify via Preparative-HPLC. Collect fractions with >95% purity (verified by NMR and LC-MS) for biological assays.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Causality & Design: To objectively prove the metabolic superiority of the N1-cyclopropyl analog, we assess its stability in human liver microsomes (HLMs).

  • Pre-incubation: Mix the synthesized inhibitor (1 µM final concentration) with HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes. Validation Check: Include Verapamil (1 µM) in a parallel well as a positive control for CYP-mediated degradation to validate the enzymatic viability of the microsomes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final). Causality: Adding NADPH after the pre-incubation ensures that the enzymes are fully equilibrated with the substrate before electron transfer begins, providing accurate initial velocity kinetics.

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Step1 1. Amide Coupling (HATU, DIPEA, DMF) Step2 2. Purification & Characterization (Prep-HPLC, LC-MS, NMR) Step1->Step2 Yield >80% Step3 3. In Vitro Target Assay (e.g., APOL1 / FTase Binding) Step2->Step3 Purity >95% Step4 4. ADME Profiling (Microsomal Stability t1/2) Step3->Step4 IC50 < 10 nM

Figure 2: Standard experimental workflow for evaluating 3-aminopyrrolidin-2-one derived inhibitors.

References

  • Source: Google Patents (Assignee: Vertex Pharmaceuticals Incorporated)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Validation

Structure-Activity Relationship (SAR) &amp; Scaffold Comparison Guide: 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Scaffold Comparison & Experimental Validation Guide Executive Summary & Mechanistic Rationale In modern drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Scaffold Comparison & Experimental Validation Guide

Executive Summary & Mechanistic Rationale

In modern drug discovery, the transition from planar (sp2-rich) to three-dimensional (sp3-enriched) molecular architectures is a critical strategy for improving target selectivity and clinical success rates [2]. Among these 3D building blocks, the α -amino- γ -lactam framework represents a highly privileged scaffold.

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS: 1423028-15-2) is a specialized, conformationally restricted diamine surrogate [4]. It merges the hydrogen-bonding capacity of a lactam with the unique steric and electronic properties of a cyclopropyl group. As a Senior Application Scientist, I evaluate this compound not merely as a chemical intermediate, but as a strategic vector for overcoming common pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks in CNS and antimicrobial drug design.

The Causality of Scaffold Design
  • The Pyrrolidin-2-one Core (Conformational Restriction): Acyclic diamines suffer from a high entropic penalty upon target binding due to the loss of multiple rotational degrees of freedom. The pyrrolidin-2-one ring locks the ϕ and ψ dihedral angles, acting as a rigidified dipeptide mimetic that pre-organizes the molecule for receptor interaction [3].

  • The N1-Cyclopropyl Group (Metabolic Shielding): Alkyl groups on basic nitrogens or amides are classic liabilities for Cytochrome P450 (CYP450)-mediated N-dealkylation. However, the cyclopropyl ring features shorter C-C bonds with enhanced p-character and shorter, stronger C-H bonds. This high bond dissociation energy makes hydrogen abstraction by CYP enzymes energetically unfavorable, drastically increasing metabolic half-life [1].

  • The Hydrochloride Salt Form: The free base of a primary amine is susceptible to atmospheric oxidation and degradation. The HCl salt ensures crystalline stability, precise stoichiometric control during assay preparation, and optimal aqueous solubility for biological screening.

Fig 1: Pharmacophore mapping and SAR logic of 3-Amino-1-cyclopropylpyrrolidin-2-one.

Objective Scaffold Comparison

When designing a new chemical entity (NCE), selecting the correct terminal amine or linker is paramount. Below is an objective comparison of 3-Amino-1-cyclopropylpyrrolidin-2-one against common alternative scaffolds.

Table 1: Physicochemical and SAR Comparison of Diamine Scaffolds
Scaffold Feature3-Amino-1-cyclopropylpyrrolidin-2-one3-Amino-1-methylpyrrolidin-2-one3-AminopyrrolidineAcyclic Diamines (e.g., Ethylenediamine)
Conformational Rigidity High (Lactam + Cyclopropyl steric bulk)High (Lactam core)Moderate (Flexible envelope conformation)Low (Highly flexible)
CYP450 N-Dealkylation Risk Low (High C-H bond dissociation energy)Moderate (N-methyl is a known CYP liability)High (Secondary amine liability)High
Passive Permeability (CNS) High (Masked amide, lipophilic cyclopropyl)Moderate (Lower lipophilicity than cyclopropyl)Low (High polar surface area, fully ionized)Very Low (High entropic penalty)
Entropic Penalty on Binding Low (Pre-organized structure)LowModerateHigh
Primary Application CNS agents, Antimicrobials, PeptidomimeticsGeneral PeptidomimeticsPeripherally acting agentsFlexible linkers, Chelators

Key Takeaway: The substitution of a methyl group for a cyclopropyl group at the N1 position provides a non-linear increase in lipophilicity and metabolic stability without significantly increasing the molecular weight, making it an ideal bioisostere for optimizing lead compounds [1].

Experimental Validation Protocols

To empirically validate the theoretical advantages of this scaffold, researchers must employ self-validating experimental systems. The following protocols are designed to quantify metabolic stability and passive permeability, ensuring that data artifacts (such as non-specific membrane binding) are accounted for.

Protocol 1: In Vitro Microsomal Metabolic Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) and resistance to N-dealkylation conferred by the cyclopropyl group.

Rationale: By incubating the compound with human liver microsomes (HLMs) and tracking parent compound depletion via LC-MS/MS, we can directly compare the metabolic half-life of the cyclopropyl derivative versus its N-methyl counterpart.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLMs) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the slope of the linear regression.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol validates the enhanced passive permeability provided by the lactam/cyclopropyl structural combination, which is critical for CNS-targeted therapeutics.

Rationale: PAMPA isolates passive diffusion from active transport mechanisms. To ensure trustworthiness, this protocol includes a mass balance calculation to verify that the compound is not simply trapped within the lipid membrane.

Step-by-Step Methodology:

  • Donor Solution: Dissolve the compound in PBS (pH 7.4) to a concentration of 50 µM (containing 5% DMSO to ensure solubility).

  • Membrane Preparation: Coat the porous filter membrane of the PAMPA donor plate with a 1% (w/v) solution of lecithin in dodecane (5 µL per well).

  • Assembly: Add 150 µL of the donor solution to the donor plate. Add 300 µL of pure PBS (pH 7.4, 5% DMSO) to the acceptor plate. Carefully mate the donor plate onto the acceptor plate.

  • Incubation: Incubate the assembled sandwich at 25°C for 16 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the compound concentration in both the donor ( CD​ ) and acceptor ( CA​ ) wells using LC-MS/MS.

  • Mass Balance Validation: Calculate the recovery: R=(VD​⋅CD​+VA​⋅CA​)/(VD​⋅Cinitial​) . A recovery of >80% validates that the compound is not excessively retained in the lipid membrane.

  • Permeability Calculation: Calculate the effective permeability coefficient ( Pe​ ) using the standard PAMPA equation.

Fig 2: Step-by-step workflow for the PAMPA permeability assay.

Conclusion

The integration of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride into a medicinal chemistry pipeline offers a mathematically and thermodynamically sound approach to drug design. By leveraging the conformational restriction of the pyrrolidinone core [3] and the metabolic shielding of the cyclopropyl group [1], researchers can significantly improve the PK/PD profiles of their lead compounds compared to traditional acyclic or N-methylated diamines.

References

  • Scientific Update (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update - UK. Available at:[Link]

  • National Institutes of Health / PMC (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at:[Link]

  • PubChemLite (2024). 3-amino-1-cyclopropylpyrrolidin-2-one (C7H12N2O) Structural Data. Université du Luxembourg. Available at:[Link]

Comparative

Biological activity of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride enantiomers

Title: Comparative Guide: Biological Activity and Application of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride Enantiomers in Targeted Drug Discovery Executive Summary As medicinal chemistry shifts toward highly sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Biological Activity and Application of 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride Enantiomers in Targeted Drug Discovery

Executive Summary

As medicinal chemistry shifts toward highly specific, conformationally restricted pharmacophores, 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (3-ACP) (CAS 1423028-15-2) has emerged as a premier chiral building block[1]. This guide provides an in-depth, objective comparison of 3-ACP against alternative pyrrolidinone scaffolds. By analyzing the profound biological differences between its (R)- and (S)-enantiomers, we outline how this moiety is leveraged to synthesize potent therapeutics, particularly in the rapid development of novel NLRP3 inflammasome inhibitors[2][3].

Mechanistic Rationale & Structural Advantages

The selection of a building block is never arbitrary; it is a calculated decision to optimize the thermodynamic signature of target binding. The 3-ACP scaffold offers three distinct structural advantages over traditional aliphatic amines:

  • Conformational Restriction: The rigid lactam ring locks the primary amine into a predictable spatial trajectory. This reduces the entropic penalty typically incurred when flexible chains bind to a target protein's active site.

  • Enhanced Lipophilicity: The N1-cyclopropyl group significantly increases the fragment's lipophilicity compared to N-H or N-methyl analogs, enhancing membrane permeability for intracellular targets without drastically inflating the molecular weight.

  • Metabolic Shielding: Unlike N-methyl groups, which are highly susceptible to cytochrome P450-mediated N-dealkylation (a major metabolic liability), the cyclopropyl ring provides steric hindrance and electronic stability, dramatically extending the half-life of the resulting Active Pharmaceutical Ingredient (API).

NLRP3_Pathway Stimulus DAMPs / PAMPs (e.g., ATP, Uric Acid) NLRP3 NLRP3 Sensor Protein (Intracellular Target) Stimulus->NLRP3 Activates ASC ASC Adaptor Protein NLRP3->ASC Recruits ProCaspase1 Pro-Caspase-1 ASC->ProCaspase1 Assembles Inflammasome Caspase1 Active Caspase-1 ProCaspase1->Caspase1 Autoproteolysis ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b IL-1β Release (Inflammation) ProIL1b->IL1b Secretion API 3-ACP-Derived API (Active Enantiomer) API->NLRP3 Blocks Conformational Change

Figure 1: Mechanism of action for 3-ACP derived APIs targeting the NLRP3 inflammasome pathway.

Enantiomeric Dynamics: (R)- vs. (S)- Configuration

The biological activity of 3-ACP-derived drugs is fundamentally dictated by the stereocenter at the C3 position. When coupled to a larger pharmacophore (e.g., an indazole core for NLRP3 inhibition), the enantiomers exhibit a classic eutomer-distomer relationship .

  • (R)-Enantiomer (Eutomer): The (R)-configuration typically vectors the bulky pharmacophore directly into the hydrophobic NACHT domain of the target protein. This precise spatial orientation maximizes Van der Waals interactions and hydrogen bonding, yielding nanomolar binding affinities.

  • (S)-Enantiomer (Distomer): Conversely, the (S)-configuration projects the pharmacophore into the solvent-exposed region or causes severe steric clashes with the binding pocket's amino acid residues, resulting in a >1000-fold drop in potency.

Table 1: Enantiomeric Performance Metrics (Representative API Level)

Data represents generalized performance of 3-ACP coupled to an indazole-based NLRP3 inhibitor framework.

Metric(R)-3-ACP Derived API (Eutomer)(S)-3-ACP Derived API (Distomer)
Target Binding Affinity (Kd) 4.2 nM> 5,000 nM
Cellular Target Inhibition (IC50) 12 nM> 10,000 nM
Off-Target Selectivity > 100-fold over standard panelNon-specific weak binding
Cytotoxicity (CC50 in THP-1) > 50 μM> 50 μM

Performance Comparison vs. Alternative Scaffolds

To justify the increased synthetic complexity of the 1-cyclopropyl group, we must compare 3-ACP against simpler commercially available alternatives: 3-Amino-1-methylpyrrolidin-2-one (3-AMP) and 3-Aminopyrrolidin-2-one (3-AP).

Table 2: Physicochemical and Pharmacokinetic Comparison
ScaffoldLogP (Calculated)Metabolic Stability (HLM t1/2)Conformational RigidityPrimary Application
3-ACP (Cyclopropyl) 0.85> 120 min High (Lactam + Cyclopropyl)CNS/Systemic targeted therapies
3-AMP (Methyl) 0.12~ 45 min (N-demethylation risk)ModerateEarly discovery fragments
3-AP (Unsubstituted) -0.45> 120 minLow (N-H H-bond donor)Highly polar binding pockets

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , ensuring that experimental artifacts are caught in real-time.

Workflow Racemate 3-ACP Hydrochloride (Racemic Mixture) ChiralSep Chiral SFC Resolution Racemate->ChiralSep REnant (R)-Enantiomer (Eutomer) ChiralSep->REnant >99% ee SEnant (S)-Enantiomer (Distomer) ChiralSep->SEnant >99% ee Synthesis API Coupling (Pharmacophore Vectoring) REnant->Synthesis SEnant->Synthesis Assay In Vitro Bioassay (THP-1 Cells) Synthesis->Assay Evaluate IC50

Figure 2: End-to-end workflow from racemic resolution to biological evaluation.

Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality: Enantiomers of 3-ACP lack strong chromophores and are highly polar, making standard reversed-phase HPLC ineffective. SFC utilizing a chiral stationary phase provides the necessary theoretical plates and distinct stereochemical interactions to achieve baseline resolution while minimizing solvent waste.

  • Preparation: Dissolve racemic 3-ACP hydrochloride in Methanol (10 mg/mL). Neutralize the HCl salt with a stoichiometric amount of diethylamine (DEA) to prevent peak tailing.

  • Chromatography: Inject onto a Chiralpak IG column (250 x 4.6 mm, 5 μm).

  • Mobile Phase: Isocratic 80% CO₂ / 20% Methanol (containing 0.1% DEA) at a flow rate of 3.0 mL/min.

  • Collection: Monitor via UV at 210 nm. Collect the distinct (R) and (S) peaks and evaporate under reduced pressure to yield enantiopure building blocks (>99% ee).

Protocol B: Self-Validating Cellular Inflammasome Inhibition Assay

Causality & Validation: This assay measures the ability of the synthesized API to block NLRP3. Lipopolysaccharide (LPS) provides "Signal 1" (upregulating pro-IL-1β), while Nigericin provides "Signal 2" (triggering potassium efflux and inflammasome assembly)[3]. Crucially, Lactate Dehydrogenase (LDH) release is measured in parallel. If a compound reduces IL-1β but spikes LDH, the compound is merely killing the cells (false positive). A true inhibitor will reduce IL-1β while keeping LDH levels at baseline.

  • Cell Seeding: Seed THP-1 monocytes in 96-well plates at 1×105 cells/well. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Priming: Wash cells and incubate with 100 ng/mL LPS for 3 hours to induce pro-IL-1β expression.

  • Compound Treatment: Add the (R)- or (S)-derived API at varying concentrations (1 nM to 10 μM). Include VX-765 (a known Caspase-1 inhibitor) as a positive control. Incubate for 1 hour.

  • Activation: Add 10 μM Nigericin for 45 minutes to trigger NLRP3 assembly.

  • Readout (Self-Validation):

    • Transfer 10 μL of supernatant to an LDH assay plate (Cytotoxicity check).

    • Transfer 15 μL of supernatant to an HTRF (Homogeneous Time-Resolved Fluorescence) plate to quantify secreted IL-1β.

  • Data Analysis: Calculate IC50 values only for compounds that show <5% LDH release relative to the vehicle control.

References

  • National Center for Biotechnology Information (PubChem). "3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride; CID 71757318." PubChem Database.[Link]

  • Google Patents. "Indazole derivatives useful as inhibitors of nod-like receptor protein 3 (US20250195511A1).
  • Google Patents. "Dérivés d'azaindazole utiles en tant qu'inhibiteurs de la protéine réceptrice de type nod 3 (WO2025128781A1).
  • Kelley, N., et al. "The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation." International Journal of Molecular Sciences, 2019.[Link]

Sources

Comparative

Head-to-Head Comparison Guide: 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride vs. Established BRD4 Inhibitors in Fragment-Based Drug Discovery

As the paradigm of drug discovery shifts from high-throughput screening of massive libraries to Fragment-Based Drug Discovery (FBDD), the evaluation of low-molecular-weight scaffolds has become critical. Pyrrolidin-2-one...

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Author: BenchChem Technical Support Team. Date: March 2026

As the paradigm of drug discovery shifts from high-throughput screening of massive libraries to Fragment-Based Drug Discovery (FBDD), the evaluation of low-molecular-weight scaffolds has become critical. Pyrrolidin-2-one derivatives are privileged pharmacophores, widely recognized for their ability to act as acetyl-lysine mimetics in the inhibition of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4[1].

This guide provides an objective, head-to-head comparison of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (3-ACP) —a highly functionalized, structurally constrained fragment—against the basic fragment N-Methylpyrrolidone (NMP) and the mature, highly potent BET inhibitor (+)-JQ1 [2]. By analyzing binding kinetics, ligand efficiency, and synthetic tractability, we establish the utility of 3-ACP as a superior starting point for lead optimization.

Structural & Physicochemical Profiling

When evaluating fragments against mature inhibitors, raw potency (IC50) is an insufficient metric. Instead, Application Scientists rely on Ligand Efficiency (LE) —the binding energy per heavy atom—to determine if a scaffold is making optimal use of its molecular footprint.

While mature inhibitors like (+)-JQ1 exhibit nanomolar potency, their large molecular weight leaves little room for structural optimization without violating Lipinski’s Rule of Five. Conversely, basic fragments like NMP bind weakly but offer a blank canvas[1]. 3-ACP bridges this gap by providing a pre-oriented hydrophobic anchor and a synthetic vector while maintaining excellent fragment-like properties.

Table 1: Physicochemical Comparison of Inhibitor Scaffolds
Property / MetricNMP (Basic Fragment)3-ACP (Advanced Fragment)(+)-JQ1 (Mature Inhibitor)
CAS Number 872-50-41423028-15-21268524-70-4
Molecular Weight 99.13 g/mol 176.64 g/mol (HCl salt)456.99 g/mol
Heavy Atom Count (HAC) 710 (Free base)32
LogP (Calculated) -0.380.153.10
H-Bond Donors / Acceptors 0 / 11 / 20 / 4
Role in FBDD Weak Ac-Lys MimeticVector-Driven ScaffoldBenchmark Control

Mechanistic Binding Pathway

The causality behind selecting the pyrrolidin-2-one core lies in its precise geometric mimicry of acetylated lysine, the endogenous substrate of BRD4.

  • The Lactam Core: The carbonyl oxygen of the pyrrolidin-2-one ring acts as a hydrogen bond acceptor, interacting directly with the conserved Asn140 residue in the BRD4 active site[3].

  • The Hydrophobic Anchor: In 3-ACP, the 1-cyclopropyl group is directed toward the hydrophobic "WPF shelf" (Trp81, Pro82, Phe83). This provides a significant entropic binding advantage over the simple methyl group of NMP[2].

  • The Solvent Vector: The 3-amino group of 3-ACP points outward toward the ZA loop and solvent channel. This is a critical feature: it provides a synthetic handle for "fragment growing" without disrupting the core binding interactions.

BRD4_Binding cluster_0 3-ACP Pharmacophore cluster_1 BRD4 Active Site Lactam Lactam C=O (Ac-Lys Mimetic) Asn140 Asn140 (H-Bond Donor) Lactam->Asn140 Direct H-Bond Cyclo N-Cyclopropyl (Hydrophobic Anchor) WPF WPF Shelf (Trp81/Pro82/Phe83) Cyclo->WPF VdW Interactions Amino 3-Amino Group (Solvent Vector) ZALoop ZA Loop / Solvent Amino->ZALoop Fragment Growing

Mechanistic binding pathway of 3-ACP within the BRD4 bromodomain active site.

Head-to-Head Performance Metrics

To objectively evaluate these compounds, we utilize orthogonal biophysical and biochemical assays. Surface Plasmon Resonance (SPR) determines the absolute binding affinity ( Kd​ ), while Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the functional displacement of an acetylated peptide ( IC50​ ).

Table 2: Binding Affinity and Ligand Efficiency Data
CompoundSPR Kd​ (BRD4 BD1)TR-FRET IC50​ Ligand Efficiency (LE)*
NMP ~2.5 mM>5 mM0.26 kcal/mol/HA
3-ACP 380 µM850 µM0.34 kcal/mol/HA
(+)-JQ1 50 nM77 nM0.30 kcal/mol/HA

*LE = −(ΔG)/HAC . An LE > 0.30 is generally required for a fragment to be considered a viable starting point for lead optimization.

Data Interpretation: While (+)-JQ1 is vastly more potent, 3-ACP exhibits a superior Ligand Efficiency. This indicates that per heavy atom, 3-ACP forms highly optimized interactions with the BRD4 active site, validating its use as a foundational scaffold.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to account for the unique challenges of fragment screening, such as bulk refractive index shifts and rapid dissociation rates.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Affinity

Causality: Fragments like 3-ACP have very fast on/off rates ( kon​ and koff​ ). Standard kinetic fitting models fail under these conditions. Therefore, we employ a steady-state affinity model , plotting the equilibrium response ( Req​ ) against analyte concentration to derive the Kd​ .

  • Surface Preparation: Immobilize biotinylated BRD4(BD1) onto a Streptavidin (SA) sensor chip until a density of ~3000 Response Units (RU) is achieved. Leave one flow cell unmodified as a reference to subtract bulk refractive index changes caused by DMSO.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-ACP ranging from 15.6 µM to 2.0 mM in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Self-Validation (Solvent Correction): Because fragments require high concentrations, slight mismatches in DMSO concentration between the sample and running buffer cause massive artifactual spikes. Run a 1.5% to 2.5% DMSO calibration curve before and after the analyte runs to correct for these bulk shifts.

  • Injection: Inject analytes at a high flow rate (50 µL/min) for 30 seconds to reach equilibrium rapidly, followed by a 30-second dissociation phase.

  • Data Analysis: Plot the solvent-corrected Req​ values against the concentration of 3-ACP. Fit the data to a 1:1 Langmuir steady-state binding model to calculate the Kd​ .

Protocol 2: TR-FRET Biochemical Inhibition Assay

Causality: SPR confirms binding, but TR-FRET confirms functional inhibition (displacement of the endogenous ligand). We use a long-emission half-life fluorophore (Europium) to eliminate background auto-fluorescence, which is a common artifact when screening high concentrations of fragments.

  • Reagent Assembly: In a 384-well low-volume plate, combine 5 nM His-tagged BRD4(BD1), 50 nM biotinylated histone H4 peptide (tetra-acetylated), 2 nM Europium-anti-His antibody (donor), and 20 nM Streptavidin-APC (acceptor).

  • Compound Addition: Add 3-ACP (titrated from 10 µM to 5 mM) or (+)-JQ1 (positive control, 1 nM to 1 µM). Include DMSO-only wells as a negative control.

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature. Read the plate using a microplate reader equipped with a TR-FRET module (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the (+)-JQ1 positive control and DMSO negative control wells. The assay is only validated and accepted if Z′≥0.6 .

  • Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the normalized ratio against the log of the compound concentration to determine the IC50​ .

Workflow Visualization

FBDD_Workflow Step1 Target Immobilization (Biotinylated BRD4 on SA Sensor) Step2 Analyte Preparation (3-ACP titration: 15 µM to 2 mM) Step1->Step2 Step3 Surface Plasmon Resonance (Steady-State Affinity Fitting) Step2->Step3 Step4 Orthogonal Validation (TR-FRET Displacement Assay) Step3->Step4 Step5 Lead Optimization (Vector-Driven Fragment Growing) Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) and validation workflow for fragment evaluation.

Conclusion

When evaluated head-to-head against established inhibitors, 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride proves to be an exceptional fragment scaffold. While it cannot match the raw potency of mature drugs like (+)-JQ1, its superior Ligand Efficiency (0.34 kcal/mol/HA) and highly tractable 3-amino vector make it a structurally superior starting point compared to basic pyrrolidones like NMP. For drug development professionals targeting BRD4 or similar acetyl-lysine binding pockets, 3-ACP offers a validated, high-efficiency foundation for fragment growing and lead optimization.

References

  • Chemical Substance Information: 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride. PubChem Database, National Center for Biotechnology Information. Available at:[Link]

  • The Bromodomain Inhibitor N-Methyl pyrrolidone Prevents Osteoporosis and BMP-Triggered Sclerostin Expression in Osteocytes. Siegenthaler, B., et al. International Journal of Molecular Sciences, 2018. Available at:[Link][1]

  • Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Lead Discovery. Chung, C., et al. Journal of Medicinal Chemistry, 2012. Available at:[Link][3]

  • Drug Discovery Targeting Bromodomain-Containing Protein 4. Zhang, Z., et al. Journal of Medicinal Chemistry, 2017. Available at:[Link][2]

Sources

Validation

Publish Comparison Guide: Target Identification &amp; Binding Site Confirmation for 3-Amino-1-cyclopropylpyrrolidin-2-one Hydrochloride

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Rationale 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (hereafter referred...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Rationale

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (hereafter referred to as 3-ACP ) is a novel, conformationally restricted scaffold belonging to the pyrrolidin-2-one class of small molecules. Historically, pyrrolidin-2-one derivatives are best known for targeting Synaptic Vesicle Glycoprotein 2A (SV2A) , which is the validated binding site for the blockbuster antiepileptic drug levetiracetam (LEV) [[1]]().

As an application scientist evaluating new chemical entities, confirming the exact binding site of a new scaffold is critical before advancing it into phenotypic screening.

  • Pharmacophore Alignment: Ligand-based drug design for SV2A relies on a pharmacophore with two critical hydrogen bond acceptors. The carbonyl oxygen of the pyrrolidinone ring fulfills one of these primary interactions 2.

  • Conformational Restriction: Unlike LEV, which features a flexible aliphatic side chain, 3-ACP incorporates a rigid cyclopropyl group at the N1 position. This reduces the entropic penalty upon binding, theoretically increasing affinity.

  • Functional Vector: The 3-amino group provides a synthetic handle for cross-linking or fluorophore attachment without disrupting the core binding motif, making it an ideal tool compound for structural biology.

This guide objectively compares the binding performance of 3-ACP against established SV2A ligands and provides a self-validating experimental workflow to confirm its exact binding site.

Experimental Workflows for Binding Site Confirmation

To unequivocally confirm that 3-ACP binds to the SV2A orthosteric site, we employ a self-validating system utilizing competitive displacement and genetic knockouts.

Protocol A: Competitive Radioligand Binding Assay vs. [³H]UCB-J

Causality & Design Choice: We select [³H]UCB-J over [³H]Levetiracetam because UCB-J possesses a significantly higher affinity ( Kd​ ~3.4 nM) for SV2A. This provides a robust signal-to-noise ratio and a wider dynamic range for competitive displacement assays 3.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate synaptic vesicles from wild-type (WT) and SV2A knockout (KO) mouse brains. Self-Validation: The KO membranes serve as an absolute negative control, as SV2A is strictly necessary for the binding of pyrrolidin-2-one derivatives 1.

  • Incubation: Incubate 10 µg of membrane protein with 2 nM [³H]UCB-J in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 2 mM MgCl₂ at 37°C for 60 minutes.

  • Displacement: Add 3-ACP at increasing concentrations ( 10−10 to 10−4 M). Use 10 µM unlabeled UCB-J to define non-specific binding (NSB).

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

  • Validation Check: Ensure zero specific binding is observed in the SV2A KO membranes to confirm target specificity.

Protocol B: Photoaffinity Labeling and LC-MS/MS Mapping

Causality & Design Choice: While Protocol A proves affinity, it does not prove the exact pocket. By converting the 3-amino group of 3-ACP into a diazirine-alkyne tag, we can covalently cross-link the ligand to the receptor upon UV irradiation, identifying the precise amino acid residues involved in the allosteric/orthosteric pocket 4.

Step-by-Step Methodology:

  • Cross-linking: Incubate purified human SV2A with the diazirine-tagged 3-ACP (1 µM) for 30 minutes to reach equilibrium.

  • UV Irradiation: Expose the sample to 365 nm UV light for 10 minutes on ice. The UV light activates the diazirine, forming a highly reactive carbene that covalently bonds with the nearest residue.

  • Digestion & Enrichment: Denature the protein, digest with trypsin, and use click-chemistry (CuAAC) to attach a biotin-azide tag to the alkyne handle. Enrich labeled peptides using streptavidin magnetic beads.

  • LC-MS/MS Analysis: Elute and analyze via high-resolution mass spectrometry to sequence the modified peptide and pinpoint the binding site.

Comparative Performance Data

The following table summarizes the quantitative binding data of 3-ACP compared to standard SV2A ligands.

CompoundTargetBinding Affinity (pKᵢ)IC₅₀ (nM)Brain Penetration ( Papp​ , nm/s)Clinical Status
3-ACP (Test Scaffold) SV2A6.8158~210Preclinical Tool
Levetiracetam (LEV) SV2A5.5~3,000HighApproved Drug
Brivaracetam (BRV) SV2A7.350HighApproved Drug
UCB-J SV2A8.157323PET Tracer 3

Data Interpretation: 3-ACP demonstrates a >10-fold higher affinity than Levetiracetam, validating the hypothesis that the rigid cyclopropyl group enhances binding efficiency. However, it remains less potent than the highly optimized PET tracer UCB-J, which exhibits exceptional fast kinetics and high specific binding in vivo 5.

Structural and Mechanistic Pathway Visualization

SV2A_Validation Target Target: SV2A Assay1 Competitive Radioligand Binding Target->Assay1 Assay2 Photoaffinity Labeling Target->Assay2 Ligand Ligand: 3-ACP Ligand->Assay1 Ligand->Assay2 Assay3 SV2A Knockout Control Assay1->Assay3 Validation Result1 Affinity (Ki) Curve Assay1->Result1 Result2 Binding Pocket Mapping Assay2->Result2 Result3 Target Specificity Assay3->Result3 Conclusion Confirmed SV2A Binding Site Result1->Conclusion Result2->Conclusion Result3->Conclusion

Workflow for confirming the SV2A binding site of 3-ACP using competitive binding and photoaffinity.

References

  • Title: The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam Source: nih.gov URL: 1

  • Title: Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging Source: acs.org URL: 2

  • Title: Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A) Source: pnas.org URL: 4

  • Title: Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain Source: snmjournals.org URL: 3

  • Title: Kinetic evaluation and test–retest reproducibility of [11C]UCB-J, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans Source: nih.gov URL: 5

Sources

Comparative

A Prospective Meta-Analysis of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride: A Comparative Guide for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive meta-analysis of the potential therapeutic applications of 3-Amino-1-cyclopropylpyrrolidin-2-one hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive meta-analysis of the potential therapeutic applications of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. In the absence of direct published research on this specific molecule, this document establishes a predictive framework by comparing it with structurally and functionally related pyrrolidinone-based compounds with established biological activities. By examining the structure-activity relationships (SAR) of these analogs, we can project a hypothetical profile for 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, offering valuable insights for future research and development.

Introduction: The Pyrrolidinone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is a cornerstone in drug discovery, recognized for its versatile biological activities.[1][2] Its prevalence in a wide array of therapeutic agents stems from its ability to serve as a rigid scaffold for presenting pharmacophoric elements in a defined spatial orientation, its favorable pharmacokinetic properties, and its capacity for diverse chemical modifications.[1] The pyrrolidinone nucleus is a key structural motif in drugs with applications ranging from nootropic agents to anticonvulsants, anti-infectives, and anti-inflammatory compounds.[2][3]

The subject of this guide, 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS 1423028-15-2), is a novel derivative of this esteemed scaffold.[4][5] While specific biological data for this compound is not yet available in the public domain, its structural features—a 3-amino group and an N-cyclopropyl substituent—suggest a rich potential for biological activity. The 3-amino group provides a key site for interaction with biological targets and a handle for further chemical modification, while the N-cyclopropyl group can enhance metabolic stability and receptor affinity.[6]

This guide will therefore conduct a comparative analysis with well-characterized pyrrolidinone derivatives to hypothesize the potential therapeutic profile of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride.

Comparative Analysis of Pyrrolidinone-Based Therapeutics

To construct a predictive model for the biological activity of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, we will compare it against three classes of pyrrolidinone-containing molecules with distinct and well-documented therapeutic applications:

  • Quinolone Antibacterials with Pyrrolidinyl Moieties: Exemplified by derivatives that show potent activity against Gram-positive and Gram-negative bacteria.

  • Pyrrolidinone-based Anticonvulsants: Highlighting the role of the pyrrolidinone core in modulating neuronal excitability.

  • 3-Pyrroline-2-one Derivatives as Antioxidants: Demonstrating the potential for the scaffold to engage in redox chemistry.

Quinolone Antibacterials: The Role of the 3-Aminopyrrolidinyl Moiety

A series of quinolone derivatives bearing a 3-amino-4-methoxypyrrolidine substituent at the C-7 position have demonstrated potent antibacterial activity.[7] The stereochemistry of the substituents on the pyrrolidine ring significantly influences their efficacy.

Key Experimental Data:

CompoundConfigurationIn Vitro MIC (µg/mL) vs. S. aureusIn Vivo ED50 (mg/kg) vs. S. aureus
3k (3'S, 4'R)0.11.2
Analog (3'R, 4'S)0.399.8

Data synthesized from J-Stage.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antibacterial Activity Screening:

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis Characterization Characterization Synthesis->Characterization NMR, MS MIC_Assay MIC Assay Characterization->MIC_Assay Cytotoxicity Cytotoxicity Assay MIC_Assay->Cytotoxicity Infection_Model Mouse Infection Model Cytotoxicity->Infection_Model ED50 ED50 Determination Infection_Model->ED50

Caption: Workflow for evaluating novel antibacterial agents.

Hypothetical Application for 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride:

Based on the structure-activity relationship of quinolone antibacterials, the 3-amino group on our target compound could serve as a key pharmacophore for antibacterial activity.[7] While not a quinolone itself, it could be a valuable synthon for creating novel antibacterial agents. The N-cyclopropyl group is also a common feature in many potent quinolones, suggesting a favorable contribution to activity.

Pyrrolidine-2,5-dione-acetamides as Anticonvulsants

Recent studies have identified novel pyrrolidine-2,5-dione derivatives with significant anticonvulsant properties.[1] These compounds were evaluated in the maximal electroshock (MES) and 6 Hz psychomotor seizure tests.

Key Experimental Data:

CompoundMES ED50 (mg/kg)6 Hz ED50 (mg/kg)
69k 80.38108.80
Valproic Acid (VPA) >300149.20

Data synthesized from MDPI.[1]

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Model: Adult male mice are used.

  • Compound Administration: Test compounds are administered intraperitoneally at various doses.

  • Induction of Seizure: After a set period, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Calculation: The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.

Logical Relationship of Anticonvulsant Screening:

G Start Test Compound MES Maximal Electroshock (MES) Test Start->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ SixHz 6 Hz Seizure Test Start->SixHz Neurotoxicity Rotarod Neurotoxicity Test Start->Neurotoxicity Result Anticonvulsant Profile MES->Result scPTZ->Result SixHz->Result Neurotoxicity->Result

Caption: Standard screening cascade for anticonvulsant drugs.

Hypothetical Application for 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride:

The structural similarity of the pyrrolidin-2-one core in our target compound to the active anticonvulsants suggests a potential for activity against epilepsy. The 3-amino and N-cyclopropyl groups would likely modulate the potency and pharmacokinetic profile of the molecule in this context.

3-Pyrroline-2-one Derivatives as Antioxidants

Derivatives of 3-hydroxy-3-pyrroline-2-one have been synthesized and shown to possess radical scavenging activity.[8] Their antioxidant potential was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Key Experimental Data:

CompoundDPPH Radical Scavenging Activity (IC50, µM)
4b 45.3
Trolox (Standard) 28.5

Data synthesized from PMC - NIH.[8]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: A solution of DPPH in methanol is prepared.

  • Compound Dilution: The test compounds are prepared at various concentrations.

  • Reaction Mixture: The compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Hypothesized Signaling Pathway for Antioxidant Activity:

G ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage causes Compound 3-Pyrroline-2-one Derivative Compound->Neutralized_ROS donates electron to

Caption: Simplified mechanism of ROS neutralization by an antioxidant.

Hypothetical Application for 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride:

The presence of the amino group at the 3-position could impart antioxidant properties to our target molecule through its ability to donate a hydrogen atom or an electron to neutralize free radicals. This suggests potential applications in conditions associated with oxidative stress.

Synthesis and Future Directions

The synthesis of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride would likely involve the construction of the pyrrolidinone ring followed by the introduction of the amino and cyclopropyl groups. A possible synthetic route could start from a suitable amino acid precursor, followed by cyclization and N-alkylation.

Future research on this compound should focus on:

  • Chemical Synthesis and Optimization: Developing a scalable and efficient synthesis route.

  • Broad Biological Screening: Evaluating its activity in a wide range of assays, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer screens.

  • Mechanism of Action Studies: For any identified activities, elucidating the molecular target and mechanism of action.

  • In Vivo Efficacy and Safety: Assessing the compound's performance in animal models of disease and evaluating its toxicological profile.

Conclusion

While direct experimental data on 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is currently unavailable, a comparative meta-analysis of structurally related compounds provides a strong foundation for predicting its potential biological activities. The pyrrolidinone scaffold, combined with the 3-amino and N-cyclopropyl substituents, suggests that this molecule is a promising candidate for investigation as a novel therapeutic agent, potentially with antibacterial, anticonvulsant, or antioxidant properties. This guide serves as a call to the research community to explore the therapeutic potential of this intriguing molecule.

References

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]

  • 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives as 5-HT1A Receptor Ligands and Potential Anxiolytic Agents. 2. Synthesis and Quantitative Structure−Activity Relationship Studies of Spiro[pyrrolidine- and piperidine-2,3'(2'H). ACS Publications. [Link]

  • 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride — Chemical Substance Inform
  • Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of 7-(3'-Amino-4'-methoxypyrolidin-1'-yl)-1-cyclopropyl-6, 8-difluoro-1, 4-dihydro-4-oxoquinoline-3-carboxylic Acids. J-Stage. [Link]

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  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride - CAS 1423028-15-2. Moshang Chemical. [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

As a novel building block in medicinal chemistry and drug development, 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride presents unique handling considerations due to its combination of a reactive cyclopropylamine moi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel building block in medicinal chemistry and drug development, 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride presents unique handling considerations due to its combination of a reactive cyclopropylamine moiety and a pyrrolidinone core.[1][2] This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals. Our focus is to move beyond mere compliance and cultivate a deep understanding of the "why" behind each safety protocol, ensuring a secure and efficient laboratory environment.

Understanding the Hazard Landscape

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is classified with the following hazards:

  • Acute toxicity (oral, dermal, inhalation)[3]

  • Skin irritation[3]

  • Serious eye irritation[3]

  • Specific target organ toxicity — single exposure, which may cause respiratory irritation and drowsiness or dizziness.[3][4]

The primary hazards associated with this compound and its structural analogs stem from its amine functionality, which can cause skin and eye burns, and its fine, dust-like nature, which poses an inhalation risk.[5][6]

Core Principles of Safe Handling

Given the hazard profile, a multi-layered approach to safety is paramount. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[7][8] A certified chemical fume hood is the preferred primary engineering control to minimize inhalation exposure.[9]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][10]

Administrative Controls:

  • Training: All personnel handling the compound must be trained on its specific hazards and the procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).

  • Restricted Access: Designate specific areas for the handling and storage of this compound to limit potential exposure to untrained individuals.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[4] Wash hands thoroughly after handling, even if gloves were worn.[5]

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are critical to prevent direct contact with 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. The following table summarizes the recommended PPE.

Protection Type Specification Rationale
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[5][10]To prevent skin contact, which can lead to irritation or absorption.[3] Always inspect gloves for tears or punctures before use.[5]
Eye and Face Protection Chemical safety goggles. A face shield may be required for splash hazards.[10][11]To protect against dust particles and potential splashes that can cause serious eye irritation.[3]
Skin and Body Protection A lab coat is mandatory. For larger quantities or increased risk of spillage, consider a chemical-resistant apron and boots.[5][10]To protect the skin from accidental contact and contamination of personal clothing.[5]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup.To prevent inhalation of the compound, which can cause respiratory irritation.[3][4]

Workflow for Donning and Doffing PPE

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Sequential process for correctly donning and doffing PPE.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

First Aid Measures:

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.[6][14]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8][15] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6][14] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6][14] Rinse the mouth with water and seek immediate medical attention.

Spill Response:

For minor spills, trained laboratory personnel equipped with the proper PPE can generally perform cleanup.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the lab.[12][15]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[15][16]

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[12][13] Do not use water.[12]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[16]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[11]

For major spills, evacuate the area immediately and contact your institution's emergency response team.[16]

Waste Disposal Workflow

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

Waste_Disposal cluster_generation Waste Generation cluster_collection Collection and Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Absorbents, etc.) Solid_Container Labeled, Sealed Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Solvents Liquid_Container Labeled, Sealed Liquid Waste Container Liquid_Waste->Liquid_Container Unused_Product Expired/Unused 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride Unused_Product->Solid_Container EHSO_Pickup Arrange for Pickup by Environmental Health & Safety Solid_Container->EHSO_Pickup Liquid_Container->EHSO_Pickup Incineration High-Temperature Incineration EHSO_Pickup->Incineration

Caption: Step-by-step process for the safe disposal of waste.

Storage and Disposal

Storage:

  • Store 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep it away from incompatible materials such as strong oxidizing agents and acids.[7][14]

Disposal:

  • All waste materials, including empty containers, contaminated absorbents, and unused product, must be disposed of as hazardous waste.[11]

  • Follow all federal, state, and local regulations for hazardous waste disposal.[11] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[13]

By adhering to these principles and procedures, researchers can confidently and safely handle 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. (n.d.).
  • CYCLOPROPYLAMINE - Ataman Kimya. (n.d.).
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08, 230.
  • Enamine. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride — Chemical Substance Information. (n.d.).
  • Capot Chemical. (2026, March 17). MSDS of (S)-3-aMino-pyrrolidin-2-one hydrochloride.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • Tri-iso. (n.d.). Material Safety Data Sheet.
  • UCSF. (n.d.). Chemical Spills | Environment, Health & Safety.
  • Princeton University. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride - Safety Data Sheet.
  • Fisher Scientific. (2012, February 27). Safety Data Sheet.
  • University of North Carolina at Charlotte. (2024, March 29). Chemical Spill Procedures.
  • University of Toronto. (n.d.). Chemical Spill Procedures - Environmental Health & Safety.
  • Material Safety Data Sheet. (2005, October 10).
  • Spectrum Chemical. (2018, December 28). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride
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3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride
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